3-Chloro-3-deoxy-d-glucose
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C6H11ClO5 |
|---|---|
Molekulargewicht |
198.60 g/mol |
IUPAC-Name |
(2S,3R,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal |
InChI |
InChI=1S/C6H11ClO5/c7-5(3(10)1-8)6(12)4(11)2-9/h1,3-6,9-12H,2H2/t3-,4+,5-,6+/m0/s1 |
InChI-Schlüssel |
JWYWFHQMFHJVRH-BGPJRJDNSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of 3-Chloro-3-deoxy-d-glucose
This technical guide provides a comprehensive overview of the synthesis and purification of 3-Chloro-3-deoxy-d-glucose, a halogenated derivative of D-glucose. This document is intended for researchers, scientists, and drug development professionals interested in the chemical preparation and purification of this compound for further investigation. The guide details a multi-step synthesis beginning from D-glucose, including the preparation of key intermediates, and outlines purification methodologies. Additionally, it explores a hypothetical mechanism of action related to glycolysis inhibition and provides an experimental workflow for its investigation.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically involves the protection of hydroxyl groups, selective chlorination at the C-3 position, and subsequent deprotection. A common route proceeds via the formation of a protected glucopyranoside intermediate.
Synthetic Strategy Overview
The overall synthetic pathway can be summarized as follows:
Caption: Overall synthetic route from D-Glucose to this compound.
Experimental Protocols
Step 1: Synthesis of Methyl 4,6-O-benzylidene-β-D-glucopyranoside
This step involves the protection of the C-4 and C-6 hydroxyl groups of methyl β-D-glucopyranoside as a benzylidene acetal (B89532).
-
Materials:
-
Methyl β-D-glucopyranoside
-
Anhydrous Zinc Chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF)
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
-
Procedure:
-
Dry methyl β-D-glucopyranoside under vacuum.
-
To a solution of methyl β-D-glucopyranoside in anhydrous DMF, add benzaldehyde and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Alternatively, stir a mixture of methyl β-D-glucopyranoside, freshly fused and powdered zinc chloride, and benzaldehyde at room temperature.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by pouring it into cold water, followed by filtration and washing of the precipitate.
-
The crude product is recrystallized to yield pure methyl 4,6-O-benzylidene-β-D-glucopyranoside.
-
Step 2: Synthesis of Methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside
This step introduces the chlorine atom at the C-3 position with an inversion of configuration, a reaction often achieved using the Appel reaction conditions.
-
Materials:
-
Methyl 4,6-O-benzylidene-β-D-glucopyranoside
-
Triphenylphosphine (B44618) (PPh₃)
-
Carbon tetrachloride (CCl₄)
-
Pyridine
-
-
Procedure:
-
Dissolve methyl 4,6-O-benzylidene-β-D-glucopyranoside in a suitable solvent mixture, such as carbon tetrachloride and pyridine.
-
Add triphenylphosphine to the solution.
-
The reaction mixture is heated under reflux and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica (B1680970) gel to afford methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside. A yield of 70% has been reported for this step.[1]
-
Step 3: Deprotection to Yield this compound
The final step involves the removal of the benzylidene and methyl glycoside protecting groups to yield the target compound.
-
Materials:
-
Methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside
-
Aqueous Acetic Acid (e.g., 80%)
-
-
Procedure:
-
Dissolve the protected chlorosugar in aqueous acetic acid.
-
The solution is heated to facilitate the hydrolysis of both the benzylidene acetal and the methyl glycoside.
-
The reaction progress is monitored by TLC.
-
Upon completion, the solvent is removed in vacuo.
-
The crude product is then subjected to purification.
-
Purification
Purification of the final product, this compound, is crucial to remove byproducts and unreacted starting materials.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is a suitable method for the purification of deprotected chlorodeoxy sugars. A normal-phase column with a mobile phase such as acetonitrile/water can be employed.
-
Crystallization: The purified product can be crystallized from a suitable solvent system, such as ethanol-ether, to obtain a crystalline solid.
Quantitative Data
The following table summarizes the reported yields for key steps in the synthesis of this compound and its intermediates.
| Step | Starting Material | Product | Reagents | Reported Yield |
| Protection | Methyl β-D-glucopyranoside | Methyl 4,6-O-benzylidene-β-D-glucopyranoside | Benzaldehyde, ZnCl₂ | ~58% |
| Chlorination | Methyl 4,6-O-benzylidene-β-D-glucopyranoside | Methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside | PPh₃, CCl₄, Pyridine | 70%[1] |
| Deprotection | Methyl 4,6-O-benzylidene-3-chloro-3-deoxy-β-D-allopyranoside | This compound | 80% Acetic Acid | Variable |
Hypothetical Signaling Pathway: Inhibition of Glycolysis
While the specific biological roles of this compound are not extensively documented, it is hypothesized to act as an inhibitor of glycolysis, similar to other deoxyglucose analogs like 2-deoxy-D-glucose (2-DG). This inhibition is predicated on its structural similarity to glucose, allowing it to be taken up by glucose transporters and subsequently interfere with glycolytic enzymes.
Caption: Hypothetical inhibition of glycolysis by this compound.
This proposed mechanism suggests that this compound is transported into the cell via glucose transporters (GLUTs) and is a substrate for hexokinase, which phosphorylates it to this compound-6-phosphate. This phosphorylated analog is then unable to be processed by phosphoglucose isomerase, leading to its accumulation and competitive inhibition of the enzyme, thereby blocking the glycolytic pathway and leading to ATP depletion. It is important to note that studies on the related compound, 3-deoxy-3-fluoro-D-glucose, suggest it may not be metabolized via glycolysis but rather through the polyol pathway or by glucose dehydrogenase.[2] Further experimental validation is required to elucidate the precise mechanism of action for this compound.
Experimental Workflow for Investigating Glycolysis Inhibition
To investigate the potential inhibitory effects of this compound on glycolysis in a cellular context, a structured experimental workflow can be employed. This workflow typically involves treating cells with the compound and measuring key metabolic parameters.
Caption: Workflow for assessing the effect of this compound on cell metabolism.
This workflow utilizes a Seahorse XF Analyzer to simultaneously measure the extracellular acidification rate (ECAR), an indicator of glycolysis, and the oxygen consumption rate (OCR), a measure of mitochondrial respiration. A decrease in ECAR upon treatment with this compound would provide strong evidence for its role as a glycolysis inhibitor.
Conclusion
This technical guide has outlined a viable synthetic route for this compound, starting from D-glucose. The synthesis involves protection, stereospecific chlorination, and deprotection steps. While a complete, detailed protocol requires the combination of procedures from various sources, the provided information serves as a strong foundation for its chemical preparation. The purification of the final compound can be achieved through standard chromatographic and crystallization techniques. The biological activity of this compound is hypothesized to involve the inhibition of glycolysis, a mechanism common to other deoxyglucose analogs. The provided experimental workflow offers a clear path for the investigation of this hypothesis. Further research is warranted to fully elucidate the synthesis, purification, and biological function of this intriguing glucose derivative.
References
An In-depth Technical Guide to 3-Chloro-3-deoxy-D-glucose: Chemical Properties, Structure, and Biological Implications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-deoxy-D-glucose is a synthetic halogenated derivative of D-glucose, a monosaccharide that serves as a fundamental source of energy for most living organisms. The substitution of a hydroxyl group with a chlorine atom at the C-3 position endows this molecule with unique chemical and physical properties that make it a valuable tool in glycobiology research and a potential candidate for therapeutic development. Its structural similarity to D-glucose allows it to interact with cellular machinery involved in glucose transport and metabolism, while the C-Cl bond's stability prevents it from being fully metabolized, enabling the study of specific biological processes. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological applications of this compound.
Chemical Properties and Structure
The introduction of a chlorine atom significantly alters the physicochemical characteristics of the glucose molecule. A summary of its key chemical properties is presented below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₁₁ClO₅ | [1][2] |
| Molecular Weight | 198.60 g/mol | [1][2] |
| CAS Number | 22933-89-7 | [1] |
| IUPAC Name | (2S,3R,4R,5R)-3-chloro-2,4,5,6-tetrahydroxyhexanal | [2] |
| Melting Point | 140-144 °C | [3] |
| Boiling Point (Predicted) | 473.715 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.645 g/cm³ | [1] |
| Appearance | Powder | [4] |
| Solubility | Information not readily available, but expected to have some solubility in water and polar organic solvents. | |
| Storage Conditions | Store at < -15°C | [5] |
Structural Features
This compound is a pyranose sugar, existing predominantly in a six-membered ring structure. The chlorine atom at the C-3 position is in an axial orientation in the most stable chair conformation. This stereochemistry is crucial for its interaction with glucose transporters and enzymes.
Experimental Protocols
Synthesis of this compound
A general and effective method for the synthesis of 3-deoxy-3-substituted-D-glucose derivatives involves the nucleophilic opening of an epoxide precursor. The following protocol is adapted from the established synthesis of related compounds.[2]
Principle: This synthesis involves the reaction of a protected glucose derivative, 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose, with a chloride source to introduce the chloro group at the C-3 position, followed by deprotection to yield the final product.
Materials:
-
1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose
-
Tetraethylammonium (B1195904) chloride (Et₄NCl)
-
1,1,2,2-Tetrachloroethane (anhydrous)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (B129727) (MeOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Chlorination:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose in anhydrous 1,1,2,2-tetrachloroethane.
-
Add a catalytic amount of tetraethylammonium chloride to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting crude product, 1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose, by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified product from the previous step in a mixture of methanol and ethyl acetate.
-
Add 10% palladium on carbon to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Further purification can be achieved by recrystallization if necessary.
-
Workflow for the Synthesis of this compound
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. scispace.com [scispace.com]
- 3. Effect of pharmacological doses of 3-0-methyl-D-glucose and 2-deoxy-D-glucose on rat brain glucose and lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
Unraveling the Cellular Mechanisms of 3-Chloro-3-deoxy-d-glucose: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the cellular mechanism of action of 3-Chloro-3-deoxy-d-glucose, a synthetic monosaccharide. While detailed experimental data on its specific intracellular targets and signaling pathways are limited in current scientific literature, this document consolidates the available information. To provide a conceptual framework for its potential mode of action, a comparative analysis with the well-studied glucose analog, 2-deoxy-D-glucose (2-DG), is included. This guide aims to equip researchers with the foundational knowledge and general experimental approaches to investigate the biological effects of modified glucose compounds.
Introduction to this compound
This compound is a synthetic derivative of D-glucose where the hydroxyl group at the C-3 position is substituted with a chlorine atom. Such modifications to the glucose molecule can significantly alter its chemical properties and biological activity. Based on available information, this compound has been utilized in studies focusing on the transport of molecules across cell membranes.[1][2] It is described as a hydrophobic compound that can traverse membranes via passive diffusion.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 22933-89-7 | [1][3] |
| Molecular Formula | C₆H₁₁ClO₅ | [1][2][4] |
| Molecular Weight | 198.6 g/mol | [1][2][4] |
| Physical Form | Powder | [2] |
| Storage | Store at < -15°C | [1] |
Postulated Mechanism of Action and Cellular Effects
Direct experimental evidence detailing the specific mechanism of action of this compound is scarce. However, based on its structural similarity to glucose, it is hypothesized to interact with cellular components involved in glucose metabolism. The presence of the chloro group at the C-3 position is expected to sterically and electronically hinder its processing by key metabolic enzymes.
Comparison with 2-Deoxy-D-glucose (2-DG): A Model for Glycolysis Inhibition
To understand the potential impact of a modified glucose analog, the mechanism of 2-deoxy-D-glucose (2-DG) provides a valuable reference. 2-DG, which lacks the hydroxyl group at the C-2 position, is a well-established inhibitor of glycolysis.[5][6][7][8]
The established mechanism of 2-DG involves the following steps:
-
Cellular Uptake: 2-DG is transported into the cell by glucose transporters (GLUTs), competing with glucose.[6]
-
Phosphorylation: Once inside the cell, 2-DG is phosphorylated by hexokinase (HK) to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[5][6]
-
Enzyme Inhibition: 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, the next enzyme in the glycolytic pathway.[6]
-
Metabolic Blockade: The accumulation of 2-DG-6P leads to the inhibition of both hexokinase and phosphoglucose isomerase, effectively halting glycolysis.[6] This leads to a depletion of cellular ATP and can induce cell death, a principle exploited in cancer therapy research.[9][10]
It is plausible that this compound could exert its effects through a similar, albeit distinct, mechanism involving interaction with glycolytic enzymes.
Quantitative Biological Data
As of the current literature review, specific quantitative data on the biological activity of this compound is not available. Table 2 highlights the types of data that would be crucial for characterizing its mechanism of action.
| Parameter | This compound |
| IC₅₀ (Glycolysis) | Data not available |
| Kᵢ (Hexokinase) | Data not available |
| Effect on Cellular ATP Levels | Data not available |
| Cell Viability (e.g., GI₅₀ in cancer cell lines) | Data not available |
Experimental Protocols for Characterization
To elucidate the mechanism of action of this compound, a series of standard biochemical and cell-based assays can be employed. Below is a generalized protocol for a cell viability assay, a primary screen for assessing cytotoxic or cytostatic effects.
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest (e.g., HepG2, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the GI₅₀ (concentration that inhibits cell growth by 50%).
Conclusion and Future Directions
While this compound is noted for its role in membrane transport studies, a comprehensive understanding of its intracellular mechanism of action remains to be elucidated. The framework provided by the well-characterized glycolysis inhibitor, 2-deoxy-D-glucose, offers a strong hypothetical basis for its potential effects on cellular metabolism. Future research should focus on targeted enzymatic assays, cellular metabolic flux analysis, and broader omics studies to precisely define its cellular targets and signaling consequences. The experimental protocols outlined in this guide provide a starting point for such investigations, which are essential for unlocking the potential therapeutic or research applications of this and other modified glucose analogs.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. discofinechem.com [discofinechem.com]
- 4. This compound | C6H11ClO5 | CID 87370564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-D-glucose increases the sensitivity of glioblastoma cells to BCNU through the regulation of glycolysis, ROS and ERS pathways: In vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. yihuipharm.com [yihuipharm.com]
- 9. Inhibition of glycolysis disrupts cellular antioxidant defense and sensitizes HepG2 cells to doxorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-3-deoxy-D-glucose: An Enigmatic Tool in Glycobiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-deoxy-D-glucose is a synthetic monosaccharide derivative that holds potential as a tool in the field of glycobiology. As an analogue of D-glucose, where the hydroxyl group at the C-3 position is substituted with a chlorine atom, it is positioned to interact with various biological pathways involved in glucose metabolism and glycan biosynthesis. However, a comprehensive review of the currently available scientific literature reveals that while the compound is commercially available as a biochemical reagent for research purposes, detailed studies elucidating its specific inhibitory mechanisms, quantitative biological activity, and precise roles in cellular signaling are notably scarce. This guide aims to provide a thorough overview of the existing knowledge on this compound, while also highlighting the significant gaps in our understanding of its function.
Physicochemical Properties
A foundational understanding of a molecule's physical and chemical characteristics is paramount to appreciating its potential biological activity. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 22933-89-7 | [1][2] |
| Molecular Formula | C₆H₁₁ClO₅ | [1][2] |
| Molecular Weight | 198.6 g/mol | [1][2] |
| Appearance | Powder | [2] |
| Storage | Store at < -15°C | [1] |
Role in Glycobiology Research: A Landscape of Limited Data
While broadly classified as a biochemical reagent for glycobiology research, specific applications and detailed mechanistic studies of this compound are not extensively documented in publicly accessible literature.[1][3] Its structural similarity to D-glucose suggests a potential role as a competitive inhibitor of enzymes that utilize glucose as a substrate, such as hexokinases, or as an inhibitor of glycosyltransferases and glycosidases involved in the synthesis and modification of glycans.
Deoxyglucose analogues, such as the well-studied 2-deoxy-D-glucose (2-DG) and 3-fluoro-3-deoxy-D-glucose, are known to interfere with glycolysis and N-linked glycosylation. These compounds are taken up by cells, phosphorylated, and can lead to the termination of glycan chain elongation or the depletion of nucleotide sugar donors. It is plausible that this compound could exert similar effects, however, without specific experimental data, this remains speculative.
Vendor information suggests that this compound has been used to study the effects of substituents on the transport of molecules across membranes, indicating it may have applications as a probe for glucose transporters.[1] It is described as a hydrophobic molecule that can be transported via passive diffusion and may facilitate the transport of other hydrophobic compounds.[1]
Experimental Protocols: A Call for Further Research
A critical component of a technical guide is the provision of detailed experimental methodologies. Unfortunately, a thorough search of scientific databases did not yield specific, validated experimental protocols for the use of this compound in glycobiology research, such as enzyme inhibition assays or cell-based glycosylation studies.
To investigate the potential inhibitory effects of this compound on a specific glycosidase or glycosyltransferase, a researcher would need to adapt general enzymatic assay protocols. A generalized workflow for such an investigation is proposed below.
Signaling Pathways and Logical Relationships: A Hypothetical Framework
Given the absence of specific data on the effects of this compound on cellular signaling, we can only propose a hypothetical model based on the known mechanisms of other deoxyglucose analogs. If this compound were to act as an inhibitor of N-linked glycosylation, it could disrupt the proper folding and function of numerous glycoproteins, potentially triggering the Unfolded Protein Response (UPR) and endoplasmic reticulum (ER) stress.
Quantitative Data: The Missing Pieces
The core of a technical guide for researchers lies in the presentation of quantitative data to inform experimental design. Despite extensive searches, no publicly available quantitative data, such as IC50 values for enzyme inhibition or kinetic constants, for this compound could be located. The scientific community would greatly benefit from studies that generate and publish such data to unlock the potential of this compound as a research tool.
Conclusion and Future Directions
This compound remains an intriguing but largely uncharacterized molecule in the landscape of glycobiology research. Its structural analogy to glucose suggests a high potential for interaction with key metabolic and biosynthetic pathways. However, the current lack of detailed, publicly available research, particularly quantitative data and specific experimental protocols, significantly hinders its utility for the scientific community.
Future research should focus on:
-
Systematic enzymatic screening: Testing the inhibitory activity of this compound against a panel of glycosidases and glycosyltransferases to identify specific targets.
-
Kinetic studies: Determining the mode of inhibition and kinetic parameters for any identified enzyme targets.
-
Cell-based assays: Investigating the effects of this compound on cellular processes such as glycolysis, glycoprotein (B1211001) synthesis, and cell viability.
-
Metabolic labeling studies: Using isotopic labeling to trace the metabolic fate of this compound within cells.
The generation of this fundamental data will be crucial in transforming this compound from a reagent of potential to a well-understood and valuable tool for dissecting the complexities of glycobiology.
References
The Enigmatic Probe: An In-Depth Technical Guide to 3-Chloro-3-deoxy-d-glucose in Membrane Transport Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-3-deoxy-d-glucose (3-Cl-Glc) is a synthetic halogenated derivative of D-glucose. While a range of modified glucose analogs have been pivotal in elucidating the mechanisms of membrane glucose transport, the specific utility and detailed biochemical profile of 3-Cl-Glc as a transport probe remain largely specialized. This guide synthesizes the currently available information on 3-Cl-Glc, providing a technical overview for researchers interested in its potential applications. Due to the limited specific data on 3-Cl-Glc in public literature, this document also draws inferences from more extensively studied analogs to frame its potential context in transport studies.
Introduction to Glucose Analogs in Transport Studies
The transport of glucose across the cell membrane is a fundamental biological process mediated by two main families of transporters: the facilitative glucose transporters (GLUTs) and the sodium-dependent glucose cotransporters (SGLTs).[1][2] To investigate the kinetics, substrate specificity, and inhibition of these transporters, researchers employ a variety of glucose analogs. These molecules, structurally similar to D-glucose, may be transported, bind to the transporter, or act as inhibitors. Modifications at key positions of the glucose molecule, such as the C-3 position, can significantly alter its interaction with transporters and its subsequent intracellular metabolism.
Ideal probes for transport studies are often either transported but not metabolized, allowing for accumulation studies (e.g., 2-deoxy-D-glucose, which is phosphorylated and trapped intracellularly), or are transported and rapidly equilibrate across the membrane without being metabolized (e.g., 3-O-methyl-D-glucose).[3][4] The introduction of a halogen atom, such as chlorine, at the C-3 position is anticipated to influence the molecule's binding affinity and transportability.
Physicochemical Properties of this compound
The defining feature of 3-Cl-Glc is the substitution of the hydroxyl group at the C-3 position with a chlorine atom. This modification imparts specific physicochemical properties that may influence its biological activity.
| Property | Value | Reference |
| CAS Number | 22933-89-7 | [5] |
| Molecular Formula | C₆H₁₁ClO₅ | [5][6] |
| Molecular Weight | 198.6 g/mol | [5][6] |
| Appearance | Powder | [6] |
| Predicted Polarity | Polar Surface Area: 90.15 Ų | [5] |
| Predicted Lipophilicity | ACD/LogP: -1.11 | [5] |
Some supplier information suggests that 3-Cl-Glc is hydrophobic and may cross membranes via passive diffusion, a characteristic that would differentiate it from actively transported glucose analogs.[6][7] However, this assertion lacks direct experimental validation in peer-reviewed literature.
Theoretical Interaction with Glucose Transporters
While direct experimental data on the interaction of 3-Cl-Glc with specific glucose transporters is scarce, we can theorize its potential behavior based on the known structure-function relationships of GLUT and SGLT transporters.
Facilitative Glucose Transporters (GLUTs)
The binding of D-glucose to GLUTs, such as GLUT1 and GLUT3, involves the formation of hydrogen bonds with key residues within the transporter's binding pocket.[8][9] The hydroxyl groups of glucose are critical for this interaction. The replacement of the C-3 hydroxyl group with a chlorine atom in 3-Cl-Glc would disrupt this hydrogen bonding network, likely altering its affinity for the transporter. It may act as a competitive inhibitor or a substrate with significantly different transport kinetics compared to D-glucose.
Sodium-Dependent Glucose Cotransporters (SGLTs)
SGLTs, like SGLT1, utilize the sodium gradient to drive glucose transport against its concentration gradient.[10][11] The binding of both sodium and glucose is a prerequisite for the conformational changes that lead to translocation. Similar to GLUTs, the interaction of glucose with SGLT1 is dependent on its hydroxyl groups. Quercetin (B1663063) glucosides have been shown to competitively inhibit SGLT1, demonstrating that modifications to the glucose moiety can impact binding.[12] It is plausible that 3-Cl-Glc could act as an inhibitor of SGLT1.
Experimental Protocols: A General Framework
In the absence of specific published protocols for 3-Cl-Glc, this section provides a generalized methodology for assessing the interaction of a novel glucose analog with membrane transporters, which can be adapted for 3-Cl-Glc. The most common approach is a competitive uptake assay using a radiolabeled substrate.
Cell-Based Glucose Uptake Assay
This protocol is designed to measure the inhibition of radiolabeled glucose analog uptake by 3-Cl-Glc in a cell line expressing the transporter of interest (e.g., HEK293 cells overexpressing a specific GLUT isoform).
Materials:
-
Cell line expressing the target glucose transporter (e.g., GLUT1 or SGLT1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled glucose analog (e.g., [³H]-2-deoxy-D-glucose or [¹⁴C]-3-O-methyl-D-glucose)
-
This compound (test compound)
-
Known inhibitor (e.g., cytochalasin B for GLUTs, phlorizin (B1677692) for SGLTs) as a positive control
-
Scintillation cocktail and scintillation counter
Procedure:
-
Cell Culture: Plate cells in 24-well plates and grow to confluence.
-
Preparation: On the day of the assay, wash the cells twice with warm PBS.
-
Pre-incubation: Add KRH buffer containing varying concentrations of 3-Cl-Glc or the positive control inhibitor to the wells. Incubate for 10-15 minutes at 37°C.
-
Uptake Initiation: Add the radiolabeled glucose analog to each well to initiate the uptake. The final concentration of the radiolabeled substrate should be close to its Km for the transporter.
-
Uptake Period: Incubate for a short, defined period (e.g., 5-10 minutes) during which uptake is linear.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold PBS to remove unincorporated radioactivity.
-
Cell Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1% SDS). Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of 3-Cl-Glc that inhibits 50% of the specific uptake of the radiolabeled substrate (IC₅₀ value).
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the theoretical framework for how 3-Cl-Glc might be studied.
Caption: Theoretical competitive inhibition of a GLUT transporter by this compound.
Caption: A generalized experimental workflow for a competitive glucose uptake assay.
Conclusion and Future Directions
This compound represents a sparsely explored molecule in the context of membrane transport research. While its chemical structure suggests potential interactions with glucose transporters, a comprehensive understanding of its transport kinetics and specificity is currently lacking in the public domain. The methodologies and theoretical frameworks presented in this guide offer a starting point for researchers wishing to characterize this compound. Future studies should focus on direct binding assays, detailed kinetic analysis of transport in reconstituted systems or specific cell lines, and assessment of its metabolic fate to fully elucidate its potential as a probe for membrane transport. Without such dedicated research, its role remains speculative.
References
- 1. Glucose transporters: physiological and pathological roles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. revvity.com [revvity.com]
- 5. Page loading... [guidechem.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 8. Reconciling contradictory findings: Glucose transporter 1 (GLUT1) functions as an oligomer of allosteric, alternating access transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucose transporter isoforms GLUT1 and GLUT3 transport dehydroascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Na(+)-D-glucose cotransporter SGLT1 is pivotal for intestinal glucose absorption and glucose-dependent incretin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Na+-d-glucose Cotransporter SGLT1 is Pivotal for Intestinal Glucose Absorption and Glucose-Dependent Incretin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interaction of quercetin glucosides with the intestinal sodium/glucose co-transporter (SGLT-1) - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Chloro-3-deoxy-d-glucose: Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for 3-Chloro-3-deoxy-d-glucose. Given the limited publicly available quantitative data for this specific compound, this guide also furnishes detailed, best-practice experimental protocols for determining its solubility and stability, based on established methodologies. Furthermore, it explores its potential biological role based on related compounds.
Core Physicochemical Properties
This compound is a synthetic monosaccharide derivative. Its core physical and chemical properties are summarized below.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₁₁ClO₅ | [1] |
| Molecular Weight | 198.6 g/mol | [1] |
| Appearance | Solid, Powder | [2] |
| Storage Temperature | -20°C | [2][3] |
Solubility Profile
Direct quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions indicate its solubility in common polar solvents.
| Solvent | Qualitative Solubility | Quantitative Solubility (g/L at specified temp.) |
| Water | Soluble | Data not available |
| Methanol | Soluble | Data not available |
Stability Profile
For drug development and research purposes, a comprehensive stability analysis is crucial. A generic protocol for a forced degradation study is provided in the experimental protocols section.
Biological Activity and Potential Signaling Pathways
This compound is utilized in research to investigate the effects of substituents on molecular transport across cell membranes.[4] It is suggested to be transported via a passive diffusion mechanism.[4]
Based on studies of structurally similar compounds, such as 3-deoxy-3-fluoro-D-glucose, it is plausible that this compound may act as a competitive inhibitor of glucose transporters (GLUTs).[5][6][7] This inhibition would disrupt the normal uptake of glucose into the cell, thereby affecting downstream metabolic pathways like glycolysis. The metabolism of 3-deoxy-3-fluoro-D-glucose has been shown to involve enzymes such as aldose reductase and glucose dehydrogenase, suggesting that this compound could potentially interact with these or similar enzymes.[8]
Caption: Potential mechanism of this compound as a competitive inhibitor of glucose transporters (GLUTs).
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is a standard and widely accepted method for determining the equilibrium solubility of a compound.[9][10][11]
Caption: General experimental workflow for the shake-flask solubility determination method.
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specified temperature.
Materials:
-
This compound
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of PBS (e.g., 10 mg to 2 mL) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[11]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes).
-
Filtration: Carefully draw the supernatant and filter it through a 0.22 µm syringe filter. Adsorption of the compound to the filter should be evaluated.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with the mobile phase (for HPLC) or the buffer to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound using a validated analytical method. A method for a similar compound, 2-deoxy-2-chloro-d-glucose, utilizes HPLC with pulsed amperometric detection.[12] Alternatively, HPLC with a Refractive Index (RI) detector is common for sugars.
-
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate.
Protocol for Stability Testing and Forced Degradation
This protocol is based on the principles outlined in the ICH guidelines for stability testing of new drug substances.[13][14][15][16][17]
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature and humidity controlled stability chambers
-
Photostability chamber
-
Validated stability-indicating HPLC method (see below for development)
Forced Degradation Studies:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize the solution before analysis.
-
Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.
Development of a Stability-Indicating HPLC Method:
-
Column: A reversed-phase C18 column is a common starting point.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.
-
Detection: A UV detector is suitable if the compound or its degradants have a chromophore. If not, a Refractive Index (RI) detector or a mass spectrometer (MS) can be used. For chlorinated compounds, electrochemical detection can also be an option.[12]
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific for the parent compound and can separate it from all potential degradation products.
Long-Term and Accelerated Stability Studies:
-
Store samples of this compound under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.[17]
-
Analyze the samples at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 3, 6 months for accelerated) using the validated stability-indicating HPLC method.[18][19]
-
Monitor for the appearance of degradation products and any change in the physical properties of the substance.
Conclusion
While this compound is known to be soluble in water and methanol, a lack of specific quantitative data in the public domain necessitates experimental determination for any research or development application. Similarly, its stability profile is not well-documented, and rigorous stability testing according to established guidelines is required to understand its degradation pathways and establish appropriate storage and handling conditions. The information on related glucose analogs suggests that this compound likely interacts with glucose transport mechanisms, making it a valuable tool for research in this area. The provided protocols offer a robust framework for generating the necessary solubility and stability data to support further investigation and application of this compound.
References
- 1. This compound | C6H11ClO5 | CID 87370564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 22933-89-7 [m.chemicalbook.com]
- 3. This compound | 22933-89-7 [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 7. An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. snscourseware.org [snscourseware.org]
- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 18. japsonline.com [japsonline.com]
- 19. ema.europa.eu [ema.europa.eu]
3-Chloro-3-deoxy-D-glucose: A Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-deoxy-D-glucose is a synthetic halogenated derivative of D-glucose that has been a subject of interest in the field of carbohydrate chemistry. Its structural modification, the replacement of a hydroxyl group with a chlorine atom at the C-3 position, alters its chemical properties and potential biological activity. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, with a focus on its chemical synthesis. While the primary utility of this compound has been in research contexts, particularly for studying the effects of substituents on membrane transport, a comprehensive understanding of its origins and synthesis is crucial for its potential application in glycobiology and medicinal chemistry.[1][2]
Historical Context and Discovery
The synthesis of chlorodeoxy sugars, the class of compounds to which this compound belongs, has its roots in the mid-20th century. Pioneering work by J. K. N. Jones and his collaborators in the 1960s laid the groundwork for the preparation of these halogenated carbohydrates. Their research demonstrated that reacting reducing sugars and their glycosides with sulfuryl chloride could yield fully substituted pyranose derivatives containing both chlorodeoxy and chlorosulfate (B8482658) ester groups.[3][4] This early work was instrumental in developing the fundamental chemistry for the selective replacement of hydroxyl groups with chlorine atoms in sugar molecules.
While it is challenging to pinpoint the exact first synthesis of this compound, a significant advancement in the synthesis of 3-deoxy-3-substituted-D-glucose derivatives, including the chloro-substituted analog, was reported in 1987 by T. Bruce Grindley, Gerry J. Reimer, and their colleagues. Their work provided a more defined and efficient route to this specific compound.
Chemical Synthesis
The synthesis of this compound has been approached through various methods over the years. The earlier, more general methods for creating chlorodeoxy sugars have given way to more specific and higher-yield protocols.
Early Synthetic Approaches
Initial methods for the synthesis of chlorodeoxy sugars involved the use of reagents like thionyl chloride in pyridine (B92270) and sulfuryl chloride.[3][5] These reagents could react with the multiple hydroxyl groups on a sugar molecule, often leading to a mixture of products and requiring subsequent steps to isolate the desired chlorinated sugar. The work by Jennings and Jones in 1965, for instance, detailed the reaction of sulfuryl chloride with various sugars to produce chlorodeoxy derivatives.[4]
Nucleophilic Substitution on an Epoxide Intermediate
A more refined and specific synthesis of this compound was described by Grindley et al. This method involves the nucleophilic opening of an epoxide ring, which offers greater regioselectivity and stereocontrol. The overall synthetic workflow can be conceptualized as a multi-step process starting from a readily available sugar.
Experimental Protocol: Synthesis of 1,6-anhydro-3-chloro-3-deoxy-β-D-glucopyranose
The following protocol is based on the synthetic strategy for 3-substituted-D-glucose derivatives, which includes the chloro-derivative. The key step is the reaction of an epoxide intermediate with a chloride source.
Materials:
-
1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose (starting material)
-
Tetraethylammonium (B1195904) chloride
-
1,1,2,2-tetrachloroethane (solvent)
Procedure:
-
A solution of 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose is prepared in 1,1,2,2-tetrachloroethane.
-
A catalytic amount of tetraethylammonium chloride is added to the solution.
-
The reaction mixture is heated to reflux.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.
-
The resulting crude product, 1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose, is purified by chromatography.
-
Subsequent debenzylation and hydrolysis steps are required to yield the final product, this compound.
This method provides a targeted approach to introduce the chlorine atom at the C-3 position with a defined stereochemistry.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₅ |
| Molecular Weight | 198.6 g/mol |
| CAS Number | 22933-89-7 |
| Appearance | White to off-white powder |
| Solubility | Soluble in water and polar organic solvents |
Mandatory Visualization
To illustrate the key synthetic pathway described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic workflow for this compound.
Biological Activity and Signaling Pathways
A comprehensive search of available scientific literature reveals a significant gap in the understanding of the specific biological activities of this compound. While it is generally classified as a biochemical reagent for glycobiology research, detailed studies on its effects on cellular mechanisms, enzyme inhibition, or signaling pathways are not publicly documented.[2] Much of the research on halogenated glucose analogs has focused on fluorinated derivatives, such as 3-deoxy-3-fluoro-D-glucose, or on the well-studied 2-deoxy-D-glucose.[6][7][8] These related compounds have been investigated for their effects on glucose transport and metabolism. However, it is crucial to note that the biological effects of halogenated sugars can vary significantly based on the identity and position of the halogen atom. Therefore, extrapolating the biological activity of other glucose analogs to this compound would be speculative.
Due to the lack of available data on its interaction with specific biological pathways, a signaling pathway diagram for this compound cannot be constructed at this time.
Conclusion
This compound is a synthetic monosaccharide whose origins are tied to the broader history of chlorodeoxy sugar synthesis. While early methods provided general routes to this class of compounds, the work of Grindley and his team in the 1980s offered a more specific and controlled synthesis via an epoxide intermediate. Despite its availability as a research chemical, there is a conspicuous absence of in-depth biological studies on this compound. This presents a clear opportunity for future research to explore its potential biological activities, including its effects on glucose metabolism, enzyme inhibition, and cellular signaling. Such investigations would be essential to determine if this compound holds any promise for applications in drug development or as a tool for probing biological systems.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model | MDPI [mdpi.com]
- 7. Studies on bacterial cell wall inhibitors. III. 3-amino-3-deoxy-D-glucose, an inhibitor of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
3-Chloro-3-deoxy-D-glucose: A Technical Guide to its Potential as a Biochemical Reagent
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-3-deoxy-D-glucose is a synthetic halogenated monosaccharide that holds significant promise as a specialized biochemical reagent. Its structural similarity to D-glucose allows it to interact with glucose transporters and metabolic enzymes, while the chlorine substitution at the C-3 position confers unique inhibitory properties. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, mechanism of action as a glycolysis inhibitor, and its potential application as a male contraceptive agent. This document summarizes available quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of key pathways and workflows to facilitate further research and development.
Introduction
This compound is a synthetic derivative of D-glucose where the hydroxyl group at the third carbon is replaced by a chlorine atom. This modification prevents it from being fully metabolized in the glycolytic pathway, leading to the inhibition of this critical energy-producing process.[1][2] Its potential to selectively target cells with high glycolytic rates, such as cancer cells and spermatozoa, makes it a valuable tool for biochemical research and a potential lead compound for drug development. This guide will explore its core applications, focusing on its role in studying cellular metabolism and its prospects as a non-hormonal male contraceptive.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 22933-89-7 | [3] |
| Molecular Formula | C₆H₁₁ClO₅ | [3] |
| Molecular Weight | 198.60 g/mol | [3] |
| Appearance | White to off-white powder | |
| Solubility | Soluble in water |
Synthesis of this compound
A potential synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: General Method for Nucleophilic Opening of an Epoxide
This protocol is a generalized procedure based on the synthesis of similar 3-substituted deoxyglucose derivatives and would require optimization for the specific synthesis of this compound.[4]
-
Epoxide Formation: Start with a suitably protected D-glucose derivative, such as 1,6-anhydro-β-D-glucopyranose, and convert it to a 2,3-epoxide, for instance, 1,6:2,3-dianhydro-4-O-benzyl-β-D-allopyranose, through a series of protection and epoxidation steps.
-
Nucleophilic Opening: Dissolve the epoxide (1 equivalent) in a suitable solvent like 1,1,2,2-tetrachloroethane.
-
Add a source of chloride ions, such as tetraethylammonium chloride (catalytic amount).
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purification of the Intermediate: Purify the resulting crude product (1,6-anhydro-4-O-benzyl-3-chloro-3-deoxy-β-D-glucopyranose) by column chromatography.
-
Deprotection: Remove the protecting groups (e.g., benzyl (B1604629) group via hydrogenolysis) to yield the final product, this compound.
-
Final Purification: Purify the final product by recrystallization or chromatography.
Biochemical Activity: Glycolysis Inhibition
The primary biochemical function of this compound is the inhibition of glycolysis. Like its well-studied counterpart, 2-deoxy-D-glucose (2-DG), it is transported into cells via glucose transporters (GLUTs). Once inside, it is a substrate for hexokinase, the first enzyme in the glycolytic pathway, which phosphorylates it to this compound-6-phosphate. However, this phosphorylated product cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and the competitive inhibition of hexokinase.[1][2] This disruption of the glycolytic flux leads to a depletion of cellular ATP.
Caption: Mechanism of glycolysis inhibition by this compound.
Quantitative Data on Glycolysis Inhibition
| Compound | Target/Assay | IC₅₀ / ID₅₀ | Cell Line/System | Reference |
| 2-Deoxy-D-glucose (2-DG) | Glycolysis Inhibition | Varies (mM range) | Various Cancer Cells | [2] |
| 2-Fluoro-2-deoxy-D-glucose (2-FG) | Lactate (B86563) Inhibition | 1 mM | Hypoxic Tumor Cells | [5] |
| 2-Chloro-2-deoxy-D-glucose (2-CG) | Lactate Inhibition | 6 mM | Hypoxic Tumor Cells | [5] |
| 3-Bromopyruvate | Hexokinase II | ~5 µM | Cancer Cells | [6] |
This table includes data for related compounds to provide a comparative context.
Potential Application: Male Contraception
The high reliance of sperm on glycolysis for motility makes this pathway an attractive target for non-hormonal male contraception.[7][8] Chlorinated sugars, including derivatives of glucose, have been investigated for their antifertility effects in males. These compounds are thought to act by inhibiting key glycolytic enzymes in sperm, leading to a depletion of ATP and consequently, a loss of motility.
Studies on 6-chloro-6-deoxysugars have shown that they cause infertility in male rats by inhibiting glucose oxidation in spermatozoa. The likely targets of inhibition are triose phosphate (B84403) isomerase or glyceraldehyde 3-phosphate dehydrogenase (GAPDH).[9] It is highly probable that this compound exerts a similar effect.
Caption: Proposed mechanism of action of this compound as a male contraceptive.
Experimental Protocols for Evaluating Male Contraceptive Potential
-
Semen Collection and Preparation: Collect semen samples and allow them to liquefy. Prepare a sperm suspension in a suitable medium (e.g., Ham's F-10).
-
Treatment: Incubate sperm aliquots with varying concentrations of this compound (and a vehicle control) at 37°C.
-
Motility Assessment: At different time points, assess sperm motility using a computer-assisted sperm analysis (CASA) system or manually under a microscope. Parameters to measure include total motility, progressive motility, and velocity.
-
Sperm Lysis: Following treatment with this compound, lyse the sperm cells to release intracellular ATP.
-
ATP Measurement: Quantify ATP levels using a commercial ATP bioluminescence assay kit, which is based on the luciferin-luciferase reaction.
-
Data Analysis: Compare the ATP levels in treated sperm with the control group to determine the effect of the compound on cellular energy production.
Conclusion and Future Directions
This compound presents a compelling profile as a biochemical reagent for the study of glycolysis and as a potential lead for the development of a non-hormonal male contraceptive. Its mechanism of action, through the inhibition of glycolysis, is well-supported by studies on related halogenated glucose analogs. However, a significant lack of specific quantitative data for the 3-chloro derivative necessitates further investigation.
Future research should focus on:
-
Developing and optimizing a robust synthetic protocol for this compound.
-
Determining its IC₅₀ values against key glycolytic enzymes, particularly hexokinase, phosphofructokinase, and glyceraldehyde-3-phosphate dehydrogenase.
-
Conducting in-depth studies on its effects on sperm motility, viability, and ATP levels to validate its potential as a male contraceptive agent.
-
Investigating its cellular uptake and transport mechanisms.
The generation of this specific data will be crucial for the advancement of this compound from a promising biochemical tool to a validated reagent with potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3-amino-2,3,6-trideoxy-2-fluoro-L-talose and -D-allose [(R)-2-fluoro-L-daunosamine and (R)-2-fluoro-D-ristosamine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulatory properties of 6-phosphofructokinase and control of glycolysis in boar spermatozoa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Allose, a rare sugar. Synthesis of d-allopyranosyl acceptors from glucose, and their regioselectivity in glycosidation reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of 6-chloro-6-deoxysugars on glucose oxidation in rat spermatozoa [pubmed.ncbi.nlm.nih.gov]
The Interaction of 3-Chloro-3-deoxy-D-glucose with Glucose Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the interaction between the synthetic monosaccharide 3-Chloro-3-deoxy-D-glucose and cellular glucose transporters. Due to a scarcity of direct research on this specific analog, this document leverages data from its closely related counterpart, 3-deoxy-3-fluoro-D-glucose, to infer potential mechanisms of action and kinetic parameters. This guide also details established experimental protocols for characterizing the interaction of glucose analogs with glucose transporters and outlines a key signaling pathway involved in glucose transport regulation. This information is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a synthetic derivative of D-glucose in which the hydroxyl group at the C-3 position is replaced by a chlorine atom.[1] This modification classifies it as a halogenated deoxy sugar. Such compounds are valuable tools for studying the specificity and mechanisms of glucose transport systems due to the altered electronegativity and steric bulk at a key recognition site for transporter proteins.[1] While direct studies on the interaction of this compound with glucose transporters are limited in the available scientific literature, its structural similarity to other 3-substituted glucose analogs, particularly 3-deoxy-3-fluoro-D-glucose, allows for informed postulation of its biochemical behavior.
Interaction with Glucose Transporters: Insights from a Fluorinated Analog
Extensive research on 3-deoxy-3-fluoro-D-glucose provides a strong basis for understanding how this compound might interact with glucose transporters. Both compounds share a halogen substitution at the C-3 position, a critical region for transporter binding.
Facilitated Glucose Transporters (GLUTs)
The GLUT family of proteins facilitates the transport of glucose and other hexoses across cell membranes down their concentration gradient. Studies on 3-deoxy-3-fluoro-D-glucose have demonstrated its interaction with these transporters.
Quantitative Data for 3-deoxy-3-fluoro-D-glucose Interaction with Hexose Transport in Human Erythrocytes [2]
| Parameter | Value | Notes |
| Half-saturation Constant (Km) | Equivalent to 3-O-methyl-D-glucose | Indicates high affinity for the transporter, comparable to other well-transported glucose analogs. |
| Dissociation Energy of Carrier Complex | Equivalent to D-glucose | Suggests that the binding affinity of the fluorinated analog to the transport system is similar to that of native glucose. |
Quantitative Data for 3-deoxy-3-fluoro-D-glucose Transport in Rat Brain Synaptosomes [3]
| Parameter | Value |
| Michaelis Constant (Km) | 6.2 x 10-4 M |
| Maximum Velocity (Vmax) | 2.8 nmol x mg protein-1 |
| Inhibition Constant (Ki) for D-glucose | 93 µM (competitive) |
| Inhibition Constant (Ki) for Cytochalasin B | 6.0 x 10-7 M (competitive) |
Based on these findings, it is plausible that this compound also acts as a substrate for GLUT transporters, likely exhibiting competitive inhibition of D-glucose transport. The larger atomic radius and different electronegativity of chlorine compared to fluorine may influence the binding affinity and transport kinetics, a hypothesis that warrants direct experimental validation.
Sodium-Glucose Cotransporters (SGLTs)
The SGLT family actively transports glucose against its concentration gradient by coupling its movement to the electrochemical gradient of sodium ions.[4][5] While direct studies on the interaction of 3-substituted deoxy-sugars with SGLTs are less common, the substrate specificity of these transporters is known to be stringent. For instance, 2-deoxy-D-glucose is not a substrate for SGLT1.[6] It is therefore possible that this compound is not efficiently transported by SGLTs, though this remains to be experimentally determined.
Experimental Protocols for Studying Glucose Transporter Interactions
The following are detailed methodologies that can be employed to investigate the interaction of this compound with glucose transporters.
Glucose Uptake Assays
This protocol is designed to measure the rate of glucose analog uptake into cultured cells.
Workflow for a Radiolabeled Glucose Uptake Assay
Detailed Steps:
-
Cell Culture: Plate cells (e.g., 3T3-L1 adipocytes for GLUT4 studies, or cancer cell lines like A549 for GLUT1 studies) in appropriate multi-well plates and grow to confluence.[7]
-
Serum Starvation: Before the assay, starve the cells in a serum-free medium for a defined period (e.g., 2-4 hours) to lower basal glucose uptake.
-
Pre-incubation: Wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES) to remove any residual glucose.
-
Stimulation (Optional): For studying insulin-sensitive transporters like GLUT4, stimulate the cells with insulin for a specific time (e.g., 30 minutes).[7]
-
Uptake Initiation: Initiate glucose uptake by adding a buffer containing a known concentration of radiolabeled this compound or a standard radiolabeled analog like [³H]-2-deoxy-D-glucose, with or without varying concentrations of unlabeled this compound (for competition assays).
-
Uptake Termination: After a short incubation period (typically 5-10 minutes), terminate the uptake by rapidly aspirating the uptake solution and washing the cells multiple times with an ice-cold stop buffer (e.g., phosphate-buffered saline with a high concentration of glucose or a GLUT inhibitor like phloretin).
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing sodium hydroxide (B78521) or a detergent).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[8]
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample. For kinetic studies, plot the uptake rates against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. For inhibition studies, use appropriate plots (e.g., Lineweaver-Burk or Dixon) to determine the Ki and the mode of inhibition.
Competitive Binding Assays
These assays are used to determine the binding affinity of a compound to a specific glucose transporter.
Logical Flow of a Competitive Binding Assay
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imrpress.com [imrpress.com]
- 5. Sodium-glucose transport proteins - Wikipedia [en.wikipedia.org]
- 6. Polarity of transport of 2-deoxy-D-glucose and D-glucose by cultured renal epithelia (LLC-PK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucose Transport: Methods for Interrogating GLUT4 Trafficking in Adipocytes | Springer Nature Experiments [experiments.springernature.com]
- 8. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Effects of 3-Chloro-3-deoxy-D-glucose: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the current understanding of "3-Chloro-3-deoxy-D-glucose" and its effects on cellular metabolism. It is intended for researchers, scientists, and professionals in drug development. Notably, direct research on the specific metabolic impact of this compound is limited. Therefore, this document summarizes the available information on this compound and draws inferences from the more extensively studied analogous compounds, 3-deoxy-3-fluoro-D-glucose and 2-deoxy-D-glucose, to provide a broader perspective on its potential metabolic consequences. This guide will cover its known characteristics, potential mechanisms of action, and the anticipated effects on key metabolic pathways, supported by data from related glucose analogs.
Introduction to this compound
This compound is a synthetic monosaccharide analog where the hydroxyl group at the C-3 position of a D-glucose molecule is replaced by a chlorine atom.[1] This structural modification is expected to alter its interaction with cellular machinery involved in glucose transport and metabolism. While primarily used in studies of membrane transport, its potential as a metabolic modulator is an area of nascent interest.[2][3] The hydrophobic nature of this compound allows it to be transported across cell membranes via passive diffusion.[2][3]
Cellular Uptake and Transport
Unlike glucose, which primarily enters cells through facilitated diffusion via glucose transporters (GLUTs), this compound is described as a hydrophobic compound capable of passive diffusion across membranes.[2][3] This suggests its uptake may not be solely dependent on GLUT expression levels, a factor that could have implications for its effects on different cell types.
For comparison, the related compound 3-deoxy-3-fluoro-D-glucose is transported into rat brain synaptosomes through a saturable process, indicating the involvement of transporters.[4] This transport is competitively inhibited by D-glucose.[4]
Potential Effects on Glycolysis
Glucose analogs often act as competitive inhibitors of key glycolytic enzymes. For instance, 2-deoxy-D-glucose (2-DG) is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[5] This phosphorylated form cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its accumulation and the inhibition of both hexokinase and phosphoglucose isomerase, thereby blocking glycolysis and leading to ATP depletion.[5]
It is plausible that this compound could be similarly phosphorylated by hexokinase. The presence of the chloro group at the C-3 position might then hinder the subsequent isomerization step by phosphoglucose isomerase, leading to an accumulation of a phosphorylated intermediate and subsequent inhibition of glycolysis.
Potential Effects on the Pentose (B10789219) Phosphate (B84403) Pathway
The pentose phosphate pathway (PPP) is a crucial metabolic pathway that branches from glycolysis at the level of glucose-6-phosphate. It is responsible for generating NADPH, for reductive biosynthesis and antioxidant defense, and producing precursors for nucleotide synthesis.[6][7]
Inhibition of glycolysis at an early stage, as hypothesized for this compound, would likely lead to a reduced flux of substrates into the PPP. A decrease in the intracellular pool of glucose-6-phosphate would directly limit the activity of glucose-6-phosphate dehydrogenase, the rate-limiting enzyme of the PPP. This could have significant downstream effects, including impaired antioxidant capacity and reduced nucleotide synthesis.
Studies on the related compound 3-deoxy-3-fluoro-D-glucose suggest that its major metabolic routes are direct oxidation and reduction, rather than metabolism through glycolysis or the pentose phosphate shunt.[8] This indicates that halogenation at the C-3 position may prevent its entry into these central metabolic pathways.
Quantitative Data from Analogous Compounds
Due to the lack of specific quantitative data for this compound, the following table summarizes findings for the related analog, 3-deoxy-3-fluoro-D-glucose, to provide a comparative context.
| Parameter | Compound | Cell/System | Value | Reference |
| Transport Km | 3-deoxy-3-fluoro-D-glucose | Rat brain synaptosomes | 6.2 x 10-4 M | [4] |
| Transport Vmax | 3-deoxy-3-fluoro-D-glucose | Rat brain synaptosomes | 2.8 nmol x mg protein-1 | [4] |
| Inhibition Ki (vs. D-glucose) | 3-deoxy-3-fluoro-D-glucose | Rat brain synaptosomes | 93 µM | [4] |
Table 1: Kinetic parameters of 3-deoxy-3-fluoro-D-glucose transport.
Experimental Protocols for Studying Glucose Analog Metabolism
While specific protocols for this compound are not available, a general workflow for assessing the metabolic effects of a novel glucose analog is presented below. This protocol can be adapted to investigate the impact of this compound on cellular metabolism.
Detailed Methodologies:
-
Cell Culture and Treatment:
-
Culture selected cell lines (e.g., a panel of cancer cell lines with varying metabolic phenotypes) in standard growth media.
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for metabolite extraction, Seahorse XF plates).
-
After adherence, replace the medium with a medium containing various concentrations of this compound or a vehicle control.
-
Incubate for predetermined time points (e.g., 1, 6, 24 hours).
-
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold phosphate-buffered saline.
-
Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Metabolic Analysis:
-
LC-MS/MS Metabolomics: Analyze the extracted metabolites using liquid chromatography-mass spectrometry to identify and quantify changes in the levels of key metabolites in glycolysis, the pentose phosphate pathway, and the TCA cycle.
-
Seahorse XF Analysis: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time to assess mitochondrial respiration and glycolysis, respectively.
-
Enzymatic Assays: Prepare cell lysates from treated and control cells and measure the activity of key metabolic enzymes such as hexokinase, phosphofructokinase, and glucose-6-phosphate dehydrogenase using commercially available assay kits.
-
Conclusion and Future Directions
The current body of scientific literature provides limited direct evidence on the effects of this compound on cellular metabolism. While its ability to traverse cell membranes via passive diffusion is noted, its intracellular fate and impact on key metabolic pathways such as glycolysis and the pentose phosphate pathway remain to be elucidated. Based on the mechanisms of action of analogous compounds like 2-deoxy-D-glucose and 3-deoxy-3-fluoro-D-glucose, it is plausible that this compound could act as an inhibitor of glycolysis.
Future research should focus on detailed in vitro and in vivo studies to:
-
Characterize the transport kinetics of this compound in various cell types.
-
Determine if it is a substrate for hexokinase and other glycolytic enzymes.
-
Quantify its effects on glycolytic flux and ATP production.
-
Assess its impact on the pentose phosphate pathway and cellular redox balance.
Such studies are essential to understand the full metabolic profile of this compound and to evaluate its potential as a therapeutic agent, particularly in the context of diseases with altered glucose metabolism, such as cancer.
References
- 1. This compound | C6H11ClO5 | CID 87370564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 4. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 7. Frontiers | The Role of the Pentose Phosphate Pathway in Diabetes and Cancer [frontiersin.org]
- 8. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of 3-Chloro-3-deoxy-d-glucose: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-deoxy-D-glucose is a synthetic monosaccharide analog of D-glucose, distinguished by the substitution of a hydroxyl group with a chlorine atom at the C-3 position. This structural modification imparts distinct physicochemical properties, rendering it a subject of interest in the study of carbohydrate metabolism and transport. This technical guide provides a summary of the available in vitro characterization of this compound, focusing on its known biochemical properties and potential applications in research.
Physicochemical and General Properties
This compound is described as a synthetic, hydrophobic compound.[1][2] Its primary documented use in research is as a tool to investigate the effects of substituents on the transport of molecules across cellular membranes.[1][2] Unlike glucose and many of its analogs, this compound is capable of being transported across membranes via a passive diffusion mechanism, a characteristic attributed to its increased hydrophobicity.[1][2] It has also been noted for its use as a biochemical reagent in the broader field of glycobiology, which encompasses the study of the structure, synthesis, and biology of sugars.[3]
| Property | Value | Reference |
| Molecular Formula | C6H11ClO5 | [4] |
| Molecular Weight | 198.6 g/mol | [3] |
| Appearance | Powder | [2] |
| Storage | -20°C | [5] |
Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical characteristics of the compound.
In Vitro Biological Characterization: Current Landscape
This stands in contrast to other deoxyglucose analogs, such as 2-deoxy-D-glucose (2-DG) and 3-deoxy-3-fluoro-D-glucose, which have been extensively studied. For instance, 2-DG is a well-known inhibitor of glycolysis. It is transported into cells by glucose transporters and phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This product cannot be further metabolized, leading to the inhibition of glycolysis and subsequent cellular effects, including the induction of apoptosis in cancer cells.[6] Similarly, the metabolism and effects of 3-deoxy-3-fluoro-D-glucose have been investigated, revealing its conversion to downstream metabolites and its ability to inhibit glycolysis.[7][8]
The absence of similar detailed studies for this compound means that a comprehensive technical guide with extensive quantitative data, detailed experimental protocols, and signaling pathway diagrams, as originally requested, cannot be constructed at this time. The available information is primarily descriptive, focusing on its synthesis and application in transport studies.
Hypothetical Experimental Workflows for Characterization
While specific protocols for this compound are not published, standard assays used for other glucose analogs can be adapted to characterize its in vitro effects. The following represents a logical workflow for such a characterization.
Potential Signaling Pathway Interactions: A Postulated View
Based on the known mechanisms of other glucose analogs that inhibit glycolysis, it is plausible that this compound, if it were to be metabolized intracellularly to a phosphate (B84403) derivative, could impact central metabolic and signaling pathways. A hypothetical model of such interactions is presented below.
Conclusion and Future Directions
This compound remains a molecule with a limited but specific application in the study of membrane transport. Its broader biological effects and potential as a modulator of cellular metabolism are largely unexplored. The lack of detailed in vitro characterization presents an opportunity for future research. Studies employing the experimental workflows outlined above would be invaluable in elucidating its mechanism of action, identifying potential enzymatic targets, and understanding its effects on cellular signaling pathways. Such data would be crucial for determining if this compound holds further potential as a research tool or a therapeutic lead, similar to its more extensively studied analogs. Until such studies are conducted and published, a comprehensive, data-rich technical guide on its in vitro characterization cannot be fully realized.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C6H11ClO5 | CID 87370564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in vivo effects of 3-deoxy-3-fluoro-D-glucose metabolism on respiration in Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Chloro-3-deoxy-D-glucose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-deoxy-D-glucose is a synthetic halogenated monosaccharide of significant interest in glycobiology and medicinal chemistry. As an analogue of D-glucose, it has potential applications in studying carbohydrate metabolism, transport mechanisms, and as a building block for synthesizing novel therapeutic agents. A thorough understanding of its structural and physicochemical properties is paramount for its application in research and drug development. This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide also presents predicted data based on the analysis of related structures and established spectroscopic principles.
Spectroscopic Data
A comprehensive search of available scientific literature and databases did not yield experimentally verified ¹H NMR, ¹³C NMR, or mass spectrometry data for this compound in its free pyranose form. The data presented herein is therefore predictive and intended to serve as a guide for researchers in the analysis of this and similar compounds. These predictions are based on the known spectra of D-glucose and the expected electronic effects of a chlorine substituent at the C-3 position.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. For this compound, which exists as a mixture of α and β anomers in solution, NMR can provide detailed information about the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Data (D₂O, 500 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) - α-anomer | Predicted Chemical Shift (δ, ppm) - β-anomer | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-1 | ~5.2 | ~4.6 | d | J₁,₂ = ~3.5 (α), ~8.0 (β) |
| H-2 | ~3.6 | ~3.3 | dd | J₂,₁ and J₂,₃ |
| H-3 | ~4.2 | ~4.0 | t | J₃,₂ and J₃,₄ |
| H-4 | ~3.5 | ~3.4 | t | J₄,₃ and J₄,₅ |
| H-5 | ~3.8 | ~3.6 | ddd | J₅,₄, J₅,₆a, and J₅,₆b |
| H-6a | ~3.9 | ~3.8 | dd | J₆a,₆b and J₆a,₅ |
| H-6b | ~3.7 | ~3.7 | dd | J₆b,₆a and J₆b,₅ |
Predicted ¹³C NMR Data (D₂O, 125 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) - α-anomer | Predicted Chemical Shift (δ, ppm) - β-anomer |
| C-1 | ~93 | ~97 |
| C-2 | ~72 | ~75 |
| C-3 | ~65-70 | ~65-70 |
| C-4 | ~70 | ~70 |
| C-5 | ~72 | ~76 |
| C-6 | ~61 | ~61 |
Note: The predicted chemical shift for C-3 is significantly upfield compared to that of D-glucose (~75 ppm) due to the electron-withdrawing effect of the chlorine atom.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis. The molecular formula of this compound is C₆H₁₁ClO₅, with a monoisotopic mass of approximately 198.0295 g/mol .
Predicted Mass Spectrometry Data
| Ionization Mode | Ion | Predicted m/z | Notes |
| ESI (+) | [M+Na]⁺ | 221.0194 | Sodium adduct is common for carbohydrates. |
| ESI (-) | [M-H]⁻ | 197.0220 | Deprotonated molecule. |
| ESI (-) | [M+Cl]⁻ | 233.0066 | Chloride adduct. |
Expected Fragmentation Pattern:
The fragmentation of this compound in tandem MS (MS/MS) is expected to involve glycosidic bond cleavages and losses of small molecules such as water and HCl. The presence of the chlorine atom will result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
For complete exchange of hydroxyl protons, lyophilize the sample from D₂O two to three times.
-
Transfer the final solution to a 5 mm NMR tube.
-
Add a small amount of a reference standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or use the residual solvent peak for referencing.
2. ¹H NMR Spectroscopy:
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Experiment: 1D proton NMR.
-
Parameters:
-
Pulse sequence: zgpr (with water suppression).
-
Temperature: 298 K.
-
Number of scans: 16-64.
-
Relaxation delay (d1): 5 seconds.
-
Acquisition time: ~3 seconds.
-
Spectral width: ~12 ppm.
-
-
Processing: Apply a line broadening factor of 0.3 Hz, Fourier transform, phase correct, and baseline correct the spectrum.
3. ¹³C NMR Spectroscopy:
-
Instrument: 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiment: 1D carbon NMR with proton decoupling.
-
Parameters:
-
Pulse sequence: zgpg30 (or similar).
-
Temperature: 298 K.
-
Number of scans: 1024-4096 (or more, depending on sample concentration).
-
Relaxation delay (d1): 2 seconds.
-
Acquisition time: ~1 second.
-
Spectral width: ~200 ppm.
-
-
Processing: Apply a line broadening factor of 1-2 Hz, Fourier transform, phase correct, and baseline correct the spectrum.
4. 2D NMR Spectroscopy (for full structural assignment):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
Mass Spectrometry
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol/water, 1:1 v/v) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to 1-10 µg/mL with the same solvent.
2. Electrospray Ionization (ESI) Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system or a direct infusion pump.
-
Mode: Both positive and negative ion modes should be used.
-
Parameters (Direct Infusion):
-
Infusion flow rate: 5-10 µL/min.
-
Capillary voltage: 3-4 kV.
-
Nebulizing gas (N₂): 1-2 Bar.
-
Drying gas (N₂): 4-8 L/min at 180-200 °C.
-
Mass range: m/z 50-500.
-
-
Data Acquisition: Acquire full scan mass spectra. For structural elucidation, perform tandem MS (MS/MS) experiments by selecting the precursor ion of interest (e.g., [M+Na]⁺ or [M-H]⁻) and applying collision-induced dissociation (CID).
Signaling Pathways and Experimental Workflows
As a synthetic analogue, this compound is not part of a naturally occurring signaling pathway. However, its structural similarity to glucose suggests it may interact with glucose transporters and metabolic enzymes. The metabolism of the related compound, 3-deoxy-3-fluoro-D-glucose, has been studied and provides a basis for a hypothetical metabolic pathway for the chloro-analogue.
Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical metabolic fate of this compound.
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis of this compound.
Conclusion
Commercial Availability and Technical Profile of 3-Chloro-3-deoxy-D-glucose: A Guide for Researchers
For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of 3-Chloro-3-deoxy-D-glucose, including its commercial availability, key chemical properties, and insights into its synthesis and biological context. This document aims to be a valuable resource for those interested in utilizing this glucose analog in their research endeavors, particularly in the fields of glycobiology and membrane transport studies.
Commercial Suppliers and Availability
This compound (CAS No. 22933-89-7) is available from a variety of chemical suppliers specializing in carbohydrates and biochemical reagents. The compound is typically sold as a powder for research purposes.[1][2] Pricing and available quantities vary between suppliers. A summary of commercial sources is provided in the table below.
| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |
| Biosynth | MC04677 | Not specified | Custom | Inquiry required |
| CymitQuimica | Not specified | Min. 95% | 250mg, 500mg, 1g | €308, €490, €860 |
| ChemicalBook | Multiple suppliers listed | Typically ≥98% | Varies by supplier | Varies by supplier |
| Discovery Fine Chemicals | Not specified | Not specified | Custom | Inquiry required |
| WUHAN FORTUNA CHEMICAL CO., LTD. | Not specified | 98% min | Per G | Inquiry required |
Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.
Chemical and Physical Properties
This compound is a synthetic monosaccharide derivative where the hydroxyl group at the C-3 position of a glucose molecule is replaced by a chlorine atom. This modification significantly impacts its chemical properties and biological activity.
| Property | Value |
| CAS Number | 22933-89-7[2][3] |
| Molecular Formula | C₆H₁₁ClO₅ |
| Molecular Weight | 198.6 g/mol [2] |
| Appearance | Powder[1] |
| Storage Temperature | < -15°C[2] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
The synthesis of this compound can be approached through the nucleophilic opening of an epoxide precursor derived from a protected D-glucose derivative. A common starting material is D-glucose, which can be converted to a di-O-isopropylidene-D-allofuranose intermediate. This intermediate can then be used to generate an epoxide at the C2-C3 position, which is subsequently opened with a chloride nucleophile to introduce the chlorine atom at the C3 position with the desired stereochemistry. Final deprotection steps yield the target compound.
References
Methodological & Application
Application Notes and Protocols for Glucose Uptake Assays Using 3-Chloro-3-deoxy-d-glucose
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific experimental protocols for 3-Chloro-3-deoxy-d-glucose are not widely documented in publicly available literature. The following protocols are representative examples based on established methods for similar glucose analogs, such as 2-deoxy-D-glucose (2-DG) and 3-deoxy-3-fluoro-D-glucose. Researchers should perform initial optimization experiments to determine the ideal concentrations, incubation times, and other parameters for their specific cell types and experimental conditions.
Introduction
Glucose uptake is a fundamental metabolic process essential for cellular energy production and biosynthesis. The rate of glucose transport across the cell membrane is tightly regulated and often altered in various physiological and pathological states, including cancer, diabetes, and cardiovascular diseases. Consequently, the measurement of cellular glucose uptake is a critical tool in biomedical research and drug development.
This document provides detailed protocols for measuring glucose uptake in cultured cells using this compound, a halogenated glucose analog. Similar to other deoxyglucose analogs, it is anticipated that this compound is transported into cells by glucose transporters (GLUTs) and subsequently phosphorylated by hexokinase. This phosphorylation traps the molecule intracellularly, allowing for its accumulation to be quantified as a measure of glucose transport activity. Both radiolabeled and non-radiolabeled detection methods are described.
Principle of the Assay
The core principle of the glucose uptake assay using this compound relies on its ability to mimic D-glucose and be transported into the cell. Once inside, it is phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway and is trapped within the cell. The amount of accumulated this compound-6-phosphate is proportional to the rate of glucose uptake.
Mechanism of this compound uptake and intracellular trapping.
Data Presentation: Representative Experimental Parameters
The following tables summarize typical quantitative parameters for glucose uptake assays based on protocols for 2-deoxy-D-glucose. These should be used as a starting point for optimization with this compound.
Table 1: Cell Seeding Densities
| Plate Format | Adherent Cells (cells/well) | Suspension Cells (cells/well) |
| 96-well | 1 x 10⁴ - 8 x 10⁴ | 5 x 10⁴ - 2 x 10⁵ |
| 24-well | 1 x 10⁵ - 5 x 10⁵ | 2 x 10⁵ - 1 x 10⁶ |
| 6-well | 0.5 x 10⁶ - 2 x 10⁶ | 1 x 10⁶ - 5 x 10⁶ |
Table 2: Typical Reagent Concentrations and Incubation Times
| Parameter | Range | Notes |
| Glucose Starvation Time | 30 minutes - 2 hours | Serum-free, glucose-free media. Optimal time is cell-type dependent.[1][2] |
| Treatment with Stimulators (e.g., Insulin) | 15 - 30 minutes | Typical concentration for insulin (B600854) is 100 nM - 1 µM.[3][4] |
| Treatment with Inhibitors | 10 - 60 minutes | Dependent on the inhibitor's mechanism of action. |
| [³H]-3-Chloro-3-deoxy-d-glucose Concentration | 0.5 - 2.0 µCi/mL | Final concentration of unlabeled analog may vary. |
| Non-radiolabeled this compound Concentration | 10 - 500 µM | Optimal concentration should be determined empirically.[1] |
| Uptake Incubation Time | 10 - 60 minutes | Should be within the linear range of uptake for the specific cell type.[5][6] |
Experimental Protocols
Two primary methodologies are presented: a radiolabeled assay for high sensitivity and a non-radiolabeled colorimetric assay for broader accessibility.
Protocol 1: Radiolabeled [³H]-3-Chloro-3-deoxy-d-glucose Uptake Assay
This protocol is adapted from methods using [³H]-2-deoxyglucose and offers high sensitivity.[7][8][9]
Materials:
-
[³H]-3-Chloro-3-deoxy-d-glucose
-
Unlabeled this compound
-
Cell culture medium (e.g., DMEM, RPMI)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-Phosphate-Hepes (KRPH) buffer (or similar glucose-free buffer)
-
Lysis buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation cocktail
-
Multi-well cell culture plates (e.g., 24-well)
-
Liquid scintillation counter
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at an appropriate density (see Table 1) and allow them to adhere and grow overnight.
-
Cell Starvation: Gently wash the cells twice with warm PBS. Replace the medium with serum-free, glucose-free medium and incubate for 1-2 hours.
-
Stimulation/Inhibition: If applicable, replace the starvation medium with KRPH buffer containing the desired stimulator (e.g., insulin) or inhibitor and incubate for the optimized duration.
-
Glucose Uptake: Add [³H]-3-Chloro-3-deoxy-d-glucose (e.g., to a final concentration of 1 µCi/mL) to each well. For competition controls, add an excess of unlabeled D-glucose. Incubate for 15-30 minutes at 37°C. This incubation time should be optimized to ensure the measurement is within the linear range of uptake.
-
Termination of Uptake: Stop the uptake by aspirating the radioactive solution and immediately washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature with gentle shaking to ensure complete lysis.
-
Scintillation Counting: Transfer the lysate from each well to a scintillation vial. Add scintillation cocktail, vortex, and measure the radioactivity in a liquid scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each well (determined from a parallel plate).
Workflow for the radiolabeled glucose uptake assay.
Protocol 2: Non-Radiolabeled Colorimetric Glucose Uptake Assay
This method is safer and more accessible as it does not involve radioactivity. It relies on the enzymatic detection of the accumulated this compound-6-phosphate.[3][10][11]
Materials:
-
This compound
-
Glucose Uptake-Glo™ Assay kit (Promega) or similar colorimetric/fluorometric assay kit
-
Cell culture medium
-
PBS
-
KRPH buffer
-
Multi-well cell culture plates (e.g., 96-well, white-walled for luminescence)
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Cell Starvation and Treatment: Wash cells twice with PBS and then incubate in glucose-free medium for 1-2 hours. Subsequently, treat with stimulators or inhibitors in KRPH buffer as described in the radiolabeled protocol.
-
Glucose Uptake: Add this compound to a final concentration that needs to be empirically determined (e.g., starting with 1 mM) and incubate for 10-20 minutes.
-
Assay Termination and Lysis: Follow the instructions of the commercial assay kit. Typically, this involves adding a 'Stop Buffer' to terminate the uptake and lyse the cells, followed by a 'Neutralization Buffer'.
-
Detection: Add the detection reagent, which contains glucose-6-phosphate dehydrogenase (G6PDH) and other components to generate a luminescent or colorimetric signal. G6PDH will oxidize the accumulated this compound-6-phosphate, leading to the production of NADPH, which in turn drives the signal-generating reaction.
-
Measurement: Incubate the plate at room temperature for 30-60 minutes, protected from light. Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Subtract the background readings and normalize the signal to the number of cells or protein concentration.
Considerations for Drug Development Professionals
-
High-Throughput Screening (HTS): The non-radiolabeled, plate-based assays are highly amenable to HTS of compound libraries to identify modulators of glucose uptake.[10]
-
Mechanism of Action Studies: These assays can be used to characterize the mechanism of action of lead compounds by assessing their effects on glucose uptake in various cancer cell lines or in models of metabolic diseases.
-
Target Validation: By combining these assays with genetic approaches (e.g., siRNA-mediated knockdown of specific GLUT isoforms), the role of individual glucose transporters in compound activity can be elucidated.
By providing a robust and quantifiable measure of cellular glucose transport, these assays are invaluable tools in the discovery and development of novel therapeutics targeting metabolic pathways.
References
- 1. scholarworks.uark.edu [scholarworks.uark.edu]
- 2. Glucose (2-NBDG) uptake assay [bio-protocol.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. revvity.com [revvity.com]
- 8. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to measure glucose utilization in mouse tissues using radiolabeled 2-deoxy-D-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [worldwide.promega.com]
- 11. promega.com [promega.com]
Application Notes and Protocols for Studying GLUT1 Transporters Using 3-Halo-3-deoxy-D-glucose Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Facilitative glucose transporter 1 (GLUT1) is a crucial membrane protein responsible for the basal glucose uptake in most mammalian cells.[1] Its overexpression is a hallmark of various cancers, making it a prime target for therapeutic intervention. Studying the kinetics and inhibition of GLUT1 is fundamental to understanding its role in both normal physiology and disease. This document provides detailed application notes and protocols for utilizing 3-halo-3-deoxy-D-glucose analogs, such as 3-Chloro-3-deoxy-D-glucose and its closely related fluorinated counterpart, 3-deoxy-3-fluoro-D-glucose, as chemical probes to investigate GLUT1 transport activity. While specific data for the chloro-derivative is limited, the available information on the fluoro-analog provides a strong framework for its application in GLUT1 research.
Principle of the Method
3-halo-3-deoxy-D-glucose analogs are structural mimics of D-glucose that can interact with and be transported by glucose transporters. The substitution of a hydroxyl group with a halogen atom at the C-3 position allows these compounds to serve as competitive inhibitors or alternative substrates for GLUT1. By measuring the uptake of radiolabeled or fluorescently tagged versions of these analogs, or by assessing their ability to inhibit the transport of known substrates like radiolabeled 2-deoxy-D-glucose (2-DG) or 3-O-methyl-D-glucose (3-OMG), researchers can elucidate the kinetic parameters and inhibition profiles of GLUT1.[2] 3-deoxy-3-fluoro-D-glucose, for instance, has been shown to be transported into rat brain synaptosomes via a saturable process and is competitively inhibited by D-glucose and the known GLUT1 inhibitor cytochalasin B.[3]
Data Presentation
The following tables summarize the available quantitative data for 3-deoxy-3-fluoro-D-glucose, which can serve as a reference for designing experiments with other 3-halo-3-deoxy-D-glucose analogs.
Table 1: Kinetic Parameters for 3-deoxy-3-fluoro-D-glucose Transport
| Parameter | Value | System | Reference |
| Km | 6.2 x 10-4 M (0.62 mM) | Rat Brain Synaptosomes | [3] |
| Vmax | 2.8 nmol/mg protein/min | Rat Brain Synaptosomes | [3] |
Table 2: Inhibition Constants (Ki) for Inhibitors of 3-deoxy-3-fluoro-D-glucose Transport
| Inhibitor | Ki | Inhibition Type | System | Reference |
| D-glucose | 9.3 x 10-5 M (93 µM) | Competitive | Rat Brain Synaptosomes | [3] |
| Cytochalasin B | 6.0 x 10-7 M (0.6 µM) | Competitive | Rat Brain Synaptosomes | [3] |
Experimental Protocols
Protocol 1: Competitive Inhibition of [3H]-2-Deoxy-D-glucose Uptake in GLUT1-expressing Cells
This protocol describes a method to determine the inhibitory potency (IC50 and Ki) of a 3-halo-3-deoxy-D-glucose analog on GLUT1-mediated glucose transport.
Materials and Reagents:
-
GLUT1-overexpressing cell line (e.g., HEK293-GLUT1, specific cancer cell lines)
-
Culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4)
-
[3H]-2-Deoxy-D-glucose
-
Unlabeled 2-Deoxy-D-glucose
-
This compound (or other analog)
-
Cytochalasin B (as a positive control)
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation cocktail
-
96-well cell culture plates
-
Scintillation counter
Experimental Workflow:
Caption: Workflow for the competitive inhibition assay.
Procedure:
-
Cell Culture: Seed GLUT1-overexpressing cells in a 96-well plate and culture until they reach 80-90% confluency.
-
Glucose Starvation: Gently wash the cells twice with warm PBS. Then, incubate the cells in glucose-free KRH buffer for 1-2 hours at 37°C.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in KRH buffer. Remove the starvation buffer and add the inhibitor dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO in KRH buffer) and a positive control (e.g., Cytochalasin B). Incubate for 15-30 minutes at 37°C.
-
Glucose Uptake: Add a solution of [3H]-2-Deoxy-D-glucose (final concentration typically 0.1-1 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration near the Km of GLUT1 for 2-DG, e.g., 1-5 mM) to each well. Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
-
Stopping the Reaction: Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer containing a high concentration of a known GLUT1 inhibitor like Cytochalasin B (e.g., 20 µM) to prevent efflux of the radiolabel.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well with a lysis buffer. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the percentage of inhibition for each concentration of the 3-halo-3-deoxy-D-glucose analog compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The Ki can be calculated using the Cheng-Prusoff equation if the inhibition is competitive.
Protocol 2: Direct Uptake Assay of Radiolabeled 3-Halo-3-deoxy-D-glucose
This protocol is designed to measure the direct transport of a radiolabeled 3-halo-3-deoxy-D-glucose analog into cells.
Materials and Reagents:
-
Radiolabeled this compound or 3-deoxy-3-fluoro-D-glucose (e.g., [3H] or [14C]-labeled)
-
GLUT1-overexpressing cell line
-
All other reagents as listed in Protocol 1
Experimental Workflow:
Caption: Workflow for the direct uptake assay.
Procedure:
-
Cell Culture and Glucose Starvation: Follow steps 1 and 2 from Protocol 1.
-
Uptake of Radiolabeled Analog: Prepare various concentrations of the radiolabeled 3-halo-3-deoxy-D-glucose analog in KRH buffer. Add these solutions to the cells and incubate for a defined period (e.g., 5-15 minutes) at 37°C.
-
Stopping the Reaction: Terminate the uptake as described in step 5 of Protocol 1.
-
Cell Lysis and Scintillation Counting: Follow step 6 of Protocol 1.
-
Data Analysis: Plot the rate of uptake (e.g., in pmol/min/mg of protein) against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Km and Vmax for the transport of the 3-halo-3-deoxy-D-glucose analog.
Signaling Pathways and Logical Relationships
The study of GLUT1 transporters using these analogs primarily focuses on the direct mechanism of glucose transport rather than complex signaling pathways. The logical relationship is a competitive interaction at the transporter's binding site.
Caption: Competitive inhibition of GLUT1 by a glucose analog.
Conclusion
3-halo-3-deoxy-D-glucose analogs are valuable tools for probing the function of GLUT1 transporters. The protocols outlined above provide a framework for characterizing the inhibitory potential and transport kinetics of these compounds. The quantitative data from the closely related 3-deoxy-3-fluoro-D-glucose serves as a useful benchmark for these studies. Such investigations are crucial for the development of novel therapeutic strategies targeting glucose metabolism in diseases like cancer.
References
Application Notes and Protocols for 3-Chloro-3-deoxy-d-glucose in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-deoxy-D-glucose is a synthetic halogenated derivative of D-glucose.[1][2] Halogenated glucose analogs are valuable tools in glycobiology and drug discovery for studying glucose transporters (GLUTs) and glucose-metabolizing enzymes like hexokinase.[3] By substituting a hydroxyl group with a chlorine atom at the C-3 position, the molecule's interaction with biological targets can be altered, making it a potential competitive inhibitor. These analogs can interfere with the binding of natural ligands, thereby modulating the biological activity of these targets.[4]
This document provides detailed application notes and a general protocol for utilizing this compound in competitive binding assays, primarily focusing on its potential as a competitive inhibitor of glucose transport. While specific binding data for this compound is not extensively available in the public domain, the provided protocols are based on established methodologies for similar glucose analogs, such as 3-deoxy-3-fluoro-D-glucose.[4][5]
Principle of Competitive Binding Assays
Competitive binding assays are a fundamental technique in pharmacology and drug discovery to determine the affinity of a test compound (the "competitor" or "unlabeled ligand") for a specific receptor or transporter.[6][7] The assay measures the ability of the unlabeled ligand, in this case, this compound, to displace a labeled ligand (often radiolabeled) that has a known affinity for the target.
The fundamental principle involves setting up a reaction containing the target (e.g., cells or membranes expressing a specific glucose transporter), a fixed concentration of a high-affinity radiolabeled ligand (e.g., [³H]-D-glucose or a specific labeled inhibitor like [³H]-cytochalasin B), and varying concentrations of the unlabeled competitor (this compound). As the concentration of the competitor increases, it binds to the target, displacing the radiolabeled ligand. The decrease in bound radioactivity is measured, and from this data, the half-maximal inhibitory concentration (IC50) of the competitor can be determined. The IC50 value can then be converted to the inhibition constant (Ki), which represents the affinity of the competitor for the target.[8]
Potential Applications
-
Screening for Novel Glucose Transporter Inhibitors: this compound can be used as a reference compound or a primary screening agent to identify new chemical entities that target glucose transporters.
-
Structure-Activity Relationship (SAR) Studies: By comparing the binding affinity of this compound with other glucose analogs, researchers can gain insights into the structural requirements for binding to glucose transporters.
-
Characterization of Glucose Transporter Subtypes: The binding affinity of this compound can be determined for various GLUT subtypes to investigate its selectivity.
Data Presentation: Competitive Inhibition of Glucose Uptake
The following table summarizes hypothetical quantitative data for this compound in a competitive binding assay against a glucose transporter, based on values observed for analogous compounds. This data is for illustrative purposes and would need to be determined experimentally.
| Compound | Target | Radioligand | Ki (mM) | Assay Conditions |
| This compound | Glucose Transporter (e.g., GLUT1) | [³H]-D-glucose | Hypothetical Value | Isolated rat heart membranes, pH 7.4, 25°C |
| 3-deoxy-3-fluoro-D-glucose | Glucose Transporter | D-glucose | 12.8 ± 1.6 | Isolated perfused rat hearts[4] |
| 3-deoxy-3-fluoro-D-glucose | Hexose Transport System | D-glucose | 93 µM (as Ki) | Rat brain synaptosomes[9] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Glucose Transporters in Isolated Membranes
This protocol describes a general method for assessing the competitive binding of this compound to glucose transporters in isolated cell membranes.
Materials and Reagents:
-
Biological Material: Isolated cell membranes from a cell line overexpressing a specific glucose transporter (e.g., GLUT1) or from tissue known to be rich in the target transporter (e.g., rat brain).
-
Radioligand: A suitable radiolabeled ligand, such as [³H]-D-glucose or a high-affinity inhibitor like [³H]-cytochalasin B.
-
Competitor: this compound.
-
Binding Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Wash Buffer: Ice-cold binding buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare isolated membranes from the chosen biological source using standard homogenization and centrifugation techniques. Determine the total protein concentration of the membrane preparation using a suitable protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each concentration of the competitor:
-
Total Binding: Binding buffer, radioligand (at a concentration close to its Kd), and membrane suspension.
-
Non-specific Binding (NSB): Binding buffer, radioligand, a high concentration of a known non-labeled ligand (e.g., 10 µM cytochalasin B or a high concentration of unlabeled D-glucose), and membrane suspension.
-
Competitive Binding: Binding buffer, radioligand, varying concentrations of this compound (typically from 1 nM to 100 mM in a log or semi-log dilution series), and membrane suspension.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Visualizations
Signaling Pathway: Competitive Inhibition of Glucose Transporter
Caption: Competitive inhibition of a glucose transporter by this compound.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
This compound holds promise as a tool for investigating glucose transport and metabolism. The provided application notes and protocols offer a framework for its use in competitive binding assays. Researchers should note that these are general guidelines, and optimization of assay conditions, such as incubation time, temperature, and buffer composition, will be necessary for specific experimental systems. The lack of extensive public data on this specific compound underscores the importance of thorough experimental validation.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
"3-Chloro-3-deoxy-d-glucose" as a tool in carbohydrate chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-deoxy-D-glucose is a synthetic halogenated derivative of D-glucose. As a modified monosaccharide, it serves as a valuable tool in the field of carbohydrate chemistry and glycobiology for investigating various biological processes. Its primary application lies in the study of membrane transport mechanisms. This document provides an overview of its applications, relevant protocols, and the current understanding of its mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental setups.
| Property | Value | Reference |
| CAS Number | 22933-89-7 | [1] |
| Molecular Formula | C₆H₁₁ClO₅ | |
| Molecular Weight | 198.6 g/mol | |
| Appearance | Powder |
Applications in Carbohydrate Chemistry
Studying Membrane Transport
The primary application of this compound is in the investigation of molecular transport across cellular membranes. Due to its hydrophobic nature, it is capable of being transported across membranes via passive diffusion. This characteristic allows it to be used as a probe to study the effects of substituents on membrane transport processes.[2]
Experimental Protocols
General Protocol for Studying Passive Diffusion Across a Model Membrane
This protocol describes a general workflow for assessing the passive diffusion of this compound across an artificial membrane, such as a lipid bilayer.
Materials:
-
This compound
-
Phospholipid (e.g., DOPC)
-
Buffer solution (e.g., PBS, pH 7.4)
-
Apparatus for forming lipid bilayers (e.g., parallel artificial membrane permeability assay (PAMPA) plate)
-
Analytical instrument for quantification (e.g., HPLC-MS)
Procedure:
-
Preparation of the Artificial Membrane:
-
Dissolve the phospholipid in a suitable organic solvent (e.g., dodecane).
-
Apply the lipid solution to the pores of the filter on the donor plate of the PAMPA system.
-
Allow the solvent to evaporate, forming a lipid bilayer.
-
-
Permeability Assay:
-
Prepare a stock solution of this compound in the buffer.
-
Add the test solution to the donor wells of the PAMPA plate.
-
Add fresh buffer to the acceptor wells.
-
Incubate the plate for a defined period (e.g., 4-18 hours) at a controlled temperature.
-
-
Quantification:
-
After incubation, collect samples from both the donor and acceptor wells.
-
Analyze the concentration of this compound in each sample using a validated analytical method.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [C_A]/[C_eq])) * (V_A * V_D) / ((V_A + V_D) * A * t) Where:
-
[C_A] is the concentration in the acceptor well at time t.
-
[C_eq] is the equilibrium concentration.
-
V_A and V_D are the volumes of the acceptor and donor wells, respectively.
-
A is the area of the membrane.
-
t is the incubation time.
-
-
Caption: Workflow for assessing passive diffusion using a PAMPA assay.
Mechanism of Action
The primary described mechanism of transport for this compound across membranes is passive diffusion, driven by its hydrophobic character.[2] Unlike D-glucose, which is primarily transported by glucose transporters (GLUTs), the chloro-substitution at the 3-position appears to alter its interaction with these transporters, favoring a non-facilitated diffusion pathway.
It is important to note that while 2-deoxy-D-glucose is a known competitive inhibitor of glycolysis, specifically targeting the enzyme hexokinase, there is a lack of specific evidence in the readily available scientific literature to suggest that this compound acts in the same manner. Further research is required to elucidate its potential effects on glycolytic enzymes.
References
Application Notes and Protocols for Radiolabeling "3-Chloro-3-deoxy-d-glucose" for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the radiolabeling of 3-Chloro-3-deoxy-d-glucose (3-Cl-DG), a glucose analog with potential applications in tracer studies for metabolic imaging. Due to the limited availability of direct literature on the radiolabeling of this specific compound, the following protocols are based on established principles of carbohydrate and radiochemistry, drawing parallels from the synthesis and application of similar halogenated glucose analogs. These notes are intended to serve as a comprehensive guide for researchers venturing into the use of radiolabeled 3-Cl-DG for in vitro and in vivo studies.
3-Cl-DG is of interest as a tracer because modifications at the C-3 position of glucose can alter its metabolic fate compared to the widely used 2-deoxy-D-glucose (2-DG) and its fluorinated analog, [¹⁸F]FDG. Understanding the transport and metabolism of 3-Cl-DG can provide valuable insights into glucose metabolism and transporter function in various physiological and pathological states.
Overview of Radiolabeling Strategies for this compound
The selection of a radionuclide for labeling 3-Cl-DG depends on the intended application (e.g., PET, SPECT, or in vitro autoradiography) and the available radiolabeling chemistry. Two primary strategies are proposed:
-
Direct Labeling with Chlorine-36 (³⁶Cl): This approach involves incorporating the radioactive isotope of chlorine directly into the molecule. ³⁶Cl is a long-lived beta emitter (t½ = 3.01 x 10⁵ years), making it suitable for in vitro studies and preclinical animal studies where long experimental timeframes are required.
-
Carbon-11 (¹¹C) or Carbon-14 (¹⁴C) Labeling: This involves synthesizing 3-Cl-DG from a precursor already labeled with a carbon isotope. ¹¹C is a positron emitter (t½ = 20.4 min) suitable for PET imaging, while ¹⁴C is a long-lived beta emitter (t½ = 5730 years) ideal for in vitro metabolic studies.[1]
This document will focus on the hypothetical protocol for labeling with ³⁶Cl, as it represents the most direct labeling strategy for this molecule.
Experimental Protocols
Synthesis of Precursor for ³⁶Cl Labeling
A suitable precursor for the synthesis of [³⁶Cl]this compound is a glucose derivative with a good leaving group at the C-3 position, which can be displaced by a radioactive chloride ion. A plausible precursor is 1,2:5,6-di-O-isopropylidene-α-D-allofuranose 3-triflate.
Protocol 2.1.1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-allofuranose 3-triflate
-
Starting Material: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Reaction: The C-3 hydroxyl group of the starting material is inverted to the allo configuration and subsequently converted to a triflate leaving group. This is a multi-step process that can be adapted from established carbohydrate chemistry literature.
-
Step 1 (Oxidation): Oxidize the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose to a ketone using a mild oxidizing agent (e.g., Swern oxidation).
-
Step 2 (Reduction): Reduce the resulting ketone with a reducing agent that favors the formation of the allo epimer (e.g., sodium borohydride), yielding 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.
-
Step 3 (Triflation): React the C-3 hydroxyl group of the allofuranose derivative with triflic anhydride (B1165640) in the presence of a non-nucleophilic base (e.g., pyridine) at low temperature (-20 °C to 0 °C) to yield the desired triflate precursor.
-
-
Purification: The precursor is purified by column chromatography on silica (B1680970) gel.
Radiolabeling with Chlorine-36
Protocol 2.2.1: Synthesis of [³⁶Cl]this compound
-
Radioactive Source: Obtain a solution of a radioactive chloride salt, such as Sodium [³⁶Cl]Chloride (Na³⁶Cl), in a suitable solvent.
-
Reaction:
-
Dissolve the triflate precursor (1,2:5,6-di-O-isopropylidene-α-D-allofuranose 3-triflate) in an anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add the Na³⁶Cl solution to the reaction mixture. The displacement of the triflate group by the ³⁶Cl⁻ ion proceeds via an SN2 reaction, resulting in the inversion of configuration at C-3 to yield 1,2:5,6-di-O-isopropylidene-α-D-[³⁶Cl]glucofuranose.
-
Heat the reaction mixture (e.g., 80-100 °C) to facilitate the reaction. The reaction progress can be monitored by radio-TLC.
-
-
Deprotection:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Treat the residue with an acidic solution (e.g., aqueous trifluoroacetic acid or hydrochloric acid) to remove the isopropylidene protecting groups.
-
-
Purification:
-
The crude [³⁶Cl]this compound is purified using High-Performance Liquid Chromatography (HPLC).[2] A reversed-phase C18 column with a water/acetonitrile gradient is a common method for purifying radiolabeled glucose analogs.[1] The eluent should be monitored with a radioactivity detector to collect the desired fraction.
-
Quality Control
Protocol 2.3.1: Determination of Radiochemical Purity and Specific Activity
-
Radiochemical Purity:
-
Analyze an aliquot of the purified product by radio-HPLC using the same conditions as for purification. Radiochemical purity is determined by integrating the peak corresponding to the product and expressing it as a percentage of the total radioactivity injected.[3][4]
-
Confirm the identity of the product by co-elution with a non-radioactive standard of this compound.
-
-
Specific Activity:
-
Measure the total radioactivity of the purified product using a calibrated dose calibrator.
-
Determine the mass of the 3-Cl-DG in the sample using a validated analytical method (e.g., HPLC with a UV or refractive index detector, calibrated with a standard curve).
-
Calculate the specific activity in Curies per mole (Ci/mol) or Becquerels per mole (Bq/mol).
-
Data Presentation
Table 1: Hypothetical Radiolabeling Parameters for [³⁶Cl]this compound
| Parameter | Expected Value | Method |
| Radiochemical Yield | 30-50% (non-decay corrected) | Based on radio-TLC and HPLC analysis |
| Radiochemical Purity | > 95% | Radio-HPLC |
| Specific Activity | > 1 Ci/mmol | Calculated from total radioactivity and mass |
| Synthesis Time | 2-3 hours | From precursor to purified product |
Table 2: Comparison of Properties of Radiolabeled Glucose Analogs
| Tracer | Radioisotope | Half-life | Emission | Primary Use | Trapped in Cell? |
| [³⁶Cl]3-Cl-DG | ³⁶Cl | 3.01 x 10⁵ years | Beta | In vitro/preclinical metabolic studies | Likely not phosphorylated |
| [¹⁸F]FDG | ¹⁸F | 109.8 min | Positron | PET imaging of glucose metabolism | Yes (as FDG-6-phosphate) |
| [¹⁴C]2-DG | ¹⁴C | 5730 years | Beta | In vitro glucose uptake assays | Yes (as 2-DG-6-phosphate) |
| [³H]3-O-MG | ³H | 12.3 years | Beta | Glucose transport studies | No (not phosphorylated) |
Mandatory Visualizations
Caption: Workflow for the proposed radiosynthesis of [³⁶Cl]this compound.
Caption: Hypothetical metabolic pathway of [³⁶Cl]this compound.
Application Notes
Rationale for Use in Tracer Studies
-
Probing Glucose Transporter Specificity: The modification at the C-3 position may alter the affinity of 3-Cl-DG for different glucose transporter (GLUT) isoforms. Comparative uptake studies with D-glucose and other analogs can elucidate the substrate specificity of these transporters.
-
Investigating Metabolic Pathways: Unlike 2-deoxyglucose, which is trapped intracellularly after phosphorylation by hexokinase, 3-deoxyglucose analogs are generally poor substrates for this enzyme.[5] This property makes radiolabeled 3-Cl-DG a potential tracer for studying glucose transport independently of glycolysis. The metabolic fate of 3-Cl-DG is likely to involve alternative pathways such as reduction by aldose reductase or oxidation.[5]
-
Tumor Imaging and Therapy: Altered glucose metabolism is a hallmark of cancer. Novel glucose tracers could provide complementary information to [¹⁸F]FDG-PET, potentially differentiating tumors based on their specific metabolic phenotypes. Halogenated glucose analogs have also been investigated for their potential as therapeutic agents.[6][7][8]
In Vitro Tracer Studies
-
Cellular Uptake Assays: [³⁶Cl]3-Cl-DG can be used in cultured cells to measure its uptake rate. Competition assays with excess unlabeled D-glucose can confirm transporter-mediated uptake.
-
Metabolism Studies: Following incubation with [³⁶Cl]3-Cl-DG, cell extracts can be analyzed by radio-HPLC or TLC to identify any radioactive metabolites, providing insights into its intracellular fate.
In Vivo Tracer Studies
-
Biodistribution Studies: Following intravenous administration of [³⁶Cl]3-Cl-DG to animal models, tissue distribution can be determined at various time points by sacrificing the animals and measuring the radioactivity in different organs. This provides information on organ uptake, clearance, and potential targeting.
-
Metabolite Analysis: Blood, urine, and tissue homogenates can be analyzed to identify in vivo metabolites of [³⁶Cl]3-Cl-DG.
Safety Considerations
-
Radiological Safety: All work with radioactive materials must be conducted in a designated and properly equipped laboratory, following all institutional and national regulations for radiation safety. ³⁶Cl is a beta emitter and requires appropriate shielding (e.g., Plexiglas).
-
Chemical Toxicity: The toxicological properties of this compound are not well characterized. As with any novel compound, appropriate precautions should be taken to avoid exposure. The stability of chlorinated organic compounds in vivo should also be considered, as dehalogenation could occur.[9]
Conclusion
The radiolabeling of this compound presents an opportunity to develop a novel tracer for investigating glucose transport and metabolism. While direct experimental data is currently sparse, the protocols and application notes provided herein, based on established radiochemical principles and studies of analogous compounds, offer a solid foundation for researchers to begin exploring the potential of this promising molecule. Further research is warranted to validate these hypothetical protocols and to fully characterize the biological behavior of radiolabeled 3-Cl-DG.
References
- 1. osti.gov [osti.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 4. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 3-Chloro-3-deoxy-d-glucose and its Analogs in Cell Culture Models
A Note on 3-Chloro-3-deoxy-d-glucose:
Given the detailed request for protocols related to metabolic studies in cell culture, this document will focus on a closely related and extensively studied analog, 2-deoxy-d-glucose (2-DG) . 2-DG is a well-established inhibitor of glycolysis and is widely used by researchers and drug development professionals to investigate cellular metabolism in various cell culture models, particularly in cancer research.[2][3][4] The principles, protocols, and pathways discussed for 2-DG are foundational for research into glucose analog-based metabolic inhibitors.
Application Notes for 2-Deoxy-d-glucose (2-DG)
Introduction:
2-Deoxy-d-glucose (2-DG) is a glucose analog in which the 2-hydroxyl group is replaced by hydrogen.[4] This structural modification allows it to be recognized and transported into cells by glucose transporters (GLUTs) and phosphorylated by hexokinase, the first key enzyme in the glycolytic pathway.[2][3] The resulting product, 2-deoxy-d-glucose-6-phosphate (B1201913) (2-DG-6P), cannot be further metabolized by phosphoglucose (B3042753) isomerase and consequently accumulates within the cell.[2] This intracellular accumulation competitively inhibits both hexokinase and phosphoglucose isomerase, leading to a blockage of the glycolytic pathway and subsequent depletion of cellular ATP.[2][4]
Mechanism of Action:
The primary mechanism of 2-DG is the competitive inhibition of glycolysis.[2][4] By mimicking glucose, it enters the cell and is phosphorylated, but cannot be further catabolized. This leads to several downstream effects:
-
Inhibition of Glycolysis: The accumulation of 2-DG-6P inhibits hexokinase and phosphoglucose isomerase, halting the glycolytic flux.[2]
-
ATP Depletion: As glycolysis is a major source of ATP, its inhibition leads to a reduction in cellular energy levels.
-
Induction of Apoptosis: In many cancer cell lines, the energy stress induced by 2-DG can trigger programmed cell death, or apoptosis.[3]
-
Inhibition of N-linked Glycosylation: 2-DG can also interfere with the glycosylation of proteins, which can affect protein folding and function.
Cancer cells often exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), making them particularly susceptible to glycolytic inhibitors like 2-DG.[2]
Applications in Cell Culture Models:
-
Studying Glycolytic Dependence: 2-DG is a fundamental tool for investigating the reliance of different cell types on glycolysis for survival and proliferation.
-
Cancer Research: It is widely used to study the Warburg effect in cancer cells and as a potential anti-cancer agent, often in combination with other therapies.[5]
-
Neuroscience: To study glucose metabolism in neuronal and glial cells.
-
Virology: To investigate the role of host cell metabolism in viral replication.
Quantitative Data Summary
The effective concentration of 2-DG and its effects can vary significantly depending on the cell line, culture conditions, and the duration of treatment. The following tables summarize representative quantitative data from published studies.
Table 1: Effects of 2-DG on Cancer Cell Lines
| Cell Line | 2-DG Concentration | Incubation Time | Observed Effects | Reference |
| SkBr3 (Breast Cancer) | 16 mM | 4-6 hours | Induction of caspase 3 activity, leading to apoptosis. | [3] |
| SkBr3, MDA/MB468, MCF7 (Breast Cancer) | Varied | 4 hours | Decreased cell viability as measured by MTT assay. | [3] |
| Glioblastoma Cells | Not specified | Not specified | Increased sensitivity to BCNU chemotherapy.[5] | [5] |
| SCC15 (Oral Squamous Carcinoma) | Not specified | Not specified | Decreased lactate (B86563) levels and cell viability.[6] | [6] |
Experimental Protocols
Protocol 1: General Protocol for Treating Adherent Cells with 2-DG
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
2-Deoxy-d-glucose (2-DG) stock solution (e.g., 1 M in sterile water or PBS)
-
Cell culture plates or flasks
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Cell Seeding: a. Culture cells to 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed the cells into appropriate culture vessels (e.g., 6-well plates, 96-well plates) at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of 2-DG Working Solutions: a. On the day of the experiment, prepare fresh dilutions of 2-DG from the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: a. Remove the medium from the adhered cells. b. Add the medium containing the different concentrations of 2-DG to the respective wells. Include a vehicle control (medium without 2-DG). c. Return the cells to the incubator for the desired treatment duration (e.g., 4, 24, 48 hours).
-
Endpoint Analysis: a. Following incubation, the cells can be harvested and analyzed using various assays, such as:
- Cell Viability/Proliferation Assays: (e.g., MTT, XTT, or crystal violet staining)
- Apoptosis Assays: (e.g., Caspase activity assays, Annexin V staining)
- Metabolic Assays: (e.g., Lactate production, glucose uptake assays)
- Western Blotting: To analyze protein expression levels.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
Cells treated with 2-DG in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the 2-DG treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
Visualizations
Caption: Mechanism of 2-Deoxy-d-glucose (2-DG) action.
Caption: Experimental workflow for 2-DG treatment in cell culture.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-glucose increases the sensitivity of glioblastoma cells to BCNU through the regulation of glycolysis, ROS and ERS pathways: In vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-d-Glucose-Induced Metabolic Alteration in Human Oral Squamous SCC15 Cells: Involvement of N-Glycosylation of Axl and Met - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Membrane Transport Studies with 3-Chloro-3-deoxy-d-glucose
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Specific experimental data and established protocols for the use of "3-Chloro-3-deoxy-d-glucose" in membrane transport studies are not widely available in peer-reviewed literature. The following application notes and protocols are based on general and well-established methodologies for studying glucose transport using glucose analogs. Researchers should use this document as a guide and validate the protocols for their specific experimental setup and for the use of "this compound".
Introduction
Facilitated glucose transport across the plasma membrane is a critical process for cellular metabolism and is mediated by a family of glucose transporter (GLUT) proteins. The study of GLUTs is essential for understanding various physiological and pathological conditions, including diabetes, cancer, and metabolic syndromes. Glucose analogs are invaluable tools for investigating the kinetics and inhibition of glucose transport.
"this compound" is a synthetic glucose analog. While its specific interactions with GLUT transporters are not extensively documented, its structural similarity to D-glucose suggests it may act as a competitive inhibitor or a substrate for these transporters. These application notes provide a framework for characterizing the effects of "this compound" on cellular glucose uptake.
Principle of the Assay
The primary method to study the effect of "this compound" on glucose transport is to measure its ability to inhibit the uptake of a labeled glucose analog, such as 2-deoxy-D-glucose (2-DG). 2-DG is transported into the cell by GLUTs and is subsequently phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P).[1] Because 2-DG6P cannot be further metabolized, it accumulates intracellularly.[1] The amount of accumulated 2-DG6P is proportional to the rate of glucose uptake. By introducing "this compound" into the assay, its potential to compete with 2-DG for transport can be quantified.
The accumulated 2-DG6P can be measured using either radiolabeled [³H]-2-DG or non-radioactive enzymatic assays that produce a colorimetric or fluorometric signal.
Data Presentation: Comparative Inhibitor Data
| Compound | Target Transporter(s) | Inhibition Type | K_i / IC_50 | Cell Type / System |
| This compound | To be determined | To be determined | To be determined | To be determined |
| 2-Deoxy-D-glucose | GLUT1, GLUT3 | Competitive | K_m: 5-11.7 mM (hGLUT1)[2][3], 1.4 mM (hGLUT3)[3] | Human Erythrocytes, various cultured cells |
| 3-O-Methyl-D-glucose | GLUTs | Competitive Substrate | - | Widely used in transport assays[4][5] |
| Cytochalasin B | GLUT1, GLUT2, GLUT3, GLUT4 | Non-competitive | K_d: 72 nM (hGLUT1)[6] | Human Erythrocytes[6] |
| Phloretin | GLUT1, GLUT2 | Non-competitive | IC_50: 1.07 µM (GLUT2)[7] | Various, including retinal pigment epithelial cells[8] |
| Forskolin (B1673556) | GLUT1 | Competitive | K_d: 1.8 µM (hGLUT1)[6] | Human Erythrocytes[6] |
Experimental Protocols
Protocol 1: Radiolabeled 2-Deoxy-D-glucose Uptake Assay
This protocol describes a classic method for measuring glucose uptake using [³H]-2-deoxy-D-glucose.
Materials and Reagents:
-
Cultured cells (e.g., 3T3-L1 adipocytes, HeLa, or other cell line of interest)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer (10 mM HEPES, 5 mM KH2PO4, 1 mM MgSO4, 1 mM CaCl2, 136 mM NaCl, 4.7 mM KCl, pH 7.4) with 0.2% BSA
-
[³H]-2-deoxy-D-glucose
-
Unlabeled 2-deoxy-D-glucose
-
"this compound"
-
Insulin (B600854) (optional, for studying insulin-stimulated uptake)
-
Cytochalasin B (as a positive control for inhibition)
-
0.1 M NaOH
-
Scintillation cocktail
-
Scintillation counter
-
12-well plates
Procedure:
-
Cell Culture: Seed cells in 12-well plates and grow to the desired confluency. For studies involving insulin stimulation, differentiate cells if necessary (e.g., 3T3-L1 preadipocytes to adipocytes).
-
Serum Starvation: Before the assay, wash the cells twice with PBS and then incubate in serum-free medium for 3-4 hours to overnight to lower basal glucose uptake.
-
Glucose Starvation: Wash the cells twice with KRPH buffer. Incubate the cells in KRPH buffer for 40-60 minutes at 37°C.
-
Inhibitor Pre-incubation: Add "this compound" at various concentrations to the wells. For a positive control, add a known inhibitor like Cytochalasin B. Incubate for 10-20 minutes at 37°C.
-
Insulin Stimulation (Optional): To measure insulin-stimulated glucose uptake, add insulin (e.g., 100 nM) to the appropriate wells and incubate for 20-30 minutes at 37°C.
-
Initiate Glucose Uptake: Add [³H]-2-deoxy-D-glucose (final concentration ~0.5-1.0 µCi/mL) along with unlabeled 2-deoxy-D-glucose (to a final concentration that is below the K_m of the transporter, e.g., 10-100 µM) to each well. Incubate for 5-10 minutes at 37°C. The incubation time should be within the linear range of uptake for the specific cell line.
-
Terminate Uptake: To stop the uptake, quickly aspirate the radioactive solution and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add 500 µL of 0.1 M NaOH to each well and incubate for at least 30 minutes to lyse the cells.
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) for normalization of the uptake data.
-
Data Analysis: Express the glucose uptake as counts per minute (CPM) per mg of protein or convert to pmol/mg/min. Plot the glucose uptake against the concentration of "this compound" to determine the IC_50.
Protocol 2: Non-Radioactive Colorimetric/Fluorometric Glucose Uptake Assay
This protocol is based on commercially available kits that measure the accumulation of 2-DG6P through an enzymatic reaction that generates a colored or fluorescent product.[9][10][11]
Materials and Reagents:
-
Cultured cells
-
Non-radioactive Glucose Uptake Assay Kit (e.g., from Abcam, Sigma-Aldrich, Promega)[9][10][12]
-
"this compound"
-
Phloretin or Cytochalasin B (as positive controls for inhibition)
-
96-well plates (black plates with clear bottoms for fluorescence)
-
Microplate reader
Procedure:
-
Cell Culture and Starvation: Follow steps 1-3 from Protocol 4.1, seeding cells in a 96-well plate.
-
Inhibitor and/or Stimulator Treatment: Pre-incubate the cells with various concentrations of "this compound" or a known inhibitor. If studying stimulated uptake, add insulin or other growth factors.
-
Initiate Glucose Uptake: Add 2-deoxy-D-glucose (provided in the kit) to each well and incubate for 20-40 minutes at 37°C.
-
Cell Lysis and Neutralization: Lyse the cells and neutralize the lysate according to the kit manufacturer's instructions. This step stops the uptake and prepares the sample for the detection reaction.
-
Detection Reaction: Add the reaction mix containing the enzymes and substrate to each well. This will lead to the generation of NADPH from the accumulated 2-DG6P.[9][10]
-
Signal Measurement: The NADPH is then used in a subsequent reaction to generate a product that can be measured colorimetrically (e.g., at OD 412 nm or 570 nm) or fluorometrically (e.g., at Ex/Em = 535/587 nm).[9][10]
-
Data Analysis: Create a standard curve using the provided 2-DG6P standard. Calculate the amount of 2-DG6P in each sample and normalize to the amount of protein or cell number. Determine the IC_50 of "this compound" by plotting the percent inhibition against its concentration.
Mandatory Visualizations
Signaling Pathway
Caption: Insulin-stimulated GLUT4 translocation pathway.
Experimental Workflow
Caption: General workflow for a glucose uptake inhibition assay.
Logical Relationship
Caption: Competitive inhibition of a GLUT transporter.
References
- 1. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Bovine Glucose Transporter 1 Kinetics and Substrate Specificities in Xenopus Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. revvity.com [revvity.com]
- 5. revvity.co.jp [revvity.co.jp]
- 6. D-Glucose, forskolin and cytochalasin B affinities for the glucose transporter Glut1. Study of pH and reconstitution effects by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Phloretin inhibits glucose transport and reduces inflammation in human retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
- 12. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
Application Notes and Protocols for the Inhibition of Glycolysis using Glucose Analogs
Disclaimer: Extensive research has revealed a significant lack of available data regarding the specific application and effective concentrations of 3-Chloro-3-deoxy-d-glucose for the inhibition of glycolysis. The information presented herein is based on well-characterized glucose analogs with established roles as glycolysis inhibitors, primarily 2-deoxy-D-glucose (2-DG) and 3-bromopyruvate (B3434600) (3-BrPA) . These compounds serve as illustrative examples for researchers interested in the field of metabolic inhibition.
Introduction
Altered glucose metabolism, characterized by a preference for aerobic glycolysis even in the presence of oxygen (the Warburg effect), is a hallmark of many cancer cells. This metabolic shift provides a compelling therapeutic target. Glucose analogs that interfere with the glycolytic pathway are valuable tools for researchers in oncology, metabolism, and drug development. These compounds can help elucidate the role of glycolysis in various cellular processes and serve as potential therapeutic agents. This document provides an overview of the application of glucose analogs as glycolysis inhibitors, including quantitative data on effective concentrations and detailed experimental protocols.
Mechanism of Action of Glycolysis Inhibitors
Glucose analogs primarily inhibit glycolysis by competing with glucose for transport into the cell and for the enzymatic activity of key glycolytic enzymes. A common mechanism involves the inhibition of Hexokinase (HK), the first rate-limiting enzyme in the glycolytic pathway.
dot
Caption: Mechanism of glycolysis inhibition by a glucose analog.
Quantitative Data on Glycolysis Inhibitors
The effective concentration of glycolysis inhibitors can vary significantly depending on the cell type, experimental conditions, and the specific compound used. The following table summarizes reported inhibitory concentrations for 2-DG and 3-BrPA from various studies.
| Compound | Cell Line | Assay | Effective Concentration (IC50 or other) | Reference |
| 3-bromopyruvate (3-BrPA) | Primary rat astrocytes | Cell Viability | ~100 µM (half-maximal effect after 4h) | [1] |
| 3-bromopyruvate (3-BrPA) | Primary rat astrocytes | GAPDH Inhibition | ~30 µM (half-maximal effect) | [1] |
| 2-deoxy-D-glucose (2-DG) | Acute Lymphoblastic Leukemia (ALL) cells | Cell Viability | IC50 values ranged from 1-10 mM after 48h | [2] |
| 2-deoxy-D-glucose (2-DG) | Pancreatic (MIA PaCa2, BxPC-3) and Ovarian (SK-OV-3) cancer cells | Cell Proliferation | IC50 values <11 mM (in combination with SB202190) | [3] |
| 2-deoxy-D-glucose (2-DG) | Acute Myeloblastic Leukemic ML-1 cells | Glycolysis Inhibition | Significant inhibition observed at 2 mM and 5 mM after 24h | [4] |
Experimental Protocols
Protocol 1: Assessment of Glycolysis Inhibition using a Seahorse XF Analyzer
The Seahorse XF Glycolysis Stress Test is a standard method to measure the key parameters of glycolytic function in live cells.
References
- 1. 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Glycolysis inhibition by 2-deoxy-D-glucose reverts the metastatic phenotype in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Khan Academy [khanacademy.org]
Application Notes and Protocols: 3-Chloro-3-deoxy-D-glucose and its Analogs in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-deoxy-D-glucose is a synthetic halogenated derivative of D-glucose. While it has been utilized in studies of membrane transport, literature on its specific role as a substrate in enzymatic reactions is limited.[1] However, its structural analogs, such as 3-fluoro-3-deoxy-D-glucose and 2-deoxy-D-glucose, have been extensively studied as substrates and inhibitors of key enzymes in glucose metabolism. These analogs provide valuable insights into the potential interactions of this compound with similar enzymatic pathways.
This document provides a summary of the known enzymatic interactions of these glucose analogs, detailed experimental protocols for their study, and a framework for investigating the potential enzymatic activity of this compound.
Data Presentation: Quantitative Analysis of Glucose Analog Interactions with Enzymes
The following tables summarize the kinetic parameters for the interaction of 3-fluoro-3-deoxy-D-glucose and the inhibitory effects of 2-deoxy-D-glucose on key enzymes. No specific kinetic data for this compound has been reported in the literature.
Table 1: Kinetic Parameters of 3-Fluoro-3-deoxy-D-glucose as an Enzyme Substrate
| Enzyme | Substrate | K_m_ (mM) | V_max_ (relative to D-glucose) | Source Organism/Tissue |
| Aldose Reductase | 3-Fluoro-3-deoxy-D-glucose | - | - | Rat Cerebral Tissue |
| Glucose Dehydrogenase | 3-Fluoro-3-deoxy-D-glucose | - | - | Rabbit Liver and Kidney Cortex |
Specific K_m_ and V_max_ values for 3-Fluoro-3-deoxy-D-glucose were not available in the reviewed literature, but its metabolism by these enzymes is confirmed.[2]
Table 2: Inhibitory Effects of 2-Deoxy-D-glucose on Hexokinase
| Enzyme | Inhibitor | K_i_ (mM) | Inhibition Type | Source Organism/Tissue |
| Hexokinase-2 | 2-Deoxy-D-glucose | - | Competitive | Chinese Hamster Ovary (CHO) Cells |
While the competitive inhibition is well-established, specific K_i_ values can vary depending on the experimental conditions and isoenzyme.[3]
Signaling Pathways and Experimental Workflows
The metabolism of glucose analogs can intersect with central metabolic pathways. Below are diagrams illustrating the enzymatic reactions involving glucose analogs and a general workflow for assessing the enzymatic conversion of a novel glucose analog.
Caption: Metabolism of 3-Fluoro-3-deoxy-D-glucose.
Caption: Inhibition of Hexokinase by 2-Deoxy-D-glucose.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical inhibitors of hexokinase-2 enzyme reduce lactate accumulation, alter glycosylation processing, and produce altered glycoforms in CHO cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 3-Chloro-3-deoxy-d-glucose to Study Substituent Effects on Membrane Transport
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3-Chloro-3-deoxy-d-glucose as a molecular probe to investigate the influence of chemical substituents on membrane transport processes, particularly focusing on glucose transporter (GLUT) proteins.
Introduction
The study of how specific chemical modifications to a substrate affect its interaction with and transport across biological membranes is a cornerstone of pharmacology and drug development. The substitution of a hydroxyl group with a halogen atom, such as chlorine, on a glucose molecule can significantly alter its electronic and steric properties, thereby influencing its recognition and translocation by membrane transporters. This compound is a valuable tool for dissecting these structure-activity relationships in glucose transport. By comparing its transport kinetics with that of d-glucose (B1605176) and other halogenated analogs, researchers can gain insights into the chemical nature of the transporter's substrate-binding site.
Principle of Application
The underlying principle of using this compound is to assess how the replacement of the hydroxyl group at the C-3 position with a chlorine atom impacts its affinity for and transport by glucose transporters, such as the widely expressed GLUT1. The larger atomic radius and differing electronegativity of chlorine compared to the hydroxyl group are expected to modulate the binding affinity and transport efficiency. While specific kinetic data for this compound is not extensively reported in publicly available literature, comparative studies on other halogenated glucose analogs provide a strong basis for its application. For instance, studies on 2-halogenated glucose analogs have shown that the size of the halogen substituent influences the molecule's biological activity, including its ability to inhibit glycolysis.
Data Presentation
Table 1: Comparative Inhibitory Effects of 2-Halogenated d-Glucose Analogs on Glycolysis
| Compound | Substituent at C-2 | ID50 for Lactate Inhibition (mM) |
| 2-Fluoro-2-deoxy-d-glucose (2-FG) | Fluorine | 1 |
| 2-Chloro-2-deoxy-d-glucose (2-CG) | Chlorine | 6 |
| 2-Bromo-2-deoxy-d-glucose (2-BG) | Bromine | >6 |
This data is derived from studies on 2-halogenated analogs and is presented to illustrate the trend of increasing halogen size correlating with decreased biological effect in that specific context.
Table 2: Kinetic Parameters for the Transport of d-Glucose and a Fluoro-analog via GLUT3
| Substrate | Transporter | K_m (mM) for 2-deoxyglucose uptake |
| 2-deoxy-d-glucose | GLUT3 | 1.4 |
| 2-deoxy-d-glucose | GLUT1 | 6.9 |
This data for the closely related 3-deoxy-3-fluoro-d-glucose (B43586) provides a benchmark for comparison when designing experiments with this compound.
Experimental Protocols
The following is a detailed protocol for a competitive glucose uptake assay to determine the inhibitory potential of this compound on a specific glucose transporter, such as GLUT1, expressed in a cell line (e.g., HEK293 cells). This protocol assumes the availability of radiolabeled 2-deoxy-d-[3H]-glucose.
Objective: To determine the inhibition constant (Ki) of this compound for GLUT1-mediated glucose transport.
Materials:
-
HEK293 cells stably overexpressing human GLUT1 (or other cell line of interest)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 25 mM HEPES, pH 7.4)
-
2-deoxy-d-[3H]-glucose (radiolabeled)
-
Unlabeled 2-deoxy-d-glucose
-
This compound
-
Cytochalasin B (a known GLUT inhibitor, as a positive control)
-
Scintillation fluid
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Culture:
-
Culture HEK293-GLUT1 cells in DMEM supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells in 24-well plates at a density that allows them to reach approximately 80-90% confluency on the day of the experiment.
-
-
Preparation for Uptake Assay:
-
On the day of the experiment, aspirate the culture medium from the wells.
-
Wash the cells twice with warm PBS.
-
Incubate the cells in KRH buffer for 30 minutes at 37°C to deplete intracellular glucose.
-
-
Inhibition Assay:
-
Prepare a series of solutions in KRH buffer containing a fixed concentration of 2-deoxy-d-[3H]-glucose (e.g., at the Km value for the transporter, if known; otherwise, a concentration in the low micromolar range) and varying concentrations of the inhibitor, this compound. A typical concentration range for the inhibitor would be from 0.1 µM to 100 mM to capture a full dose-response curve.
-
Also prepare control wells:
-
Total uptake: Cells with only 2-deoxy-d-[3H]-glucose.
-
Non-specific uptake: Cells with 2-deoxy-d-[3H]-glucose and a high concentration of a known GLUT inhibitor like Cytochalasin B (e.g., 20 µM).
-
Blank: Wells with no cells to measure background radiation.
-
-
-
Uptake Measurement:
-
Aspirate the pre-incubation buffer from the cells.
-
Add the prepared assay solutions (containing radiolabeled glucose and inhibitor) to the respective wells.
-
Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. It is crucial that this time point is within the linear range of glucose uptake.
-
To stop the uptake, rapidly aspirate the assay solution and wash the cells three times with ice-cold PBS.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well by adding a suitable lysis buffer (e.g., 0.1% SDS in PBS).
-
Transfer the lysate from each well to a scintillation vial.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each sample using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific uptake (counts from Cytochalasin B-treated wells) from all other measurements to determine the specific uptake.
-
Plot the specific uptake of 2-deoxy-d-[3H]-glucose as a function of the concentration of this compound.
-
Fit the data to a competitive inhibition model to calculate the IC50 value (the concentration of inhibitor that reduces the specific uptake by 50%).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant for that substrate.
-
Mandatory Visualizations
Application Notes: High-Throughput Screening Assays Using 3-Chloro-3-deoxy-d-glucose
Introduction
3-Chloro-3-deoxy-d-glucose (3-Cl-DG) is a synthetic halogenated derivative of D-glucose.[1][2][3] While specific biochemical data on 3-Cl-DG is limited, its structural similarity to glucose suggests potential interactions with cellular glucose transport and metabolism. Glucose analogs are valuable tools in drug discovery for identifying inhibitors of glucose uptake and glycolysis, pathways that are often upregulated in diseases such as cancer.[4][5] These application notes provide detailed protocols for developing robust high-throughput screening (HTS) assays to identify novel inhibitors of glucose metabolism using 3-Cl-DG as a competitive agent.
The assays described are based on two potential mechanisms of action for 3-Cl-DG: competitive inhibition of glucose transporters (GLUTs) and/or inhibition of key glycolytic enzymes like hexokinase. Given that some sources suggest 3-Cl-DG is hydrophobic and may be transported via passive diffusion, assays that measure the direct inhibition of glucose uptake are prioritized.[1][3] These protocols are designed for researchers in drug development and academic science and are optimized for a 96- or 384-well plate format suitable for HTS.
Principle of the Assays
The core principle of the proposed HTS assays is the measurement of glucose uptake or glycolysis in the presence of a test compound library and 3-Cl-DG. A reduction in the measured signal, compared to controls, indicates that the test compound is inhibiting glucose metabolism. Two primary assay formats are presented: a fluorescent glucose analog-based uptake assay and a glycolysis stress assay measuring extracellular acidification.
1. Fluorescent Glucose Uptake Assay: This assay utilizes a fluorescently-labeled glucose analog, such as 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), which is taken up by cells through glucose transporters.[4][6][7] The intracellular accumulation of 2-NBDG results in a fluorescent signal proportional to glucose uptake.[6] Test compounds that inhibit glucose uptake will reduce the intracellular fluorescence. 3-Cl-DG can be used as a reference inhibitor in this assay.
2. Glycolysis Stress Assay: This assay measures the extracellular acidification rate (ECAR), a key indicator of the rate of glycolysis, as the conversion of glucose to lactate (B86563) results in the extrusion of protons into the extracellular medium.[8][9] A decrease in ECAR in the presence of test compounds indicates inhibition of the glycolytic pathway.
Data Presentation
The following tables provide a structured summary of hypothetical, yet realistic, quantitative data that could be generated from the described HTS assays.
Table 1: HTS Assay Parameters for Glucose Uptake Inhibition Screen
| Parameter | Value |
| Assay Format | 384-well microplate |
| Cell Line | HT-1080 (high GLUT1 expression) |
| Cell Seeding Density | 10,000 cells/well |
| 2-NBDG Concentration | 50 µM |
| 3-Cl-DG (Reference Inhibitor) IC50 | 5 mM (hypothetical) |
| Test Compound Concentration | 10 µM |
| Incubation Time | 60 minutes |
| Z'-factor | > 0.5 |
Table 2: HTS Assay Parameters for Glycolysis Stress Screen
| Parameter | Value |
| Assay Format | 96-well Seahorse XF plate |
| Cell Line | A549 (highly glycolytic) |
| Cell Seeding Density | 40,000 cells/well |
| Glucose Concentration | 10 mM |
| 3-Cl-DG (Reference Inhibitor) EC50 | 2 mM (hypothetical) |
| Test Compound Concentration | 10 µM |
| Oligomycin Concentration | 1 µM |
| 2-Deoxy-D-glucose (2-DG) Concentration | 50 mM |
| Z'-factor | > 0.6 |
Table 3: Comparison of Reference Inhibitor Potency (Hypothetical Data)
| Inhibitor | Glucose Uptake Assay (IC50) | Glycolysis Stress Assay (EC50) |
| This compound | 5 mM | 2 mM |
| 2-Deoxy-D-glucose | 1 mM | 0.5 mM |
| Phloretin (B1677691) (GLUT inhibitor) | 100 µM | Not determined |
| WZB117 (GLUT1 inhibitor) | 5 µM | Not determined |
Experimental Protocols
Protocol 1: High-Throughput Fluorescent Glucose Uptake Assay
Materials:
-
Cell line with high glucose uptake (e.g., HT-1080, A549)
-
Black, clear-bottom 96- or 384-well microplates
-
2-NBDG (fluorescent glucose analog)
-
This compound (3-Cl-DG)
-
Test compound library
-
Glucose-free Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin or other known glucose uptake inhibitor (positive control)
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Methodology:
-
Cell Seeding: Seed cells into black, clear-bottom microplates at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of 3-Cl-DG and test compounds in glucose-free KRH buffer.
-
Glucose Starvation: Gently wash the cells twice with warm PBS, then incubate in glucose-free KRH buffer for 1-2 hours at 37°C.
-
Compound Addition: Add the prepared compound dilutions to the respective wells. Include wells with vehicle (DMSO) as a negative control and a known inhibitor like phloretin as a positive control.
-
2-NBDG Uptake: Add 2-NBDG to all wells to a final concentration of 50 µM.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
Signal Detection: Wash the cells three times with cold PBS to remove extracellular 2-NBDG. Add PBS to each well and measure the fluorescence intensity using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the percent inhibition for each compound. Determine the IC50 value for active compounds.
Protocol 2: High-Throughput Glycolysis Stress Assay
Materials:
-
Highly glycolytic cell line (e.g., A549, HCT116)
-
Seahorse XF96 or similar instrument for measuring ECAR
-
Seahorse XF cell culture microplates
-
This compound (3-Cl-DG)
-
Test compound library
-
Seahorse XF Base Medium supplemented with L-glutamine
-
Glucose, Oligomycin, and 2-Deoxy-D-glucose (2-DG) solutions
-
Extracellular flux analyzer
Methodology:
-
Cell Seeding: Seed cells into a Seahorse XF microplate and allow them to adhere overnight.
-
Assay Preparation: Hydrate the sensor cartridge overnight. On the day of the assay, replace the growth medium with pre-warmed XF assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with the test compounds, 3-Cl-DG, glucose, oligomycin, and 2-DG according to the assay design.
-
Assay Execution: Place the cell plate in the XF analyzer and initiate the assay protocol. This will involve sequential injections of:
-
Test compound or 3-Cl-DG
-
Glucose (to initiate glycolysis)
-
Oligomycin (to inhibit mitochondrial respiration and force maximal glycolysis)
-
2-DG (to inhibit glycolysis and establish the non-glycolytic acidification rate)
-
-
Data Acquisition: The instrument will measure the ECAR in real-time after each injection.
-
Data Analysis: Calculate the basal glycolysis, glycolytic capacity, and glycolytic reserve for each well. Determine the inhibitory effect of the test compounds on these parameters.
Visualizations
Caption: Inhibition of GLUT1-mediated glucose transport.
Caption: Workflow for the fluorescent glucose uptake assay.
Caption: Signaling pathways affected by glycolysis inhibition.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of High-Throughput Quantitative Assays for Glucose Uptake in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. abcam.com [abcam.com]
- 9. agilent.com [agilent.com]
Application Notes and Protocols for Investigating Metabolic Pathways Using 3-Chloro-3-deoxy-d-glucose
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing the specific use of 3-Chloro-3-deoxy-d-glucose for investigating metabolic pathways is limited. The following application notes and protocols are primarily based on the well-established principles of using other deoxyglucose analogs, such as 2-deoxy-D-glucose (2-DG), as tools to study glycolysis. Researchers should use this information as a guide and optimize experimental conditions for this compound.
Introduction to this compound
This compound is a synthetic monosaccharide and a halogenated analog of D-glucose.[1][2] Its structure suggests that it may act as a competitive inhibitor in metabolic pathways that utilize glucose. While specific data on its biological activity is sparse, it is classified as a biochemical reagent for glycobiology research.[2] Glycobiology is the study of the structure, synthesis, and biology of sugars.[2]
Based on studies of other halogenated glucose analogs, the nature of the halogen substituent can influence the compound's affinity for glucose transporters and enzymes. For instance, in the case of 2-halogenated D-glucose analogs, the binding affinity to hexokinase I was found to decrease with increasing halogen size (fluoro > chloro > bromo).[3][4] This suggests that this compound may have a different potency in inhibiting metabolic enzymes compared to its fluorinated counterparts.
Principle of Action (Hypothesized)
Similar to other deoxyglucose analogs, this compound is likely transported into cells via glucose transporters (GLUTs). Once inside the cell, it is a potential substrate for hexokinase, the first enzyme in the glycolytic pathway. If phosphorylated by hexokinase, the resulting this compound-6-phosphate cannot be further metabolized by phosphoglucose (B3042753) isomerase. This leads to the accumulation of the phosphorylated analog, which competitively inhibits hexokinase and subsequently blocks the glycolytic pathway. The inhibition of glycolysis results in decreased ATP production, reduced lactate (B86563) secretion, and the induction of cellular stress.
Applications in Metabolic Research
-
Investigating the Warburg Effect: Cancer cells often exhibit increased glycolysis even in the presence of oxygen, a phenomenon known as the Warburg effect.[5][6] this compound can be used as a tool to probe the reliance of cancer cells on glycolysis for survival and proliferation.
-
Studying Glycolysis Inhibition: This compound can be used to study the downstream cellular effects of blocking glycolysis, such as the activation of alternative metabolic pathways, induction of apoptosis, and changes in cellular redox status.
-
Drug Development: As a potential glycolysis inhibitor, this compound could be investigated as a therapeutic agent, particularly in oncology.[7] Inhibition of glycolysis is an emerging strategy to combat cancer.[7]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Histotype | IC50 (mM) after 72h |
| HeLa | Cervical Cancer | 8.5 |
| A549 | Lung Cancer | 12.2 |
| MCF-7 | Breast Cancer | 10.8 |
| U-87 MG | Glioblastoma | 7.9 |
Table 2: Hypothetical Effects of this compound on Metabolic Parameters in U-87 MG Cells
| Treatment (24h) | Glucose Uptake (% of Control) | Lactate Production (% of Control) | Intracellular ATP (% of Control) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 5 mM 3-CDG | 65 ± 4.1 | 58 ± 5.5 | 72 ± 3.9 |
| 10 mM 3-CDG | 42 ± 3.8 | 35 ± 4.2 | 51 ± 4.3 |
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., U-87 MG)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (3-CDG)
-
96-well plates
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of 3-CDG in a complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 3-CDG (e.g., 0, 1, 2.5, 5, 10, 20, 50 mM).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT or WST-1 reagent to each well and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Protocol 2: Lactate Production Assay
Objective: To measure the effect of this compound on the rate of glycolysis by quantifying lactate secretion.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (3-CDG)
-
24-well plates
-
Lactate assay kit
Procedure:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of 3-CDG for 24 hours.
-
Collect the cell culture medium from each well.
-
Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.
-
Normalize the lactate concentration to the cell number or protein content in each well.
Protocol 3: Glucose Uptake Assay
Objective: To determine the effect of this compound on glucose uptake by cells.
Materials:
-
Cancer cell line of interest
-
Krebs-Ringer-HEPES (KRH) buffer
-
2-deoxy-D-[3H]-glucose or a fluorescent glucose analog
-
This compound (3-CDG)
-
24-well plates
-
Scintillation counter or fluorometer
Procedure:
-
Seed cells in a 24-well plate and grow to 70-80% confluency.
-
Wash the cells with KRH buffer.
-
Pre-incubate the cells with 3-CDG in KRH buffer for 1 hour.
-
Add 2-deoxy-D-[3H]-glucose to each well and incubate for 10 minutes.
-
Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
Normalize the glucose uptake to the protein content of each well.
Visualizations
Caption: Putative mechanism of glycolysis inhibition by this compound.
Caption: General experimental workflow for studying the effects of a metabolic inhibitor.
Caption: Logical relationships of the downstream effects of glycolysis inhibition.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glucose Metabolism in Cancer: The Warburg Effect and Beyond - The Heterogeneity of Cancer Metabolism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Rewiring Cancer Metabolism | Harvard Medical School [hms.harvard.edu]
- 7. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Chloro-3-deoxy-D-glucose in the Study of Protein-Glycan Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-deoxy-D-glucose is a synthetic halogenated monosaccharide derivative. While literature on its specific application in protein-glycan interaction studies is not abundant, its structural similarity to D-glucose suggests potential utility as a tool for probing the binding sites of glucose-binding proteins, such as certain lectins and glycosyltransferases. The substitution of a hydroxyl group with a chlorine atom at the C-3 position can provide insights into the role of hydrogen bonding and steric tolerance within the carbohydrate-binding pocket of a protein.
These application notes provide a hypothetical framework and detailed protocols for utilizing this compound as a competitive inhibitor to characterize the binding of a known glucose-binding lectin to its glycan ligand. The described methods are based on established principles of protein-glycan interaction analysis.
Hypothetical Application: Competitive Inhibition of Lectin-Glycan Binding
In this hypothetical study, this compound is used to inhibit the binding of a fictional glucose-specific lectin, "GlucoLectin," to its immobilized glucose-containing glycan ligand in a competitive enzyme-linked immunosorbent assay (ELISA). By measuring the concentration-dependent inhibition, an inhibitory constant (IC50) can be determined, providing a quantitative measure of the affinity of this compound for the lectin's binding site.
Quantitative Data Summary
The following table summarizes hypothetical data from a competitive binding experiment.
| Inhibitor | IC50 (mM) | Relative Potency vs. D-glucose |
| D-glucose | 1.5 | 1.00 |
| This compound | 8.2 | 0.18 |
| a-Methyl-D-glucopyranoside | 0.9 | 1.67 |
This data is illustrative and not derived from actual experimental results.
Experimental Protocols
Competitive ELISA for Lectin-Glycan Binding Inhibition
This protocol details the steps for assessing the inhibitory activity of this compound against a glucose-binding lectin.
Materials:
-
High-binding 96-well microtiter plates
-
Glucose-conjugated Bovine Serum Albumin (Glucose-BSA)
-
Biotinylated GlucoLectin
-
This compound
-
D-glucose (as a positive control)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., 0.05% Tween-20 in PBS)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Plate Coating:
-
Dilute Glucose-BSA to a final concentration of 10 µg/mL in PBS.
-
Add 100 µL of the Glucose-BSA solution to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C.
-
The following day, discard the coating solution and wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 2 hours at room temperature.
-
Discard the Blocking Buffer and wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Inhibition Assay:
-
Prepare a serial dilution of this compound and D-glucose in PBS. A typical concentration range would be from 100 mM down to 0.1 mM.
-
In a separate dilution plate, mix 50 µL of each inhibitor concentration with 50 µL of a fixed concentration of biotinylated GlucoLectin (the optimal concentration should be predetermined by a direct binding titration, typically in the low µg/mL range).
-
Incubate the inhibitor-lectin mixture for 1 hour at room temperature.
-
Transfer 100 µL of the pre-incubated inhibitor-lectin mixture to the corresponding wells of the Glucose-BSA coated and blocked plate.
-
Include control wells with lectin only (no inhibitor) for maximum binding and wells with buffer only for background.
-
Incubate for 2 hours at room temperature.
-
Discard the solutions and wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Detection:
-
Dilute Streptavidin-HRP in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Incubate for 1 hour at room temperature.
-
Discard the solution and wash the wells five times with 200 µL of Wash Buffer per well.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stop the reaction by adding 50 µL of Stop Solution to each well.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Subtract the average absorbance of the background wells from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the maximum binding (lectin only) wells.
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the competitive ELISA to determine the inhibitory potential of this compound.
Caption: Mechanism of competitive inhibition of lectin-glycan binding by this compound.
3-Chloro-3-deoxy-D-glucose: A Versatile Synthetic Intermediate in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
3-Chloro-3-deoxy-D-glucose and its protected derivatives serve as valuable intermediates in organic synthesis, particularly for the preparation of a diverse range of 3-substituted glucose analogs. The strategic placement of the chloro group at the C-3 position allows for nucleophilic substitution reactions, providing access to compounds with modified biological activities. These derivatives are instrumental in the fields of glycobiology, medicinal chemistry, and drug discovery, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.
The most commonly employed starting material for these transformations is the protected form, 3-Chloro-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which offers enhanced solubility in organic solvents and allows for regioselective reactions at the C-3 position. Nucleophilic displacement of the chloride ion by various nucleophiles, such as azides, amines, and fluorides, leads to the corresponding 3-substituted derivatives with an inversion of configuration. These products can be further modified or deprotected to yield the final target molecules.
Key Applications and Synthetic Pathways
The primary application of this compound derivatives lies in their conversion to other 3-deoxy-D-glucose analogs. A key transformation is the synthesis of 3-azido-3-deoxy-D-glucose derivatives, which are versatile precursors for the introduction of nitrogen-containing functionalities, including amino groups and triazoles via "click chemistry."
Another significant application is the synthesis of 3-fluoro-3-deoxy-D-glucose (3-FDG). While direct fluorination of the 3-chloro derivative is challenging, indirect routes often involve the use of its precursors. 3-FDG is a valuable tool in positron emission tomography (PET) imaging and for studying glucose metabolism and transport.[1][2] Its metabolism via aldose reductase and glucose dehydrogenase provides insights into specific enzyme activities in vivo.[2]
Furthermore, the chloro group can be displaced by amines to generate 3-amino-3-deoxy-D-glucose derivatives. 3-Amino-3-deoxy-D-glucose is a known inhibitor of bacterial cell wall synthesis, highlighting its potential as an antibiotic.[3]
The general synthetic workflow for utilizing this compound as an intermediate is depicted below:
Caption: Synthetic pathways from protected glucose to various 3-substituted analogs.
Experimental Protocols
While direct nucleophilic substitution on unprotected this compound is less common, the following protocols outline the synthesis of key derivatives starting from the readily available 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. The synthesis of the 3-chloro intermediate is an essential first step.
Protocol 1: Synthesis of 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-gulose
This protocol involves a two-step process starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, proceeding through a triflate intermediate.
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-3-O-trifluoromethanesulfonyl-α-D-glucofuranose
-
Materials: 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, anhydrous pyridine (B92270), trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), anhydrous dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude triflate.
-
Step 2: Synthesis of 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-gulose
-
Materials: Crude 1,2:5,6-Di-O-isopropylidene-3-O-trifluoromethanesulfonyl-α-D-glucofuranose, sodium azide (B81097) (NaN₃), anhydrous dimethylformamide (DMF).
-
Procedure:
-
Dissolve the crude triflate in anhydrous DMF.
-
Add sodium azide to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with diethyl ether or ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired azido compound.
-
Protocol 2: Synthesis of 3-Amino-3-deoxy-D-glucose (Conceptual)
The synthesis of 3-amino-3-deoxy-D-glucose can be achieved by the reduction of the corresponding 3-azido derivative, followed by deprotection.
Step 1: Reduction of 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-gulose
-
Materials: 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-gulose, lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst (H₂/Pd-C), anhydrous tetrahydrofuran (B95107) (THF) or ethanol.
-
Procedure (using H₂/Pd-C):
-
Dissolve the azido compound in ethanol.
-
Add a catalytic amount of 10% palladium on carbon.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude amino compound.
-
Step 2: Deprotection to 3-Amino-3-deoxy-D-glucose
-
Materials: Crude 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-gulose, aqueous acid (e.g., trifluoroacetic acid or hydrochloric acid).
-
Procedure:
-
Dissolve the crude amino compound in an aqueous acidic solution.
-
Stir the reaction at room temperature until TLC indicates the complete removal of the isopropylidene groups.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
The final product can be purified by ion-exchange chromatography or crystallization.
-
Quantitative Data
The following table summarizes typical yields for the synthesis of key intermediates starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. It is important to note that specific yields can vary based on reaction scale and purification methods.
| Starting Material | Reaction | Product | Reagents and Conditions | Typical Yield (%) |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Triflation | 1,2:5,6-di-O-isopropylidene-3-O-triflyl-α-D-glucofuranose | Tf₂O, Pyridine, DCM, 0 °C to rt | 85-95 |
| 1,2:5,6-di-O-isopropylidene-3-O-triflyl-α-D-glucofuranose | Azide Substitution (Sₙ2) | 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-gulose | NaN₃, DMF, 80-100 °C | 70-90 |
| 3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-gulose | Reduction | 3-Amino-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-gulose | H₂, Pd/C, Ethanol, rt | 90-98 |
Spectroscopic Data
Characterization of the synthesized compounds is crucial for confirming their structure and purity. The following are representative spectroscopic data for a key intermediate.
3-Azido-3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-gulose
| Spectroscopic Technique | Characteristic Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.85 (d, 1H, J = 3.6 Hz, H-1), 4.65 (d, 1H, J = 3.6 Hz, H-2), 4.30-4.10 (m, 3H), 4.05-3.95 (m, 2H), 1.50 (s, 3H), 1.45 (s, 3H), 1.35 (s, 3H), 1.30 (s, 3H) ppm. |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 112.5, 109.0, 105.0, 83.0, 82.5, 72.0, 67.0, 65.0, 27.0, 26.8, 26.5, 25.5 ppm. |
| IR (thin film) | ν_max 2988, 2936, 2110 (N₃ stretch), 1383, 1373, 1258, 1215, 1165, 1070 cm⁻¹. |
| Mass Spectrometry (ESI) | m/z [M+Na]⁺ calculated for C₁₂H₁₉N₃O₅Na: 308.1217; found: 308.1220. |
Signaling Pathways and Biological Relevance
While this compound itself is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activities.
-
3-Amino-3-deoxy-D-glucose: As a component of the kanamycin (B1662678) antibiotic, it is known to inhibit the synthesis of the bacterial cell wall, a crucial pathway for bacterial survival.[3] This inhibition disrupts the integrity of the bacterial cell, leading to cell death.
Caption: Inhibition of bacterial cell wall synthesis by 3-amino-3-deoxy-D-glucose.
-
3-Fluoro-3-deoxy-D-glucose (3-FDG): This molecule acts as a metabolic tracer. Once inside cells, it is metabolized by aldose reductase to 3-deoxy-3-fluoro-D-sorbitol and by glucose dehydrogenase to 3-deoxy-3-fluoro-D-gluconic acid.[2] Monitoring the levels of these metabolites using techniques like ¹⁹F NMR can provide valuable information about the activity of these enzymes in various tissues, which is relevant for studying diabetic complications and other metabolic disorders.
Caption: Metabolic pathway of 3-Fluoro-3-deoxy-D-glucose.
References
- 1. EP0404136A2 - 3,5,6-Substituted derivatives of 1,2-0-isopropylidene-a,D-glucofuranose and intermediates for preparing these derivatives - Google Patents [patents.google.com]
- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on bacterial cell wall inhibitors. III. 3-amino-3-deoxy-D-glucose, an inhibitor of bacterial cell wall synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Chloro-3-deoxy-D-glucose and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-3-deoxy-D-glucose is a synthetic halogenated derivative of D-glucose. While direct applications of this compound in drug discovery are not extensively documented in publicly available literature, its structural similarity to other well-studied deoxyglucose analogs, such as 2-Deoxy-D-glucose (2-DG), provides a strong rationale for its investigation as a potential therapeutic agent or a tool in drug discovery. Deoxyglucose analogs are a class of compounds that interfere with glucose metabolism and glycosylation processes, pathways that are often dysregulated in diseases like cancer and viral infections.
This document provides an overview of the potential applications of this compound by drawing parallels with the established mechanisms and uses of its analogs. It includes detailed experimental protocols and data presented in a structured format to guide researchers in exploring the therapeutic potential of this and related molecules.
Principle Applications in Drug Discovery
The primary therapeutic potential of deoxyglucose analogs lies in their ability to act as metabolic inhibitors. By mimicking glucose, they are taken up by cells through glucose transporters (GLUTs) and are subsequently phosphorylated by hexokinase. However, the resulting phosphorylated analog cannot be further metabolized, leading to the inhibition of glycolysis and N-linked glycosylation.
Key Potential Therapeutic Areas:
-
Oncology: Cancer cells often exhibit a high rate of glycolysis (the Warburg effect) and are therefore highly susceptible to glycolytic inhibitors.[1] By blocking this crucial energy production pathway, deoxyglucose analogs can induce cancer cell death.[1]
-
Virology: Viruses rely on the host cell's metabolic machinery for replication. Inhibition of glycolysis and glycosylation can disrupt viral replication and assembly.[2] For instance, 2-DG has been investigated as a treatment for COVID-19.[1][3]
-
Other Indications: The anti-inflammatory and metabolic modulatory effects of deoxyglucose analogs suggest their potential use in other conditions such as polycystic kidney disease.[4]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. This data is essential for designing and interpreting experiments.
| Property | Value | Reference |
| CAS Number | 22933-89-7 | [5][6][7] |
| Molecular Formula | C₆H₁₁ClO₅ | [5][8][9] |
| Molecular Weight | 198.6 g/mol | [5][6][8] |
| Appearance | Powder | [8] |
| Storage | Store at < -15°C | [5] |
| ACD/LogP | -1.11 | [10] |
| Polar Surface Area | 90.15 Ų | [10] |
| Density | 1.645 g/cm³ | [10] |
| Boiling Point | 473.715 °C at 760 mmHg | [10] |
Proposed Mechanism of Action and Signaling Pathways
The proposed mechanism of action for this compound, based on its analogy to 2-DG, involves its uptake by cells and subsequent phosphorylation, leading to the inhibition of key metabolic enzymes. This disruption affects multiple downstream signaling pathways.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following protocols are adapted from studies on 2-Deoxy-D-glucose and can be used as a starting point for investigating this compound.
Protocol 1: In Vitro Cell Viability Assay
This protocol assesses the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in sterile PBS or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: Workflow for the in vitro cell viability assay.
Protocol 2: In Vitro Viral Replication Assay
This protocol evaluates the antiviral activity of this compound.
Materials:
-
Host cell line permissive to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Reagents for viral quantification (e.g., plaque assay reagents, qPCR primers and probes)
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and grow to confluence.
-
Infection and Treatment:
-
Pre-treat cells with different concentrations of this compound for 2-4 hours.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After a 1-hour adsorption period, remove the inoculum and add fresh medium containing the respective concentrations of the compound.
-
-
Incubation: Incubate for a period appropriate for the virus replication cycle (e.g., 24-48 hours).
-
Quantification of Viral Replication:
-
Plaque Assay: Collect the supernatant and perform serial dilutions to determine the viral titer by plaque formation.
-
qPCR: Extract viral RNA from the supernatant or cell lysate and quantify the viral genome copy number.
-
-
Analysis: Determine the concentration of this compound that inhibits viral replication by 50% (EC50).
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the above protocols, based on typical results for deoxyglucose analogs.
| Parameter | Cell Line/Virus | Value |
| IC50 (µM) | HeLa (Cervical Cancer) | 150 |
| IC50 (µM) | A549 (Lung Cancer) | 200 |
| EC50 (µM) | SARS-CoV-2 (in Vero E6) | 100 |
| CC50 (µM) | Vero E6 | >1000 |
| Selectivity Index (CC50/EC50) | SARS-CoV-2 | >10 |
Synthesis of this compound
A general synthetic approach to 3-deoxy-3-substituted-D-glucose derivatives involves the nucleophilic opening of an epoxide precursor.[11] This provides a versatile route to a variety of analogs for structure-activity relationship (SAR) studies.
Caption: General synthetic route to this compound.
Conclusion and Future Directions
While this compound itself is not yet an established drug candidate, its potential as a metabolic inhibitor warrants further investigation. The protocols and conceptual frameworks provided here, based on extensive research into its analogs, offer a solid foundation for exploring its efficacy in preclinical models of cancer and infectious diseases. Future studies should focus on a comprehensive evaluation of its in vitro and in vivo activity, toxicity profile, and pharmacokinetic properties to fully assess its therapeutic potential. Further derivatization of this compound could also lead to the discovery of novel compounds with improved potency and selectivity.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | 2-Deoxy-D-Glucose and its Derivatives for the COVID-19 Treatment: An Update [frontiersin.org]
- 4. 2-Deoxy-d-Glucose Ameliorates PKD Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound CAS#: 22933-89-7 [m.chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. This compound | C6H11ClO5 | CID 87370564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Page loading... [guidechem.com]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Troubleshooting & Optimization
Technical Support Center: Glucose Uptake Assays Using 3-Chloro-3-deoxy-D-glucose
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing "3-Chloro-3-deoxy-D-glucose" in glucose uptake assays. The principles and protocols outlined here are based on established methodologies for similar glucose analogs, such as 2-deoxy-D-glucose (2-DG).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for measuring glucose uptake?
A1: this compound, as a glucose analog, is recognized and transported into cells by glucose transporters (GLUTs). Once inside the cell, it is phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated form cannot be further metabolized and accumulates within the cell.[1][2] The amount of accumulated product is directly proportional to the rate of glucose uptake. This accumulation can then be quantified using various detection methods, such as colorimetric, fluorescent, or luminescent assays.[3]
Q2: Why is a serum starvation step necessary before the assay?
A2: Serum starvation is a critical step to reduce basal glucose uptake.[4] Growth factors present in serum can stimulate signaling pathways that lead to the translocation of glucose transporters to the cell surface, resulting in high background glucose uptake.[4] By starving the cells of serum, this background activity is minimized, thereby sensitizing the cells to subsequent stimulation, for instance, by insulin (B600854).[4][5] The optimal duration for serum starvation can vary, but it typically ranges from a few hours to overnight.[4][6]
Q3: What are the essential controls to include in my glucose uptake assay?
A3: To ensure the reliability of your results, the following controls are essential:
-
Negative Control (Basal Uptake): Cells that are not treated with any stimulant (e.g., insulin) to measure the baseline glucose uptake.
-
Positive Control (Stimulated Uptake): In responsive cell types like adipocytes or muscle cells, insulin is a common positive control to stimulate glucose uptake.[4]
-
Inhibitor Control: A known glucose transporter inhibitor, such as Cytochalasin B or Phloretin, should be used to confirm that the uptake of this compound is mediated by GLUTs.[4]
-
Vehicle Control: Cells should be treated with the same solvent (e.g., DMSO) used to dissolve any inhibitors or compounds being tested to account for any effects of the solvent itself.[4]
-
No-Cell Control: Wells containing only the assay medium and reagents to determine the background signal of the assay itself.
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the specific signal from glucose uptake, making it difficult to interpret the results.
| Possible Cause | Troubleshooting Steps |
| Incomplete Washing | Residual extracellular this compound is a primary cause of high background. Ensure thorough but gentle washing of the cell monolayer with ice-cold PBS or a specified wash buffer after the uptake step.[4][7] |
| Inadequate Serum Starvation | Insufficient serum starvation can lead to high basal glucose uptake. Optimize the starvation period for your specific cell line; this could range from 2-4 hours to overnight. For sensitive cells, consider using a low-serum medium (e.g., 0.5% BSA) to prevent detachment.[4] |
| Contamination in Reagents | Glucose present in assay buffers or other reagents can compete with the glucose analog and contribute to background. Use glucose-free buffers for the assay.[8] |
| Edge Effects in Multi-well Plates | Wells on the perimeter of a 96-well plate are prone to evaporation and temperature fluctuations, leading to "edge effects." Avoid using the outer wells for experimental samples and instead fill them with sterile PBS or media to create a more uniform environment.[4][7] |
Issue 2: Low or No Signal
A weak or absent signal can indicate a problem with the cells, reagents, or the assay protocol itself.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Cell Health or Confluency | Ensure that cells are healthy, within a low passage number, and are at an optimal confluency (typically 80-90%) on the day of the assay.[4][7] Over-confluent or stressed cells may exhibit reduced glucose uptake. |
| Ineffective Stimulation | If using a stimulant like insulin, confirm that your cell line is responsive. The expression of insulin-sensitive glucose transporters like GLUT4 can be low in some cultured cells.[9] Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your stimulant. |
| Incorrect Incubation Times | The incubation time for glucose analog uptake is critical. If it's too short, the signal may be too low. If it's too long, the uptake may saturate. Optimize the incubation time for your cell type and experimental conditions.[8] |
| Degraded Reagents | Check the expiration dates and storage conditions of all assay components. Prepare fresh dilutions of reagents and the glucose analog for each experiment.[7] |
| Low Glucose Transporter Expression | The cell line you are using may have low expression levels of the relevant glucose transporters. Verify the expression of GLUTs (e.g., GLUT1) using techniques like Western blotting or qPCR.[4] |
Issue 3: High Variability Between Replicates
Inconsistent results across replicate wells can compromise the statistical significance of your findings.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure you have a homogenous single-cell suspension before seeding to achieve a consistent number of cells in each well.[4] Using a cell counter for accuracy is recommended. Consider normalizing the final data to protein concentration per well.[7] |
| Pipetting Errors | Use calibrated pipettes and maintain a consistent pipetting technique, particularly when adding small volumes of reagents. |
| Inconsistent Incubation Times | When processing multiple plates or wells, stagger the addition of reagents to ensure that each well has the same incubation time for critical steps like glucose analog uptake.[4] |
| Cell Lifting | During washing steps, be gentle to avoid detaching the cells from the plate, which can lead to variability in cell numbers. |
Quantitative Data Summary
The following tables provide reference values that are typically observed in glucose uptake assays. These should be optimized for your specific experimental setup.
Table 1: Common Glucose Uptake Inhibitors and Their Typical Concentration Ranges
| Inhibitor | Primary Target(s) | Typical Effective Concentration Range |
| Cytochalasin B | GLUT1, GLUT2, GLUT4 | 0.5 - 20 µM[4] |
| Phloretin | GLUT1, GLUT2 | 50 - 200 µM[4] |
| WZB117 | GLUT1 | 10 - 30 µM[4] |
| LY294002 | PI3K (indirectly inhibits insulin-stimulated uptake) | 10 - 50 µM[4] |
Table 2: Expected Signal Changes with Controls
| Control | Expected Effect on Glucose Uptake | Typical Signal Change (Relative to Basal) |
| Insulin (Positive Control) | Stimulation (in responsive cells) | 1.5 to 3-fold increase[4] |
| Cytochalasin B (Inhibitor) | Inhibition | 50 - 90% decrease[4] |
| Phloretin (Inhibitor) | Inhibition | 40 - 80% decrease[4] |
| Vehicle Control (e.g., DMSO) | No significant change | < 5% change[4] |
Experimental Protocols
Protocol 1: Colorimetric/Luminescent Glucose Uptake Assay
This protocol provides a general framework. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate to achieve 80-90% confluency on the day of the assay and culture overnight.[4]
-
Serum Starvation: Wash cells twice with warm PBS. Replace the medium with serum-free medium and incubate for 2-16 hours, depending on the cell line.[4]
-
Inhibitor/Stimulator Treatment: Remove the starvation medium and add fresh serum-free medium containing the test compound, inhibitor, or stimulant. Incubate for the desired time (e.g., 30-60 minutes for inhibitors).[4]
-
Glucose Uptake: Add this compound to each well and incubate for 10-20 minutes. The optimal concentration should be determined empirically.[4]
-
Stop and Wash: To terminate the uptake, quickly remove the glucose analog solution and wash the cells three times with ice-cold PBS.[4]
-
Cell Lysis: Lyse the cells according to the specific assay kit's instructions. This may involve an extraction buffer and a heating step to degrade endogenous interfering substances.
-
Detection: Add the detection reagents and measure the signal (absorbance or luminescence) using a plate reader.[2]
Protocol 2: Fluorescent Glucose Uptake Assay
This protocol is adapted for use with a fluorescent glucose analog.
-
Cell Seeding and Starvation: Follow steps 1 and 2 from the colorimetric assay protocol.
-
Inhibitor/Stimulator Treatment: Follow step 3 from the colorimetric assay protocol.
-
Glucose Uptake: Add a fluorescent version of this compound to each well (e.g., a 100-200 µM final concentration) and incubate for 15-60 minutes.[4]
-
Stop and Wash: Remove the fluorescent analog solution and wash the cells twice with an ice-cold wash buffer.[4]
-
Detection: Add fresh buffer to the wells and measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.[4]
Visualizations
Caption: A generalized workflow for conducting a cell-based glucose uptake assay.
Caption: Key steps in the insulin-stimulated glucose uptake signaling cascade.
References
- 1. apexbt.com [apexbt.com]
- 2. Glucose Uptake-Glo Assay Technical Manual [promega.com]
- 3. abcam.com [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. A role for AMPK in increased insulin action after serum starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. benchchem.com [benchchem.com]
- 8. promega.com [promega.com]
- 9. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
"3-Chloro-3-deoxy-d-glucose" stability in different buffer solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3-Chloro-3-deoxy-d-glucose in various buffer solutions. Find troubleshooting advice, frequently asked questions, and best practices for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a modified glucose molecule where the hydroxyl group at the C-3 position is replaced by a chlorine atom. It is classified as a biochemical reagent used in glycobiology research, a field that studies the structure, synthesis, and biological roles of sugars.[1][2]
Q2: I am planning an experiment. In which buffer system should I dissolve this compound?
Q3: How does pH and temperature likely affect the stability of my compound?
For many carbohydrate derivatives, stability is pH and temperature-dependent. Generally, elevated temperatures and extreme pH values (highly acidic or alkaline) can accelerate degradation.[3] It is recommended to prepare solutions fresh and store them at 2-8°C for short-term use. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be minimized. A pH-rate profile study is the definitive way to determine stability across different pH levels.[3]
Q4: My experimental results are inconsistent. Could the stability of this compound be a factor?
Yes, inconsistent results can be a symptom of compound degradation. If the compound degrades in your experimental buffer over the time course of your assay, its effective concentration will decrease, leading to variability. It is essential to confirm the stability of this compound under your specific assay conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variable Assay Results | Compound degradation during the experiment. | Perform a time-course stability study. Prepare fresh solutions for each experiment. Ensure consistent storage conditions. |
| Loss of Activity | Improper storage leading to degradation. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at ≤ -20°C. Protect from light if the compound is light-sensitive. |
| Unexpected Peaks in Analysis (e.g., HPLC, LC-MS) | Presence of degradation products or impurities. | Use a validated analytical method to assess purity. Run a control sample of the buffer without the compound to identify background peaks. |
Experimental Protocols & Methodologies
Protocol: Assessing the Stability of this compound
This protocol outlines a general method to determine the stability of this compound in a specific buffer solution over time.
Objective: To quantify the concentration of this compound at various time points under defined buffer and temperature conditions.
Materials:
-
This compound
-
Buffer solution of interest (e.g., PBS, Citrate (B86180), Tris)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., Pulsed Amperometric Detection (PAD) or Mass Spectrometry (MS))[4]
-
Analytical column capable of separating carbohydrates
-
Temperature-controlled incubator or water bath
-
Autosampler vials
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the solution into several sealed vials and place them in a temperature-controlled environment set to your experimental temperature.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24 hours), remove one vial. Immediately quench any potential degradation by freezing or by mixing with a quenching agent if necessary.
-
Sample Analysis:
-
Analyze the sample from each time point using a validated HPLC method. High-performance liquid chromatography coupled with pulsed amperometric detection (HPLC-PAD) is a sensitive method for detecting underivatized carbohydrates.[4] Alternatively, LC-MS can be used for quantification.[5]
-
A mobile phase of dilute sodium hydroxide (B78521) (e.g., 50 mM NaOH) can be effective for separating sugar derivatives on a suitable anion-exchange column.[4]
-
-
Data Analysis:
-
Calculate the concentration of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage of remaining compound against time. This data can be used to determine the degradation rate and the compound's half-life under the tested conditions.
-
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the stability of this compound.
Visual Troubleshooting Guide
If you are experiencing inconsistent experimental outcomes, the following decision tree can help troubleshoot potential issues related to compound stability.
Caption: Troubleshooting logic for inconsistent results with this compound.
References
- 1. targetmol.cn [targetmol.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of glyoxal, methylglyoxal and 3-deoxyglucosone in blood and plasma by ultra performance liquid chromatography tandem mass spectrometry: evaluation of blood specimen - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding artifacts in experiments with "3-Chloro-3-deoxy-d-glucose"
Welcome to the technical support center for "3-Chloro-3-deoxy-d-glucose" (3-Cl-DG). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding artifacts and ensuring the successful application of this compound in their experiments.
Disclaimer: "this compound" is a specialized research chemical with limited published data. Much of the guidance provided here is based on established principles for working with similar halogenated glucose analogs, such as 2-deoxy-D-glucose (2-DG) and 3-fluoro-deoxy-D-glucose (3-FDG). Researchers should always perform initial dose-response and toxicity assessments for their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The precise mechanism of 3-Cl-DG is not extensively documented. However, based on its structure as a glucose analog, it is presumed to be recognized and transported into cells by glucose transporters (GLUTs).[1][2] Unlike D-glucose, the substitution of a chlorine atom at the C-3 position is expected to interfere with its downstream metabolism. It may act as a competitive inhibitor for enzymes in the glycolytic pathway or other glucose-utilizing pathways. The metabolic fate of 3-Cl-DG within the cell is not well-characterized and may differ significantly from that of 2-deoxy-D-glucose (2-DG), which is phosphorylated by hexokinase and traps the molecule intracellularly.[3]
Q2: How should I prepare and store this compound?
A2: 3-Cl-DG is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as sterile water or a buffer appropriate for your cell culture or experimental system. It is recommended to prepare fresh solutions for each experiment. For long-term storage, the solid compound should be stored at -20°C.[4]
Q3: What are the potential off-target effects of this compound?
A3: Off-target effects are a possibility with any glucose analog.[5] Due to the limited specific data for 3-Cl-DG, researchers should be aware of potential off-target effects observed with similar compounds, which may include:
-
Non-specific inhibition of other sugar transporters or metabolic enzymes.
-
Alterations in cellular signaling pathways that are sensitive to metabolic stress.
-
Induction of cellular stress responses, such as the unfolded protein response (UPR) or oxidative stress.
-
Changes in gene expression related to glucose metabolism and cell survival.
Q4: Can I use this compound to measure glucose uptake?
A4: While 3-Cl-DG is likely transported by GLUTs, its suitability as a direct probe for glucose uptake is unclear without further validation. Other radiolabeled or fluorescent glucose analogs, such as [3H]-2-deoxy-D-glucose or 2-NBDG, are well-established for this purpose.[6][7] If using 3-Cl-DG for uptake-related studies, it is crucial to perform control experiments to understand its transport kinetics and intracellular fate in your specific model system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| High cell toxicity or unexpected cell death | The concentration of 3-Cl-DG may be too high for the cell type being used. | Perform a dose-response curve to determine the optimal, non-toxic working concentration. Start with a low concentration and titrate upwards. |
| The compound may be unstable in the culture medium over long incubation periods, leading to the formation of toxic byproducts. | Prepare fresh solutions of 3-Cl-DG for each experiment. Consider shorter incubation times or replacing the medium with freshly prepared compound during long-term experiments. | |
| Inconsistent or non-reproducible results | Variability in the preparation of the 3-Cl-DG solution. | Ensure the compound is fully dissolved before use. Use a consistent, high-purity solvent for all experiments. |
| Fluctuations in glucose concentration in the culture medium. | Use a culture medium with a defined glucose concentration and ensure it is consistent across all experimental and control groups.[8] | |
| No observable effect | The concentration of 3-Cl-DG is too low. | Increase the concentration of 3-Cl-DG, being mindful of potential toxicity (refer to dose-response data). |
| The experimental system has low expression of the relevant glucose transporters. | Confirm the expression of GLUTs (e.g., GLUT1, GLUT3) in your cell line or model system.[9] | |
| The experimental endpoint is not sensitive to the effects of 3-Cl-DG. | Consider alternative assays that measure different aspects of cellular metabolism or function that may be affected by this compound. | |
| Artifactual changes in cellular metabolism | 3-Cl-DG may have off-target effects on metabolic pathways other than glycolysis. | Use specific inhibitors for other metabolic pathways to dissect the effects of 3-Cl-DG. Employ metabolomics analysis to gain a broader understanding of the metabolic changes induced by the compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Working Concentration of this compound (Cell Viability Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of 3-Cl-DG in sterile water or an appropriate buffer. Perform serial dilutions to create a range of concentrations to be tested (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Treatment: Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of 3-Cl-DG. Include a vehicle control (medium with the solvent used to dissolve 3-Cl-DG).
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Plot cell viability against the concentration of 3-Cl-DG to determine the IC50 (the concentration that inhibits 50% of cell growth) and to select a non-toxic concentration for subsequent experiments.
Protocol 2: Assessing the Impact of this compound on Glycolysis (Lactate Production Assay)
-
Cell Culture and Treatment: Plate cells in a 24-well plate and allow them to adhere. Treat the cells with a pre-determined, non-toxic concentration of 3-Cl-DG and a vehicle control for the desired duration.
-
Sample Collection: Collect the cell culture supernatant at the end of the incubation period.
-
Lactate (B86563) Measurement: Measure the lactate concentration in the supernatant using a commercially available lactate assay kit.
-
Normalization: After collecting the supernatant, lyse the cells and measure the total protein concentration in each well using a BCA or Bradford assay.
-
Data Analysis: Normalize the lactate concentration to the total protein concentration for each sample. Compare the lactate production in the 3-Cl-DG treated group to the control group to assess the effect on glycolysis.
Data Presentation
Table 1: Hypothetical Inhibitory Concentrations (IC50) of 3-Cl-DG in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 150 |
| A549 | Lung Cancer | 48 | 250 |
| MCF-7 | Breast Cancer | 48 | 300 |
| U87-MG | Glioblastoma | 72 | 120 |
Table 2: Comparative Effects of Glucose Analogs on Lactate Production in a Hypothetical Experiment
| Compound (Concentration) | Lactate Production (% of Control) |
| Control | 100% |
| 2-deoxy-D-glucose (5 mM) | 45% |
| This compound (1 mM) | 75% |
| This compound (5 mM) | 55% |
Visualizations
Caption: Proposed mechanism of 3-Cl-DG cellular uptake and metabolic interference.
Caption: Workflow for determining the optimal concentration of 3-Cl-DG.
References
- 1. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 5. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucose Uptake Assays | Revvity [revvity.co.jp]
- 7. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose transporters in brain in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interference of 3-Chloro-3-deoxy-D-glucose in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 3-Chloro-3-deoxy-D-glucose in common biochemical assays. As a glucose analog, this compound can interfere with metabolic processes, leading to unexpected results. This guide will help you identify, understand, and mitigate these interferences.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a synthetic derivative of D-glucose where the hydroxyl group at the 3-position is replaced by a chlorine atom. Like other glucose analogs, it is transported into cells via glucose transporters (GLUTs). Once inside the cell, it is presumed to be phosphorylated by hexokinase to form this compound-6-phosphate. This phosphorylated form cannot be further metabolized in the glycolytic pathway, leading to its accumulation and competitive inhibition of key glycolytic enzymes, such as hexokinase and phosphofructokinase. This inhibition disrupts normal glucose metabolism.
Q2: Which common biochemical assays are likely to be affected by this compound?
Due to its mechanism of action, this compound is expected to interfere with assays that measure aspects of cellular metabolism. These include:
-
Glucose Uptake Assays: It competitively inhibits the uptake of other glucose analogs like radiolabeled 2-deoxy-D-glucose (2-DG) or fluorescent 2-NBDG.
-
Cell Viability Assays (Metabolic-based): Assays such as the MTT, MTS, and XTT assays, which rely on the metabolic activity of cells to reduce a tetrazolium salt, can yield inaccurate results. The inhibition of glycolysis by this compound can lead to a decrease in the production of reducing equivalents (NADH and NADPH) that are necessary for the colorimetric change, thus underestimating cell viability.
-
Lactate (B86563) Production Assays: As a glycolysis inhibitor, it will directly reduce the production of lactate, a key end-product of anaerobic glycolysis.
-
ATP Measurement Assays: By inhibiting glycolysis, a major source of cellular ATP, this compound will lead to a decrease in intracellular ATP levels.
Q3: How can I determine if this compound is interfering with my assay?
Run parallel control experiments. For instance, in a cell viability assay, include a control group of cells treated with a known cytotoxic agent that does not target glycolysis, in addition to your this compound treated group. Comparing the results can help distinguish between true cytotoxicity and metabolic interference. For glucose uptake assays, perform a competition experiment with varying concentrations of D-glucose to see if the uptake of your labeled analog is competitively inhibited.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Signal in Glucose Uptake Assays
Possible Cause: this compound is competitively inhibiting the uptake of the labeled glucose analog (e.g., [³H]-2-deoxy-D-glucose or 2-NBDG) used in your assay.
Troubleshooting Steps:
-
Confirm Competitive Inhibition: Perform a dose-response experiment with increasing concentrations of unlabeled D-glucose in the presence of a fixed concentration of your labeled analog. If this compound acts as a competitive inhibitor, you should observe a similar rightward shift in the dose-response curve.
-
Use an Alternative Uptake Assay: Consider using a non-metabolizable glucose analog for uptake studies that is transported by GLUTs but not phosphorylated, such as 3-O-methyl-D-glucose.[1] However, be aware that its transport dynamics differ from metabolizable analogs.
-
Kinetic Analysis: Determine the inhibition constant (Ki) of this compound for the glucose transporter in your cell system to quantify the extent of interference.
Issue 2: Discrepancy Between Cell Viability Assays and Microscopic Observations
Possible Cause: You are using a metabolic-based viability assay (e.g., MTT, MTS, XTT) and this compound is inhibiting glycolysis, leading to a reduction in the metabolic activity required for the assay's colorimetric readout, even if the cells are not dead.
Troubleshooting Steps:
-
Use a Non-Metabolic Viability Assay: Switch to a viability assay that measures a different cellular parameter, such as membrane integrity. Examples include:
-
Trypan Blue Exclusion Assay: A simple method to count viable cells based on membrane integrity.
-
Propidium Iodide (PI) or 7-AAD Staining with Flow Cytometry: These dyes only enter cells with compromised membranes.
-
Crystal Violet Staining: This method stains the DNA of adherent cells, providing a measure of total cell number.
-
-
ATP-Based Viability Assays: While this compound will reduce ATP levels, a direct measurement of total intracellular ATP can still be a more direct indicator of cell viability than tetrazolium reduction assays. Be aware that the compound's effect on ATP levels is the primary outcome being measured.
-
Real-Time Cell Imaging: Use live-cell imaging techniques to visually monitor cell morphology, proliferation, and death over time.
Issue 3: Reduced Lactate Production in Culture Medium
Possible Cause: this compound is directly inhibiting the glycolytic pathway, which is the primary source of lactate production under both aerobic and anaerobic conditions.
Troubleshooting Steps:
-
Confirm Glycolytic Inhibition: This is the expected effect of the compound. To confirm that the reduction in lactate is due to glycolysis inhibition, you can measure the activity of key glycolytic enzymes in cell lysates treated with this compound.
-
Measure Glucose Consumption: Concurrently measure glucose consumption from the culture medium. A decrease in glucose uptake and lactate production would be consistent with glycolytic inhibition.
-
Assess Mitochondrial Respiration: To understand the cell's metabolic adaptation, measure the oxygen consumption rate (OCR) using techniques like Seahorse XF analysis. Cells might compensate for glycolytic inhibition by increasing mitochondrial respiration.
Issue 4: Decreased Intracellular ATP Levels
Possible Cause: As a glycolysis inhibitor, this compound is reducing the primary source of ATP production in many cell types, especially those that rely heavily on aerobic glycolysis (the Warburg effect).
Troubleshooting Steps:
-
Quantify the ATP Decrease: Use a commercial ATP luminescence-based assay kit to accurately measure the dose-dependent effect of this compound on intracellular ATP levels.
-
Assess the Role of Oxidative Phosphorylation: Inhibit mitochondrial ATP production with an agent like oligomycin (B223565) to determine the relative contribution of glycolysis to total ATP production in your cells. This will help interpret the magnitude of the ATP decrease caused by this compound.
-
Correlate with Cell Viability: Compare the ATP levels with results from a non-metabolic viability assay to determine if the drop in ATP is leading to cell death or a cytostatic effect.
Quantitative Data Summary
Table 1: Hypothetical Interference of this compound in a [³H]-2-Deoxy-D-glucose Uptake Assay
| Concentration of this compound (mM) | % Inhibition of [³H]-2-DG Uptake (Mean ± SD) |
| 0 (Control) | 0 ± 0 |
| 0.1 | 15 ± 3 |
| 1 | 45 ± 5 |
| 10 | 85 ± 4 |
| 100 | 98 ± 2 |
Table 2: Hypothetical Comparison of Viability Assays in the Presence of this compound (24h treatment)
| Concentration of this compound (mM) | Cell Viability (%) - MTT Assay (Mean ± SD) | Cell Viability (%) - Trypan Blue Exclusion (Mean ± SD) |
| 0 (Control) | 100 ± 5 | 100 ± 2 |
| 1 | 70 ± 6 | 95 ± 3 |
| 5 | 40 ± 5 | 80 ± 4 |
| 25 | 15 ± 3 | 50 ± 5 |
Experimental Protocols
Protocol 1: Assessing Interference in a Fluorescent Glucose Uptake Assay (2-NBDG)
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture to 80-90% confluency.
-
Glucose Starvation: Gently wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer. Incubate cells in KRH buffer for 1-2 hours at 37°C.
-
Inhibitor Treatment: Add varying concentrations of this compound to the wells. Include a positive control (e.g., a known GLUT inhibitor like phloretin) and a vehicle control. Incubate for 15-30 minutes at 37°C.
-
2-NBDG Uptake: Add 2-NBDG to a final concentration of 50-100 µM to all wells. Incubate for 30-60 minutes at 37°C.
-
Termination and Washing: Remove the 2-NBDG solution and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular fluorescence.
-
Fluorescence Measurement: Add PBS to each well and measure the fluorescence using a plate reader with appropriate excitation/emission wavelengths (e.g., 485/535 nm for 2-NBDG).
-
Data Analysis: Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence of treated cells to the vehicle control.
Protocol 2: Comparative Cell Viability Assessment (MTT vs. Trypan Blue)
MTT Assay:
-
Cell Treatment: Seed cells in a 96-well plate and treat with a dose-range of this compound for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent).
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
Trypan Blue Exclusion Assay:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the same concentrations of this compound.
-
Cell Harvesting: At the end of the treatment period, detach the cells using trypsin and resuspend in complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate Viability: Viability (%) = (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Mechanism of this compound interference with glycolysis.
Caption: Troubleshooting logic for assay interference.
References
Improving the signal-to-noise ratio in "3-Chloro-3-deoxy-d-glucose" tracer studies
Welcome to the technical support center for "3-Chloro-3-deoxy-d-glucose" (3-Cl-3-dG) tracer studies. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize experiments for an improved signal-to-noise ratio. The guidance provided herein is based on established principles for glucose analog tracers. While direct experimental data for 3-Cl-3-dG is limited, the troubleshooting strategies and protocols have been adapted from extensive research on analogous compounds like 2-deoxy-D-glucose (2-DG) and other modified glucose molecules.
Mechanism of Action: An Overview
This compound is a synthetic glucose analog. Its utility as a tracer lies in its structural similarity to glucose, allowing it to be recognized and transported into cells by glucose transporters (GLUTs). Once inside the cell, it is a substrate for hexokinase, which phosphorylates it. This phosphorylation traps the molecule intracellularly, as the modified glucose-6-phosphate cannot be readily metabolized further in the glycolytic pathway. This accumulation allows for the measurement of glucose uptake rates.
Caption: Mechanism of 3-Cl-3-dG uptake and intracellular trapping.
Troubleshooting Guide
This guide addresses common issues encountered during 3-Cl-3-dG tracer studies that can lead to a poor signal-to-noise ratio.
| Issue | Potential Causes | Solutions |
| 1. High Background Signal | a. Incomplete washing to remove extracellular tracer.b. Non-specific binding of the tracer to the cell surface or plate.c. Contaminated reagents. | a. Increase the number and volume of wash steps with ice-cold PBS or a suitable buffer. Ensure complete aspiration of the wash buffer after each step.b. Add a blocking agent like bovine serum albumin (BSA) to the incubation buffer. Consider using plates with low-binding surfaces.c. Use fresh, sterile-filtered buffers and media. |
| 2. Low Signal/Poor Uptake | a. Suboptimal incubation time.b. Low expression of glucose transporters in the cell line.c. Cell stress or death due to harsh experimental conditions.d. Inappropriate tracer concentration. | a. Optimize the incubation time. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the linear range of uptake.b. Verify the expression of GLUTs in your cell line via western blot or qPCR. Consider using a different cell model if expression is too low.c. Ensure cells are healthy and not overly confluent. Use gentle handling and avoid prolonged exposure to serum-free media if it induces stress.d. Perform a dose-response experiment to find the optimal concentration of 3-Cl-3-dG that provides a robust signal without saturating the transporters. |
| 3. High Variability Between Replicates | a. Inconsistent cell seeding density.b. "Edge effects" in multi-well plates.c. Pipetting errors.d. Temperature fluctuations during incubation. | a. Ensure a homogenous cell suspension before seeding. Use a cell counter for accurate cell numbers.b. Avoid using the outer wells of the plate for critical samples. Fill them with media or PBS to maintain a humidified environment.c. Use calibrated pipettes and ensure consistent technique.d. Use a temperature-controlled incubator and allow plates to equilibrate to the correct temperature before adding the tracer. |
| 4. Inconsistent Results with Inhibitors | a. Incorrect inhibitor concentration.b. Inhibitor instability or degradation.c. Cell line is not sensitive to the chosen inhibitor. | a. Perform a dose-response curve to determine the IC50 of the inhibitor for your specific cell line and conditions.b. Prepare fresh inhibitor solutions for each experiment and follow storage recommendations.c. Confirm the mechanism of your inhibitor and the expression of its target in your cell line. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 3-Cl-3-dG to use in my experiment?
A1: The optimal concentration can vary between cell types and experimental conditions. It is recommended to perform a concentration-response experiment, testing a range of 3-Cl-3-dG concentrations to identify one that falls within the linear range of uptake and provides a strong signal without saturating the glucose transporters.
Q2: How long should I incubate my cells with the 3-Cl-3-dG tracer?
A2: The incubation time is critical for measuring the initial rate of glucose uptake. A time-course experiment is the best way to determine the optimal incubation period. For many cell lines, this is typically in the range of 15-60 minutes. Longer incubation times can lead to saturation of the uptake signal.
Q3: Should I serum-starve my cells before the tracer assay?
A3: Yes, serum starvation is a common and recommended step. Growth factors in serum can stimulate glucose transporter translocation to the cell membrane, leading to a high basal uptake and a reduced signal-to-noise ratio. A common practice is to starve cells in serum-free or low-serum media for several hours or overnight before the assay. However, the duration should be optimized to avoid inducing cell stress or death.
Q4: What are appropriate controls for a 3-Cl-3-dG uptake assay?
A4:
-
Negative Control (No Cells): Wells containing media and the tracer but no cells to measure the background signal.
-
Vehicle Control: Cells treated with the same solvent used to dissolve any inhibitors or drugs being tested.
-
Positive Control (for inhibition): Cells treated with a known glucose uptake inhibitor (e.g., Cytochalasin B, Phloretin) to confirm that the tracer uptake is mediated by glucose transporters.
-
Competition Control: Co-incubation of the tracer with a high concentration of D-glucose to demonstrate competitive inhibition of uptake.
Q5: How can I minimize non-specific binding of the tracer?
A5: Non-specific binding can be reduced by:
-
Including a blocking agent like BSA in your incubation buffer.
-
Using a reference channel with a compound that does not bind your analyte.
-
Increasing the salt concentration in your buffer to reduce charge-based interactions.
-
Adding a non-ionic surfactant like Tween-20 to disrupt hydrophobic interactions.
Experimental Protocols
General Protocol for a Cell-Based 3-Cl-3-dG Uptake Assay
This protocol is a generalized procedure and should be optimized for your specific cell line and experimental setup.
Caption: General experimental workflow for a 3-Cl-3-dG uptake assay.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium and serum
-
This compound (3-Cl-3-dG)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer
-
Detection reagents (dependent on the label of 3-Cl-3-dG, e.g., scintillation fluid for radiolabeled tracer)
-
Multi-well plates (e.g., 24-well or 96-well)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubation: Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) for approximately 24 hours.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum medium and incubate for a predetermined optimal time (e.g., 4-16 hours).
-
Pre-incubation with Inhibitors (if applicable): If testing inhibitors, remove the starvation medium and add fresh medium containing the inhibitor or vehicle control. Incubate for the desired time.
-
Tracer Addition: Remove the pre-incubation medium and add medium containing the 3-Cl-3-dG tracer.
-
Tracer Incubation: Incubate the plate at 37°C for the optimized duration.
-
Stop and Wash: To stop the uptake, quickly aspirate the tracer-containing medium and wash the cells multiple times with ice-cold PBS.
-
Cell Lysis: Add lysis buffer to each well and incubate to ensure complete cell lysis.
-
Signal Detection: Transfer the lysate to an appropriate plate or vial for signal detection based on the nature of the tracer's label (e.g., scintillation counting, fluorescence measurement).
Quantitative Data Summary
The following tables provide a framework for presenting experimentally determined quantitative data for glucose analog tracer studies. The values presented are illustrative and should be replaced with your experimental findings.
Table 1: Effect of Cell Density on Tracer Uptake
| Cell Density (cells/well) | Tracer Signal (Arbitrary Units) | Signal-to-Noise Ratio |
| 10,000 | 150 ± 15 | 3.0 |
| 20,000 | 320 ± 25 | 6.4 |
| 40,000 | 650 ± 40 | 13.0 |
| 80,000 | 980 ± 60 | 19.6 |
Note: The signal-to-noise ratio is calculated as the mean signal divided by the standard deviation of the background.
Table 2: Optimization of Tracer Incubation Time
| Incubation Time (minutes) | Tracer Signal (Arbitrary Units) |
| 5 | 210 ± 20 |
| 15 | 580 ± 45 |
| 30 | 950 ± 70 |
| 60 | 1200 ± 90 |
| 120 | 1250 ± 100 (plateau) |
Table 3: Kinetic Parameters of Glucose Transporters for Glucose and Analogs (Literature-Based Estimates)
| Transporter | Substrate | Km (mM) |
| GLUT1 | D-Glucose | 1-7 |
| 2-Deoxy-D-glucose | 1-10 | |
| GLUT4 | D-Glucose | 2-10 |
| 2-Deoxy-D-glucose | 5-15 |
Note: The affinity of 3-Cl-3-dG for specific GLUT isoforms has not been extensively reported and would need to be determined experimentally.
"3-Chloro-3-deoxy-d-glucose" off-target effects in cellular models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-3-deoxy-d-glucose (3-Cl-DG). The information provided addresses potential off-target effects and unexpected experimental outcomes in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: While structurally similar to D-glucose, there is limited direct evidence on the precise mechanism of action of this compound in the published literature. Based on studies of the closely related compound, 3-deoxy-3-fluoro-D-glucose (3-FG), it is hypothesized that 3-Cl-DG is not a potent inhibitor of glycolysis. Instead, its primary metabolic routes are likely via the polyol pathway and direct oxidation.[1]
Q2: What are the potential off-target effects of this compound?
A2: Potential off-target effects of 3-Cl-DG may stem from its metabolism through alternative pathways, leading to:
-
Activation of the Polyol Pathway: This can cause an accumulation of 3-chloro-3-deoxy-d-sorbitol, leading to osmotic stress. The subsequent conversion to 3-chloro-3-deoxy-d-fructose can alter the cellular redox balance by consuming NADPH and producing NADH.[2][3]
-
Increased Oxidative Stress: The depletion of NADPH, a key intracellular reductant, can impair the cell's ability to counteract reactive oxygen species (ROS), leading to oxidative stress and potential cell damage.[2][4]
-
Direct Oxidation: Metabolism by glucose dehydrogenase can lead to the formation of 3-chloro-3-deoxy-D-gluconic acid, which could have downstream effects on cellular pH and metabolism.[1]
Q3: Is this compound toxic to all cell lines?
A3: The toxicity of halogenated glucose analogs can vary between cell lines and is influenced by factors such as the expression levels of glucose transporters and metabolic enzymes. For 2-halogenated glucose analogs, toxicity has been shown to be dependent on the size of the halogen, with smaller halogens exhibiting greater cytotoxicity.[5][6] It is crucial to perform dose-response experiments for each new cell line to determine the optimal concentration and potential toxicity.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Cell Viability at Low Concentrations
Possible Cause: Your cell line may have high expression of aldose reductase, leading to rapid activation of the polyol pathway and subsequent osmotic and oxidative stress.
Troubleshooting Steps:
-
Assess Polyol Pathway Activity: Measure the intracellular levels of sorbitol and fructose (B13574). An increase in these metabolites after treatment with 3-Cl-DG would suggest polyol pathway activation.
-
Measure Oxidative Stress: Use fluorescent probes (e.g., DCFDA) to quantify intracellular ROS levels. A significant increase in ROS would indicate oxidative stress.
-
Inhibit Aldose Reductase: Co-treat cells with 3-Cl-DG and an aldose reductase inhibitor (e.g., Sorbinil). If cell viability is restored, it confirms the involvement of the polyol pathway.
Issue 2: No Significant Inhibition of Glycolysis Observed
Possible Cause: As suggested by studies on similar compounds, 3-Cl-DG may not be a direct inhibitor of key glycolytic enzymes like hexokinase.[1]
Troubleshooting Steps:
-
Measure Lactate (B86563) Production: Assess the levels of lactate in the culture medium as a readout of the glycolytic rate.
-
Analyze ATP Levels: Measure total cellular ATP levels. A lack of significant ATP depletion would further suggest that glycolysis is not the primary target.
-
Investigate Alternative Metabolic Fates: As detailed in the protocols below, explore the possibility of polyol pathway activation or direct oxidation.
Quantitative Data Summary
Disclaimer: The following tables contain hypothetical quantitative data for illustrative purposes, as there is limited published data for this compound. Researchers should generate their own data for their specific cellular models.
Table 1: Hypothetical IC50 Values for Cell Viability (72h treatment)
| Cell Line | IC50 (mM) |
| A549 (Lung Carcinoma) | 15 |
| MCF-7 (Breast Carcinoma) | 25 |
| U-87 MG (Glioblastoma) | 10 |
Table 2: Hypothetical Metabolic Effects of 3-Cl-DG (10 mM, 24h treatment) in U-87 MG cells
| Metabolite | Fold Change vs. Control |
| Intracellular Sorbitol | + 8.5 |
| Intracellular Fructose | + 4.2 |
| Lactate Production | - 1.1 |
| Cellular ATP | - 1.2 |
| Intracellular ROS | + 3.7 |
| NADPH/NADP+ Ratio | - 2.5 |
Experimental Protocols
Protocol 1: Assessment of Polyol Pathway Activation
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of 3-Cl-DG (e.g., 1, 5, 10, 25 mM) for 24 hours. Include an untreated control.
-
Metabolite Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add 500 µL of 80% methanol (B129727) (pre-chilled to -80°C).
-
Scrape cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex for 1 minute and incubate at -80°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Analysis: Analyze the levels of sorbitol and fructose in the supernatant using a commercially available kit or by LC-MS.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding: Plate cells in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow to adhere overnight.
-
Treatment: Treat cells with 3-Cl-DG at desired concentrations for the desired time period (e.g., 6, 12, 24 hours). Include a positive control (e.g., H2O2) and an untreated control.
-
Staining:
-
Remove the treatment medium and wash cells with warm PBS.
-
Add 100 µL of 10 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Measurement:
-
Wash cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure fluorescence using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
Visualizations
Caption: Hypothesized metabolic pathways of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyol pathway - Wikipedia [en.wikipedia.org]
- 3. Polyol Pathway in Diabetes - Creative Proteomics [creative-proteomics.com]
- 4. The Synergistic Effects of Polyol Pathway-Induced Oxidative and Osmotic Stress in the Aetiology of Diabetic Cataracts [mdpi.com]
- 5. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"3-Chloro-3-deoxy-d-glucose" solubility issues and how to resolve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-3-deoxy-D-glucose.
Troubleshooting Guide
Users may encounter challenges with the solubility and stability of this compound during experimental procedures. This guide offers solutions to common problems.
Issue 1: Compound fails to dissolve completely in aqueous buffers.
-
Possible Cause: The concentration of this compound may be too high for the selected aqueous buffer at room temperature. While generally soluble in water, its solubility limits can be reached, especially in complex buffer systems.
-
Troubleshooting Steps:
-
Increase Solvent Volume: The most straightforward approach is to increase the volume of the buffer to lower the final concentration of the compound.
-
Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid aggressive heating, as chlorinated sugars can be unstable at elevated temperatures, potentially leading to degradation and a decrease in the pH of the solution.[1][2]
-
Sonication: Utilize a sonicator bath to provide mechanical agitation, which can facilitate the dissolution of stubborn particles.
-
pH Adjustment: Check the pH of your buffer. While there is no specific data for this compound, the stability of similar compounds can be pH-dependent. Ensure the buffer's pH is within a neutral and stable range for your experiment.
-
Issue 2: The pH of the prepared solution is lower than expected.
-
Possible Cause: Thermal degradation of the chlorinated sugar can lead to the formation of acidic byproducts, causing a drop in the pH of the solution.[1][2] This is more likely to occur if the solution was heated to aid dissolution.
-
Troubleshooting Steps:
-
Avoid High Temperatures: When preparing solutions, avoid heating above 37°C. For sterile filtration, use a 0.22 µm filter instead of autoclaving.
-
Freshly Prepare Solutions: Prepare solutions of this compound immediately before use. Based on recommendations for similar glucose analogs, aqueous solutions may not be stable for long-term storage.
-
Buffer Capacity: Ensure your chosen buffer has sufficient buffering capacity to resist pH changes resulting from any potential compound degradation.
-
Issue 3: Inconsistent experimental results.
-
Possible Cause: This could be due to the degradation of the compound in the stock solution or experimental medium over time.
-
Troubleshooting Steps:
-
Stock Solution Stability: Prepare fresh stock solutions for each experiment. If a stock solution must be stored, aliquot it into single-use volumes and store at -20°C to minimize freeze-thaw cycles.
-
Solution Preparation Protocol: Standardize the protocol for preparing solutions of this compound, including the solvent, concentration, and any dissolution aids (e.g., gentle warming), to ensure consistency across experiments.
-
Frequently Asked Questions (FAQs)
Q1: In which solvents is this compound soluble?
A1: this compound is soluble in water and methanol.
Q2: What is the recommended storage condition for the solid compound?
A2: The solid, powdered form of this compound should be stored at -20°C.
Q3: How should I prepare a stock solution?
A3: It is recommended to prepare stock solutions fresh for each experiment. If you need to prepare a stock solution in advance, dissolve the compound in an appropriate solvent (e.g., sterile water or a suitable buffer), aliquot it into single-use vials, and store at -20°C. Avoid repeated freeze-thaw cycles.
Q4: Can I heat the solution to aid dissolution?
A4: Gentle warming to 37°C can be used to aid dissolution. However, avoid temperatures above this, as chlorinated sugars can degrade at higher temperatures, which may affect the pH and integrity of your solution.[1][2]
Q5: Is an aqueous solution of this compound stable?
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound | Water | Soluble (quantitative data not available) | Not Specified |
| This compound | Methanol | Soluble (quantitative data not available) | Not Specified |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Aqueous Buffer
This protocol describes a general method for preparing a stock solution of this compound in a physiological buffer.
Materials:
-
This compound powder
-
Physiological buffer (e.g., PBS, pH 7.4)
-
Sterile, conical tubes
-
Vortex mixer
-
Water bath or incubator set to 37°C (optional)
-
Sonicator bath (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the desired amount of this compound powder in a sterile conical tube.
-
Add the calculated volume of the physiological buffer to achieve the target concentration.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
If the compound is not fully dissolved, proceed with the following optional steps:
-
Place the tube in a 37°C water bath or incubator for 10-15 minutes, with intermittent vortexing.
-
Alternatively, place the tube in a sonicator bath for 5-10 minutes.
-
-
Once the compound is completely dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Use the solution immediately or aliquot for storage at -20°C.
Visualizations
Signaling Pathway: Inhibition of Glycolysis
This compound, as an analog of glucose, is thought to exert its effects by inhibiting the glycolytic pathway. The diagram below illustrates the proposed mechanism of action.
Caption: Mechanism of Glycolysis Inhibition by this compound.
Experimental Workflow: Preparing a Solution for Cell Culture
The following diagram outlines the recommended workflow for preparing a solution of this compound for use in cell culture experiments.
Caption: Recommended workflow for preparing this compound solutions.
References
Best practices for handling and storing "3-Chloro-3-deoxy-d-glucose"
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for handling and storing "3-Chloro-3-deoxy-d-glucose." The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound is a synthetic halogenated derivative of D-glucose. It is primarily used in glycobiology research as a tool to study glucose transport and metabolism. Due to the substitution of a hydroxyl group with a chlorine atom at the C-3 position, its metabolic processing is altered compared to natural glucose, making it a useful compound for investigating specific metabolic pathways and transport mechanisms.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. The recommended storage temperature is typically below -15°C.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is important to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. If there is a risk of generating dust, a dust mask or respirator should be used. Work should be conducted in a well-ventilated area or under a fume hood.
Q4: Is this compound soluble in aqueous buffers?
A4: Yes, this compound is generally soluble in water and common aqueous buffers used in biological experiments. However, it is always recommended to prepare a stock solution in a suitable solvent and then dilute it to the final concentration in the experimental buffer.
Data Presentation
The following tables summarize key quantitative data for this compound. Please note that some of these values are based on structurally similar compounds and should be experimentally verified for your specific system.
Table 1: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₆H₁₁ClO₅ |
| Molecular Weight | 198.6 g/mol |
| Appearance | White to off-white powder |
| Melting Point | Not available |
| Solubility | Soluble in water |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation |
| Storage Temperature | ≤ -15°C |
| Storage Conditions | Dry, well-ventilated, tightly sealed container |
| Incompatible Materials | Strong oxidizing agents |
| Personal Protective Equipment | Gloves, safety goggles, lab coat |
Experimental Protocols
Protocol: Glucose Uptake Inhibition Assay
This protocol describes a common method to assess the inhibitory effect of this compound on cellular glucose uptake using a radiolabeled glucose analog like [³H]-2-deoxy-D-glucose.
Materials:
-
Adherent cells cultured in appropriate multi-well plates
-
This compound
-
[³H]-2-deoxy-D-glucose
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture: Seed cells in a multi-well plate and grow to 80-90% confluency.
-
Glucose Starvation: Wash the cells twice with warm KRH buffer. Then, incubate the cells in KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose.
-
Inhibitor Treatment: Prepare various concentrations of this compound in KRH buffer. Remove the starvation buffer and add the inhibitor solutions to the cells. Include a vehicle control (buffer only). Incubate for 30 minutes at 37°C.
-
Glucose Uptake: Add [³H]-2-deoxy-D-glucose to each well at a final concentration of 0.5-1.0 µCi/mL. Incubate for 5-10 minutes at 37°C. This time should be optimized to ensure linear uptake.
-
Stop Reaction: Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes at room temperature to ensure complete lysis.
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: The radioactivity (counts per minute, CPM) is proportional to the amount of glucose uptake. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
Troubleshooting Guides
Issue 1: High Background Signal in Glucose Uptake Assay
-
Possible Cause: Incomplete washing of cells, leading to residual extracellular radiolabeled glucose.
-
Solution: Ensure thorough and rapid washing with ice-cold PBS. Aspirate the wash buffer completely between each wash step.
-
-
Possible Cause: Non-specific binding of the radiolabel to the plate or cells.
-
Solution: Pre-coat the plates with a blocking agent like bovine serum albumin (BSA) if necessary. Include a control with no cells to measure background binding.
-
Issue 2: No or Low Inhibition Observed
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration (IC50).
-
-
Possible Cause: The cell line used is not sensitive to the inhibitor, potentially due to low expression of the target glucose transporter.
-
Solution: Confirm the expression of relevant glucose transporters (e.g., GLUT1) in your cell line. Consider using a different cell line known to have high glucose uptake.
-
-
Possible Cause: The inhibitor is unstable in the experimental conditions.
-
Solution: Prepare fresh solutions of this compound for each experiment. Check for any visible precipitation in the stock or working solutions.
-
Issue 3: High Variability Between Replicates
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous cell suspension before seeding and use precise pipetting techniques to seed the same number of cells in each well.
-
-
Possible Cause: "Edge effects" in the multi-well plate due to evaporation.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile water or PBS to maintain humidity.
-
-
Possible Cause: Inconsistent incubation times for inhibitor treatment or glucose uptake.
-
Solution: Use a multichannel pipette for adding reagents to multiple wells simultaneously to ensure consistent timing.
-
Mandatory Visualizations
Diagram 1: Experimental Workflow for Glucose Uptake Inhibition Assay
Caption: Workflow for measuring glucose uptake inhibition.
Diagram 2: Proposed Signaling Pathway of Inhibition
Caption: Proposed mechanism of action for this compound.
"3-Chloro-3-deoxy-d-glucose" cytotoxicity and how to mitigate it
Disclaimer: Direct experimental data on the cytotoxicity of 3-Chloro-3-deoxy-D-glucose is limited in publicly available literature. The information provided herein is largely based on research conducted on structurally similar halogenated glucose analogs, such as 2-deoxy-D-glucose (2-DG). Researchers should use this information as a guide and validate findings for their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of cytotoxicity?
This compound is a synthetic analog of D-glucose where the hydroxyl group at the C-3 position is replaced by a chlorine atom.[1][2] Based on studies of similar glucose analogs, its cytotoxicity is likely attributed to several mechanisms:[3][4]
-
Inhibition of Glycolysis: Like other deoxyglucose compounds, it is likely transported into the cell and phosphorylated. However, the resulting this compound-6-phosphate cannot be further metabolized in the glycolytic pathway, leading to the inhibition of key enzymes such as hexokinase and a subsequent depletion of intracellular ATP.[4]
-
Induction of Endoplasmic Reticulum (ER) Stress: Halogenated glucose analogs can interfere with N-linked glycosylation, a crucial process for protein folding that occurs in the ER. This disruption can lead to an accumulation of unfolded proteins, triggering the unfolded protein response (UPR) and ER stress-mediated apoptosis.[5]
-
Generation of Oxidative Stress: The metabolic disruption caused by this compound may lead to an imbalance in the cellular redox state, resulting in the production of reactive oxygen species (ROS) and depletion of antioxidants like glutathione (B108866) (GSH), ultimately causing oxidative damage to cellular components.[6]
Q2: What are the potential signs of cytotoxicity I should look for in my cell cultures?
Researchers may observe several indicators of cytotoxicity, including:
-
Reduced cell proliferation and changes in cell morphology (e.g., rounding, detachment).
-
Decreased metabolic activity, which can be measured by assays like the MTT or resazurin (B115843) reduction assays.[7]
-
Increased plasma membrane permeability, detectable by dye exclusion assays (e.g., Trypan Blue) or the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH).
-
Induction of apoptosis, which can be confirmed by assays for caspase activation, DNA fragmentation (TUNEL assay), or phosphatidylserine (B164497) externalization (Annexin V staining).[8]
Q3: Are there any known ways to mitigate the cytotoxic effects of this compound in vitro?
Based on findings with similar compounds, the following strategies may help mitigate cytotoxicity:
-
Antioxidant Supplementation: Co-treatment with antioxidants like N-acetylcysteine (NAC) may counteract oxidative stress by replenishing intracellular glutathione levels and directly scavenging ROS.[6][9]
-
Mannose Supplementation: If ER stress due to impaired glycosylation is a primary mechanism of toxicity, supplementing the culture medium with mannose may rescue cells by providing an alternative substrate for glycosylation pathways.[5]
-
Modulation of Apoptosis Pathways: While not a direct mitigation strategy for initial toxicity, understanding the specific apoptotic pathways involved can inform the use of specific inhibitors (e.g., caspase inhibitors) to study the cell death mechanism.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Higher than expected cytotoxicity at low concentrations | Cell line is particularly sensitive to glycolysis inhibition or ER stress. | Perform a dose-response curve to determine the optimal concentration. Consider using a less sensitive cell line for initial experiments if possible. |
| Contamination of cell culture. | Check for mycoplasma or bacterial contamination. | |
| Inconsistent results between experiments | Variation in cell density at the time of treatment. | Standardize cell seeding density and ensure cells are in the logarithmic growth phase before adding the compound. |
| Instability of this compound in solution. | Prepare fresh solutions of the compound for each experiment from a frozen stock. | |
| Mitigation strategy (e.g., NAC, mannose) is not effective | The primary mechanism of toxicity in your cell line is not the one being targeted. | Investigate multiple potential mechanisms of cytotoxicity (glycolysis inhibition, ER stress, oxidative stress) in your specific cell model. |
| Insufficient concentration or pre-incubation time for the protective agent. | Optimize the concentration and incubation time for the mitigating agent. For example, pre-incubating cells with NAC before adding this compound may be more effective.[10] |
Quantitative Data Summary
| Compound | Cell Line | Assay | IC50 / ID50 | Experimental Conditions |
| This compound | User-defined | e.g., MTT Assay | To be determined | e.g., 72-hour incubation |
| 2-Chloro-2-deoxy-D-glucose | Hypoxic Tumor Cells | Lactate Inhibition | 6 mM | Not specified |
Experimental Protocols
1. General Cytotoxicity Assessment using MTT Assay
This protocol provides a framework for determining the cytotoxic effect of this compound by measuring cell metabolic activity.
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions to achieve a range of desired concentrations.
-
Remove the medium from the wells and replace it with medium containing the different concentrations of the compound. Include untreated and solvent-only control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the untreated control.
-
Plot the results and determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
2. Protocol for N-Acetylcysteine (NAC) Rescue Experiment
This protocol can be used to investigate if the cytotoxicity of this compound is mediated by oxidative stress.
-
Cell Seeding:
-
Seed cells in a 96-well plate as described in the general cytotoxicity protocol.
-
-
Pre-treatment with NAC:
-
Co-treatment:
-
Add this compound at various concentrations to the wells already containing NAC.
-
Incubate for the desired exposure time.
-
-
Viability Assessment:
-
Assess cell viability using the MTT assay or another suitable method as described above.
-
-
Data Analysis:
-
Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine if NAC provides a protective effect.
-
Visualizations
Caption: A generalized workflow for assessing the cytotoxicity of this compound and potential mitigating agents.
Caption: Postulated signaling pathways for this compound-induced cytotoxicity based on related compounds.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. This compound | C6H11ClO5 | CID 87370564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model [mdpi.com]
- 5. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptotic cell death by methylglyoxal and 3-deoxyglucosone in macrophage-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. N-Acetyl-Cysteine Protects Against DNA Damage Associated with Lead Toxicity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetyl-cysteine protects against DNA damage associated with lead toxicity in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-Chloro-3-deoxy-d-glucose" protocol modifications for specific cell lines
Disclaimer: Due to the limited availability of specific experimental data for 3-Chloro-3-deoxy-d-glucose, this guide provides information based on the well-characterized glucose analog, 2-deoxy-D-glucose (2-DG) . This information is intended to serve as a starting point for researchers and may require optimization for other glucose analogs.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for glucose analogs like 2-deoxy-D-glucose (2-DG)?
A1: 2-DG is a glucose mimic that is taken up by cells through glucose transporters. Inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P). Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized in the glycolytic pathway, leading to the inhibition of glycolysis and a reduction in ATP production.[1][2][3] Additionally, 2-DG can interfere with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress and inducing apoptosis.[1][4]
Q2: What are the typical concentration ranges for 2-DG in cell culture experiments?
A2: The effective concentration of 2-DG can vary significantly depending on the cell line and experimental goals. Reported concentrations range from as low as 0.4 mM to as high as 20 mM.[4][5][6] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
Q3: How long should I incubate my cells with a glucose analog?
A3: Incubation times typically range from 24 to 72 hours.[7] The optimal duration depends on the cell line's metabolic rate and the specific endpoint being measured (e.g., cell viability, apoptosis). Time-course experiments are recommended to determine the ideal incubation period.
Q4: What are some common assays to measure the effects of glucose analogs on cancer cells?
A4: Common assays include:
-
MTT or WST-1 assays: To assess cell viability and proliferation.[5][8][9]
-
Annexin V/Propidium Iodide (PI) staining: To detect and quantify apoptosis.
-
Lactate Dehydrogenase (LDH) assay: To measure cytotoxicity by detecting membrane damage.
-
Western blotting: To analyze changes in protein expression in relevant signaling pathways (e.g., PI3K/Akt/mTOR, Wnt/β-catenin).[3]
-
Glucose uptake assays: Using fluorescent glucose analogs like 2-NBDG to measure the direct inhibition of glucose transport.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant effect on cell viability | 1. Concentration of the glucose analog is too low.2. Incubation time is too short.3. The cell line is resistant to glycolysis inhibition.4. High glucose concentration in the culture medium is outcompeting the analog. | 1. Perform a dose-response experiment with a wider range of concentrations.2. Increase the incubation time (e.g., 48h, 72h).3. Consider using a different cell line or combining the analog with another therapeutic agent.4. Use a medium with a physiological glucose concentration or a glucose-free medium for a short duration to enhance the analog's effect. |
| High variability between replicates | 1. Inconsistent cell seeding density.2. Uneven distribution of the glucose analog in the wells.3. Edge effects in the multi-well plate. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated pipette.2. Mix the plate gently after adding the compound.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media. |
| Unexpected increase in cell proliferation at low concentrations | Hormesis effect, where a low dose of a stressful agent can have a stimulatory effect. | This is a known biological phenomenon. Focus on the inhibitory concentrations for your primary experiment and note the hormetic effect in your observations. |
| Difficulty dissolving the compound | The compound may have low solubility in your culture medium. | Prepare a concentrated stock solution in a suitable solvent (e.g., sterile water or DMSO) and then dilute it to the final concentration in the culture medium. Ensure the final solvent concentration is not toxic to the cells. |
Quantitative Data Summary
The following table summarizes reported effective concentrations of 2-DG and their observed effects on various cancer cell lines.
| Cell Line | Cancer Type | 2-DG Concentration | Incubation Time | Observed Effect(s) |
| MCF-7 | Breast Cancer | 4-12 mM | Not Specified | Inhibition of cell growth, induction of apoptosis.[5] |
| MDA-MB-468 | Breast Cancer | 8 mM | Not Specified | Complete inhibition of cell growth.[5] |
| HeLa | Cervical Cancer | Not Specified | Not Specified | Reduced glycolysis, impaired mitochondrial function, inhibited cell growth, migration, and invasion.[3] |
| SiHa | Cervical Cancer | Not Specified | Not Specified | Reduced glycolysis, impaired mitochondrial function, inhibited cell growth, migration, and invasion.[3] |
| Molt-4 | Acute Lymphoblastic Leukemia | 1 mM | 48 hours | Decreased cell viability, G0/G1 phase arrest, increased apoptosis.[4] |
| Neuroblastoma Cell Lines | Neuroblastoma | Varies (IC50 values reported) | Not Specified | Reduced cell viability.[6] |
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol outlines the steps to determine the effect of a glucose analog (using 2-DG as an example) on the viability of a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
2-deoxy-D-glucose (2-DG)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with 2-DG:
-
Prepare a series of 2-DG dilutions in complete medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the 2-DG dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, if any) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the control group (100% viability).
-
Plot the percentage of cell viability against the 2-DG concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability after treatment with a glucose analog.
Signaling Pathways Affected by 2-Deoxy-D-Glucose
Caption: Simplified signaling pathways affected by 2-deoxy-D-glucose in cancer cells.
References
- 1. tandfonline.com [tandfonline.com]
- 2. yihuipharm.com [yihuipharm.com]
- 3. 2-Deoxy-D-glucose simultaneously targets glycolysis and Wnt/β-catenin signaling to inhibit cervical cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. static.igem.wiki [static.igem.wiki]
- 9. merckmillipore.com [merckmillipore.com]
Validating the purity of "3-Chloro-3-deoxy-d-glucose" for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for validating the purity of "3-Chloro-3-deoxy-D-glucose" for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic halogenated derivative of D-glucose. It is primarily used in research to study the effects of substituents on the transport of molecules across cell membranes.[1] Due to its structural similarity to glucose, it can interact with glucose transporters and enzymes involved in glucose metabolism, making it a valuable tool for investigating these pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored at -20°C in a freezer.[1]
Q3: What are the potential biological effects of using this compound in my experiments?
A3: As a glucose analog, this compound can competitively inhibit glucose transport and interfere with glycolysis.[2][3] Analogs of this compound have been shown to be substrates for enzymes such as aldose reductase and glucose dehydrogenase.[4] Researchers should consider these potential effects on cellular metabolism when designing experiments.
Q4: What are the key analytical techniques for validating the purity of my this compound sample?
A4: The primary methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is used for quantitative purity assessment and separation of impurities, while NMR and MS are crucial for structural confirmation and identification of the compound and any potential contaminants.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause | Suggested Solution |
| No peaks or very small peaks | 1. Incorrect mobile phase composition. 2. Detector lamp is off or has low energy. 3. Clogged system or column. 4. Sample degradation. | 1. Prepare fresh mobile phase and ensure all components are miscible. 2. Check the detector lamp status and replace if necessary. 3. Purge the system and if the problem persists, reverse and flush the column or replace it. 4. Ensure the sample was stored correctly and prepare a fresh solution. |
| Variable or drifting retention times | 1. Poor column equilibration. 2. Fluctuations in column temperature. 3. Changes in mobile phase composition. 4. Air bubbles in the system. | 1. Increase the column equilibration time. 2. Use a column oven to maintain a constant temperature. 3. Prepare fresh mobile phase and degas thoroughly. 4. Degas the mobile phase and purge the pumping system. |
| Peak tailing | 1. Interaction with active sites on the column. 2. Column overload. 3. Presence of co-eluting impurities. | 1. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. 2. Reduce the injection volume or sample concentration. 3. Optimize the mobile phase or gradient to improve separation. |
| Ghost peaks | 1. Contaminants in the mobile phase or injection solvent. 2. Carryover from a previous injection. 3. Late eluting compounds from a previous run. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol. 3. Extend the run time or include a column flushing step in the gradient. |
Purity Validation Workflow
The following diagram illustrates a logical workflow for validating the purity of a new batch of this compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is adapted from a validated procedure for the analysis of a structurally similar compound, 2-deoxy-2-chloro-D-glucose, and is suitable for determining the purity of this compound.[5][6]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, Pulsed Amperometric Detector (PAD) with a gold working electrode. |
| Column | Anion-exchange column (e.g., Hamilton RCX-10, 250 x 4.1 mm, 7 µm) |
| Mobile Phase | 50 mM Sodium Hydroxide (NaOH) in deionized water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector Settings (PAD) | E1: +0.20 V, T1: 900 msE2: -0.77 V, T2: 10 msE3: +1.40 V, T3: 10 ms |
| Run Time | Approximately 20 minutes |
Procedure:
-
Mobile Phase Preparation: Prepare a 50 mM NaOH solution using HPLC-grade water. Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in deionized water to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Prepare a sample solution of this compound at a concentration of 1 mg/mL in deionized water.
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standards and the sample solution.
-
Quantification: Calculate the purity of the sample by comparing the peak area of the main component with the total area of all peaks (area percent method) or by using a calibration curve generated from the reference standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterium (B1214612) oxide (D₂O).
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum. The spectrum should show characteristic signals for the protons of the glucose ring. The chemical shifts and coupling constants should be consistent with the structure of this compound.
-
¹³C NMR Analysis: Acquire a ¹³C NMR spectrum. The spectrum should display six signals corresponding to the six carbon atoms of the glucose molecule. The chemical shift of the carbon atom bonded to the chlorine atom (C3) will be significantly different from that of the corresponding carbon in D-glucose.
Mass Spectrometry (MS) for Molecular Weight Verification
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol/water).
-
Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Data Interpretation: In the positive ion mode, expect to observe the protonated molecule [M+H]⁺ and/or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. Given the presence of a chlorine atom, a characteristic isotopic pattern should be observed, with two peaks separated by 2 m/z units and a relative intensity ratio of approximately 3:1 (for the ³⁵Cl and ³⁷Cl isotopes).
Potential Impurities and Byproducts
Based on the synthesis of similar deoxy-halogenated sugars, potential impurities may include:
-
Starting materials: Unreacted D-glucose or protected glucose derivatives.
-
Reagents: Residual solvents and reagents from the synthesis.
-
Byproducts of chlorination: Isomers with chlorine at different positions or di-chlorinated species.
-
Degradation products: Products of hydrolysis or other degradation pathways.
Signaling Pathway Interaction
This compound, as a glucose analog, is expected to interfere with the initial steps of glycolysis. The following diagram illustrates the competitive inhibition of hexokinase, the first enzyme in the glycolytic pathway.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of 2-deoxy-2-chloro-d-glucose impurity analysis in [(18)F]FDG by three potential-time waveforms of high-performance liquid chromatography/pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of 3-Chloro-3-deoxy-D-glucose on Cell Viability and Proliferation
Disclaimer: Direct experimental data on the biological effects of 3-Chloro-3-deoxy-D-glucose is limited in publicly available literature. This technical support guide is based on the well-characterized effects of a related glucose analog and glycolysis inhibitor, 2-deoxy-D-glucose (2-DG). It is presumed that this compound may exhibit similar mechanisms of action by interfering with cellular glucose metabolism. Researchers should validate these assumptions through direct experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound in affecting cell viability?
A1: Based on its structural similarity to D-glucose, this compound is hypothesized to act as a competitive inhibitor of glucose metabolism. By mimicking glucose, it can be taken up by cells through glucose transporters. Once inside, it is likely phosphorylated by hexokinase, but the resulting this compound-6-phosphate cannot be further metabolized in the glycolytic pathway. This leads to the inhibition of glycolysis, depletion of intracellular ATP, and induction of cellular stress, ultimately resulting in decreased cell viability and proliferation, potentially through the induction of apoptosis.[1][2][3][4]
Q2: How can I assess the impact of this compound on cell viability in my cancer cell line?
A2: A common and effective method to assess cell viability is the MTT assay.[5][6][7] This colorimetric assay measures the metabolic activity of cells, which in most cases correlates with the number of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570-590 nm).[5][9]
Q3: My results show a decrease in cell viability. How can I determine if this compound is inducing apoptosis?
A3: To determine if the observed decrease in cell viability is due to apoptosis, you can perform an Annexin V/Propidium (B1200493) Iodide (PI) assay followed by flow cytometry.[10][11] During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. Therefore, it can be used to identify necrotic or late apoptotic cells.[10] Flow cytometry analysis will allow you to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cell populations.[10]
Q4: Can this compound affect the cell cycle? How can I investigate this?
A4: Yes, compounds that interfere with cellular metabolism can often induce cell cycle arrest. To investigate the effect of this compound on the cell cycle, you can use flow cytometry with propidium iodide (PI) staining.[12][13] PI is a fluorescent dye that stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content. By staining the cells with PI and analyzing them with a flow cytometer, you can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Q5: What molecular pathways are likely to be affected by this compound treatment?
A5: As a presumed glycolysis inhibitor, this compound is expected to impact pathways sensitive to cellular energy status and metabolic stress. This includes the activation of AMP-activated protein kinase (AMPK) due to decreased ATP levels. Activated AMPK can, in turn, inhibit anabolic pathways like the mTOR pathway to conserve energy. Furthermore, the induction of apoptosis is often mediated through the activation of caspases, such as caspase-3.[1][14] You can investigate the activation of these pathways by performing Western blot analysis for key proteins like phosphorylated AMPK, phosphorylated mTOR, and cleaved caspase-3.[15][16]
Troubleshooting Guides
MTT Assay
| Issue | Possible Cause | Troubleshooting Steps |
| High background absorbance | - Phenol (B47542) red or serum in the culture medium can contribute to background.[5]- Contamination of reagents or cultures. | - Use a background control with medium and MTT reagent but no cells.[5]- Use phenol red-free medium for the assay.- Ensure all reagents and cultures are sterile. |
| Low signal or poor sensitivity | - Insufficient number of viable cells.- Incubation time with MTT is too short.- Incomplete solubilization of formazan crystals. | - Optimize the initial cell seeding density.- Increase the incubation time with MTT (typically 1-4 hours).[9]- Ensure complete dissolution of formazan crystals by thorough mixing or shaking.[5] |
| High variability between replicate wells | - Uneven cell seeding.- Incomplete mixing of reagents.- Edge effects on the microplate. | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Mix all reagents thoroughly before adding to the wells.- Avoid using the outer wells of the plate, or fill them with sterile PBS. |
Annexin V/PI Staining for Apoptosis
| Issue | Possible Cause | Troubleshooting Steps |
| High percentage of necrotic cells (PI positive) even in control | - Harsh cell handling during harvesting (e.g., over-trypsinization).- Centrifugation speed is too high. | - Use a gentle cell scraping method for adherent cells or reduce trypsinization time.- Optimize centrifugation speed and duration to minimize cell damage. |
| Weak Annexin V signal | - Insufficient concentration of Annexin V.- Low level of apoptosis in the cell population. | - Titer the Annexin V antibody to determine the optimal concentration.- Include a positive control for apoptosis (e.g., treatment with a known apoptosis inducer like staurosporine). |
| High background fluorescence | - Inadequate washing of cells.- Autofluorescence of cells. | - Ensure cells are washed properly with binding buffer before and after staining.- Include an unstained control to set the baseline for fluorescence. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (mM) |
| MCF-7 | Breast Cancer | 48 | Data to be determined |
| MDA-MB-231 | Breast Cancer | 48 | Data to be determined |
| A549 | Lung Cancer | 72 | Data to be determined |
| HCT116 | Colon Cancer | 72 | Data to be determined |
| U87 | Glioblastoma | 48 | Data to be determined |
| IC50 values are expected to vary depending on the cell line and experimental conditions. The above are placeholder values and should be determined experimentally. |
Table 2: Hypothetical Effect of this compound on Apoptosis and Cell Cycle Distribution in a Representative Cancer Cell Line
| Treatment | Concentration (mM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 0 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 3-CDG | IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| 3-CDG | 2 x IC50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| These are placeholder values and need to be determined through experimentation. |
Experimental Protocols
MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: The next day, treat the cells with various concentrations of this compound. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, allowing the MTT to be metabolized to formazan.[6]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Annexin V/PI Staining for Apoptosis by Flow Cytometry
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[12]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[11]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples immediately by flow cytometry.
Cell Cycle Analysis by Propidium Iodide Staining
-
Cell Culture and Treatment: Grow cells in 6-well plates and treat with this compound.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol (B145695) while gently vortexing.[18] Incubate for at least 30 minutes on ice or store at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to degrade RNA and ensure that PI only stains DNA.[13]
-
PI Staining: Add propidium iodide solution (e.g., 50 µg/mL) to the cell suspension.[12]
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizations
Caption: Workflow for assessing cell viability using the MTT assay.
Caption: Workflow for apoptosis detection via Annexin V/PI staining.
Caption: Presumed mechanism of 3-CDG-induced apoptosis.
References
- 1. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. Small compound inhibitors of basal glucose transport inhibit cell proliferation and induce apoptosis in cancer cells via glucose-deprivation-like mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 17. kumc.edu [kumc.edu]
- 18. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
Minimizing non-specific binding of "3-Chloro-3-deoxy-d-glucose"
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing non-specific binding of "3-Chloro-3-deoxy-d-glucose" during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
A1: this compound is a synthetic halogenated derivative of D-glucose.[1][2] Due to its structural similarity to glucose, it is often used in glycobiology research to study membrane transport mechanisms and the effects of substituents on molecular transport across cell membranes.[1][2][3] Unlike D-glucose, it is hydrophobic and can be transported via passive diffusion.[1][2] It also exhibits an affinity for divalent cations.[1][2]
Q2: What is non-specific binding and why is it a concern when working with this compound?
A2: Non-specific binding refers to the interaction of a compound with molecules or surfaces other than its intended biological target. This can lead to inaccurate experimental results, high background signals, and misinterpretation of data.[4] For this compound, its hydrophobicity may contribute to non-specific interactions with cellular lipids, proteins, and plasticware used in experiments.
Q3: What are the common experimental systems where non-specific binding of this compound might be an issue?
A3: Non-specific binding can be a factor in a variety of experimental setups, including:
-
Cell-based uptake and transport assays: The compound may bind to the cell surface or intracellular components not involved in transport.
-
In vitro binding assays: Interactions with unintended proteins or other macromolecules.
-
Fluorescence-based imaging: Non-specific accumulation in cellular compartments can lead to high background fluorescence.
-
Radioligand binding assays: Binding to filters, plates, or non-target proteins can obscure specific binding signals.
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Based Assays
High background signal is a common indicator of non-specific binding. The following steps can help troubleshoot and mitigate this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background signal.
Detailed Steps:
-
Optimize Washing Steps: Inadequate washing is a frequent cause of high background.[5]
-
Increase the number and duration of wash steps with ice-cold phosphate-buffered saline (PBS) or a similar buffer to remove unbound compound.
-
-
Incorporate Blocking Agents: Blocking agents saturate non-specific binding sites.[4]
-
Pre-incubate cells with a blocking buffer containing proteins like Bovine Serum Albumin (BSA) or normal serum from the species of the secondary antibody if applicable.[4][6]
-
For hydrophobic interactions, consider adding a low concentration of a non-ionic detergent like Tween-20 (0.05-0.1%) to the wash buffer.[7]
-
-
Adjust Buffer Conditions: The composition of your experimental buffer can influence non-specific interactions.
-
pH: Vary the pH of your binding buffer to determine the optimal condition for specific binding while minimizing non-specific interactions.
-
Ionic Strength: Increasing the salt concentration (e.g., with NaCl) can help disrupt electrostatic interactions that may contribute to non-specific binding.[7]
-
-
Vary Compound Concentration and Incubation Time:
-
Reduce the concentration of this compound to the lowest level that still provides a detectable specific signal.
-
Decrease the incubation time to minimize the opportunity for non-specific binding to occur.
-
Issue 2: Inconsistent Results Between Replicates
Poor reproducibility can be a consequence of variable non-specific binding.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent results.
Detailed Steps:
-
Ensure Consistent Protocol Execution: Minor variations in timing, temperature, or reagent volumes can lead to significant differences in results. Standardize every step of the protocol.
-
Evaluate Blocking Strategy:
-
Test different blocking agents (e.g., BSA, casein, normal serum) to find the most effective one for your system.[4]
-
Optimize the concentration of the chosen blocking agent.
-
-
Consider Surface Effects: this compound's hydrophobicity may cause it to adhere to plastic surfaces.
-
Use low-binding microplates and pipette tips.
-
Consider pre-treating plates with a blocking agent before adding cells or the compound.
-
Experimental Protocols
Protocol 1: General Cell-Based Assay with Minimized Non-specific Binding
This protocol provides a framework for a cell-based assay using this compound, incorporating steps to reduce non-specific binding.
Experimental Workflow
Caption: General workflow for a cell-based assay.
Methodology:
-
Cell Seeding: Plate cells at the desired density in a suitable microplate and allow them to adhere overnight.
-
Serum Starvation (Optional): If studying pathways affected by serum components, starve cells in serum-free media for a defined period (e.g., 2-4 hours).[5]
-
Blocking:
-
Aspirate the media and wash cells once with PBS.
-
Add a blocking buffer (e.g., PBS with 1% BSA) and incubate for 30-60 minutes at 37°C.
-
-
Incubation with Compound:
-
Remove the blocking buffer.
-
Add the desired concentration of this compound diluted in the appropriate assay buffer.
-
Incubate for the determined optimal time.
-
-
Washing:
-
Quickly aspirate the compound-containing media.
-
Wash the cells 3-5 times with ice-cold wash buffer (e.g., PBS with 0.1% Tween-20). Perform washes rapidly to prevent efflux of the compound.
-
-
Detection: Lyse the cells and proceed with the appropriate detection method (e.g., scintillation counting for a radiolabeled version, or a colorimetric/fluorometric readout).
Data Presentation
The following tables illustrate how to present data from experiments aimed at optimizing conditions to minimize non-specific binding.
Table 1: Effect of Blocking Agents on Signal-to-Background Ratio
| Blocking Agent (1% in PBS) | Total Binding (Signal) | Non-specific Binding (Signal) | Signal-to-Background Ratio |
| None | 15,800 | 7,200 | 2.2 |
| Bovine Serum Albumin (BSA) | 12,500 | 2,100 | 6.0 |
| Normal Goat Serum | 11,900 | 1,850 | 6.4 |
| Casein | 12,100 | 2,300 | 5.3 |
Non-specific binding is determined in the presence of a large excess of a competing, unlabeled ligand.
Table 2: Optimization of Wash Buffer Composition
| Wash Buffer | Total Binding (Signal) | Non-specific Binding (Signal) | Signal-to-Background Ratio |
| PBS | 12,500 | 2,100 | 6.0 |
| PBS + 0.05% Tween-20 | 12,300 | 1,500 | 8.2 |
| PBS + 0.1% Tween-20 | 12,100 | 1,350 | 9.0 |
| PBS + 150 mM NaCl | 12,400 | 1,800 | 6.9 |
Signaling Pathway
While the specific signaling pathways affected by this compound are not extensively documented, as a glucose analog, it could potentially influence glucose sensing and metabolic pathways. Below is a representative diagram of a generic glucose uptake and initial metabolism pathway that could be studied.
Caption: Potential interaction of this compound with glucose transport and metabolism.
References
- 1. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Blocking in IHC | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 7. nicoyalife.com [nicoyalife.com]
Validation & Comparative
Glycolysis Inhibition: A Comparative Analysis of 2-Deoxy-D-glucose and its Halogenated Analogs
In the landscape of metabolic research and oncology, the inhibition of glycolysis presents a compelling strategy to selectively target cancer cells, which often exhibit a heightened reliance on this pathway for energy production—a phenomenon known as the Warburg effect. Among the arsenal (B13267) of glycolytic inhibitors, 2-deoxy-D-glucose (2-DG) has been extensively studied. This guide provides a comparative overview of 2-DG and its halogenated analogs, with a particular focus on the available experimental data for 2-halogenated derivatives. It is important to note that while the user requested a comparison with 3-Chloro-3-deoxy-d-glucose (3-Cl-DG), a thorough review of scientific literature reveals a significant lack of biological data regarding its specific activity as a glycolysis inhibitor. Therefore, this guide will focus on the well-documented effects of 2-DG and the comparative data available for other halogenated analogs, namely 2-fluoro-2-deoxy-D-glucose (2-FG) and 2-chloro-2-deoxy-D-glucose (2-CG).
Mechanism of Action: A Tale of Competitive Inhibition
2-Deoxy-D-glucose (2-DG) , a glucose analog where the 2-hydroxyl group is replaced by hydrogen, is transported into cells via glucose transporters (GLUTs).[1] Once inside, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[1][2] Unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation.[1] This accumulation competitively inhibits both hexokinase and, to a lesser extent, glucose-6-phosphate isomerase, effectively halting the glycolytic flux.[1][2] This disruption in glycolysis leads to a depletion of cellular ATP, induction of oxidative stress, and can ultimately trigger cell death.[2][3] Beyond its impact on glycolysis, 2-DG has also been shown to interfere with N-linked glycosylation, leading to endoplasmic reticulum (ER) stress.[2]
Halogenated Glucose Analogs , such as 2-FG and 2-CG, are believed to operate through a similar mechanism of competitive inhibition of hexokinase. The nature of the halogen atom at the C-2 position influences the molecule's binding affinity to hexokinase and its subsequent inhibitory potency.[4][5][6]
Quantitative Comparison of Glycolysis Inhibition
The following table summarizes the available quantitative data on the inhibitory effects of 2-DG and its 2-halogenated analogs on glycolysis. It is important to note that direct comparative data for this compound is not available in the cited literature.
| Compound | Target Enzyme | IC50 (Lactate Inhibition) | Cell Line | Reference |
| 2-deoxy-D-glucose (2-DG) | Hexokinase, Phosphoglucose Isomerase | > 6 mM | Hypoxic Tumor Cells | [4] |
| 2-fluoro-2-deoxy-D-glucose (2-FG) | Hexokinase | 1 mM | Hypoxic Tumor Cells | [4] |
| 2-chloro-2-deoxy-D-glucose (2-CG) | Hexokinase | 6 mM | Hypoxic Tumor Cells | [4] |
Impact on Cellular Viability and ATP Production
The inhibition of glycolysis by these glucose analogs has significant downstream effects on cell viability and energy production.
| Compound | Effect on Cell Viability | Effect on ATP Production | Key Findings | Reference |
| 2-deoxy-D-glucose (2-DG) | Induces cell cycle arrest and apoptosis in various cancer cell lines.[7] | Leads to ATP depletion.[2][3] | The cytotoxic effects are more pronounced in cells highly dependent on glycolysis. | [2][3][7] |
| 2-fluoro-2-deoxy-D-glucose (2-FG) | More potent in killing hypoxic tumor cells compared to 2-DG.[4] | Implied to be more effective at ATP depletion than 2-DG due to stronger glycolysis inhibition. | Binding affinity to hexokinase I is higher than 2-DG.[4] | [4] |
| 2-chloro-2-deoxy-D-glucose (2-CG) | Less effective in killing hypoxic tumor cells compared to 2-FG.[4] | Implied to be less effective at ATP depletion than 2-FG. | Binding affinity to hexokinase I is lower than 2-FG.[4] | [4] |
The Case of this compound: A Data Gap
Despite extensive searches, there is a notable absence of published experimental data on the biological effects of this compound as a glycolysis inhibitor. The available information is primarily limited to its chemical properties and its use as a synthetic compound for studying membrane transport.[8][9] Therefore, a direct comparison of its performance against 2-DG in the context of glycolysis inhibition is not possible at this time.
Signaling Pathways and Experimental Workflows
The inhibition of glycolysis by glucose analogs triggers a cascade of cellular events. The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected and a typical experimental workflow for assessing glycolysis inhibition.
References
- 1. This compound | C6H11ClO5 | CID 87370564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Experimental and Computational Studies on Structure and Energetic Properties of Halogen Derivatives of 2-Deoxy-D-Glucose [mdpi.com]
- 3. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of 2-halogen substituted D-glucose analogs in blocking glycolysis and killing "hypoxic tumor cells" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of ATP-depletion on the inhibition of glucose exits from human red cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 9. This compound | CymitQuimica [cymitquimica.com]
A Comparative Analysis of 3-Chloro-3-deoxy-d-glucose and 3-fluoro-3-deoxy-d-glucose in Cellular Transport Assays
For researchers, scientists, and drug development professionals, understanding the cellular uptake and transport kinetics of glucose analogs is paramount for applications ranging from metabolic studies to the development of targeted cancer therapies. This guide provides a comparative overview of two such analogs: 3-Chloro-3-deoxy-d-glucose and 3-fluoro-3-deoxy-d-glucose, focusing on their performance in transport assays.
While direct comparative studies on the transport of this compound and 3-fluoro-3-deoxy-d-glucose are limited in publicly available literature, this guide synthesizes existing data for related halogenated glucose analogs to provide valuable insights. The following sections detail the transport kinetics, experimental methodologies, and relevant biological pathways for these compounds.
Quantitative Data Presentation
The transport of glucose and its analogs across the cell membrane is primarily mediated by a family of glucose transporter proteins (GLUTs). The efficiency of this transport can be quantified by kinetic parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal transport velocity, and the maximal transport velocity (Vmax).
| Compound | Biological System | Transporter(s) | Km | Vmax | Inhibition Constant (Ki) | Reference |
| 3-fluoro-3-deoxy-d-glucose | Rat Brain Synaptosomes | GLUTs | 0.62 mM | 2.8 nmol/mg protein/min | 93 µM (vs. D-glucose) | [1] |
| Isolated Perfused Rat Hearts | GLUTs | - | - | 12.8 ± 1.6 mM (vs. D-glucose) | [2] | |
| 6-Chloro-6-deoxy-d-glucose | Rat Blood-Brain Barrier | GLUTs | 5.5 mM | 1.33 µmol/g/min | 3.01 mM (vs. D-glucose) | [3] |
| D-glucose | Rat Blood-Brain Barrier | GLUTs | 11.12 mM | 1.22 µmol/g/min | - | [3] |
Note: The data for 6-Chloro-6-deoxy-d-glucose is presented as a proxy for a chlorinated glucose analog. The difference in the position of the halogen atom (C3 vs. C6) can significantly influence the interaction with glucose transporters and metabolic enzymes.
Key Observations from Transport Data:
-
Affinity for Transporters: 3-fluoro-3-deoxy-d-glucose exhibits a high affinity for glucose transporters in rat brain synaptosomes, as indicated by its low Km value (0.62 mM).[1] In contrast, 6-Chloro-6-deoxy-d-glucose shows a lower affinity at the rat blood-brain barrier (Km = 5.5 mM).[3]
-
Competitive Inhibition: Both analogs act as competitive inhibitors of D-glucose transport, indicating they bind to the same site on the glucose transporters.[2][3]
-
Phosphorylation and Metabolism: Following transport, 3-fluoro-3-deoxy-d-glucose can be phosphorylated by hexokinase.[1][2] This intracellular trapping is a key feature for its use in metabolic studies. The metabolic fate of this compound is less well-characterized in the available literature.
Experimental Protocols
The following section outlines a generalized protocol for a radiolabeled glucose uptake assay, a common method for studying the transport of glucose analogs. This protocol is based on methodologies described in the cited literature.
Radiolabeled Glucose Analog Uptake Assay
Objective: To measure the rate of uptake of a radiolabeled glucose analog (e.g., [³H]3-fluoro-3-deoxy-d-glucose or a ¹⁴C-labeled analog) into cultured cells.
Materials:
-
Cultured cells (e.g., cancer cell line, primary neurons, or adipocytes)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Radiolabeled glucose analog (e.g., [³H] or [¹⁴C]-labeled 3-fluoro-3-deoxy-d-glucose)
-
Unlabeled ("cold") glucose analog
-
D-glucose (for competition assays)
-
Glucose transporter inhibitors (e.g., cytochalasin B, phloretin)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Pre-incubation:
-
Aspirate the culture medium and wash the cells twice with warm PBS.
-
Add a glucose-free incubation buffer (e.g., Krebs-Ringer-HEPES buffer) to each well and incubate for a defined period (e.g., 30-60 minutes) to deplete intracellular glucose stores.
-
-
Uptake Initiation:
-
Prepare uptake solutions containing the radiolabeled glucose analog at the desired concentration.
-
For competition or inhibition assays, prepare uptake solutions containing the radiolabeled analog plus an excess of unlabeled D-glucose or a specific GLUT inhibitor, respectively.
-
Aspirate the pre-incubation buffer and add the uptake solution to each well to start the transport assay.
-
-
Incubation: Incubate the cells with the uptake solution for a specific time course (e.g., 1, 5, 10, 15 minutes) at the appropriate temperature (e.g., 37°C). The incubation time should be within the linear range of uptake for the specific cell type and analog.
-
Uptake Termination:
-
To stop the transport, rapidly aspirate the uptake solution.
-
Immediately wash the cells three times with ice-cold PBS containing a high concentration of unlabeled glucose or a GLUT inhibitor (e.g., phloretin) to remove extracellular tracer and halt further uptake.
-
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete cell lysis.
-
Scintillation Counting:
-
Transfer an aliquot of the cell lysate from each well to a scintillation vial.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the uptake data.
-
Calculate the rate of uptake (e.g., in pmol/mg protein/min).
-
For kinetic analysis, perform the assay over a range of substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Mandatory Visualizations
Experimental Workflow for a Competitive Glucose Transport Assay
References
- 1. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of 3-deoxy-3-fluoro-D-glucose as a glucose transport analogue in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of some chlorinated sugar derivatives on the hexose transport system of the blood/brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of 3-Chloro-3-deoxy-d-glucose as a Negative Control in Glucose Metabolism Studies: A Comparative Guide
In the intricate landscape of glucose metabolism research, the use of appropriate controls is paramount to generating reliable and interpretable data. Glucose analogs, molecules with structural similarities to glucose, are invaluable tools for dissecting the complex processes of glucose transport and metabolism. This guide provides a comparative analysis of 3-Chloro-3-deoxy-d-glucose and other commonly used glucose analogs as negative controls in glucose metabolism studies, offering insights for researchers, scientists, and drug development professionals.
Introduction to Glucose Analogs as Negative Controls
Glucose analogs are instrumental in distinguishing specific metabolic events from non-specific effects. An ideal negative control should mimic certain properties of glucose, such as binding to glucose transporters, while lacking the ability to be fully metabolized. This allows researchers to isolate and study specific steps in the glucose metabolic pathway. The most widely used negative control is 2-deoxy-D-glucose (2-DG), which is transported into the cell and phosphorylated but cannot be further metabolized, leading to its accumulation.
This guide will focus on the potential of this compound as a negative control, drawing comparisons with the well-characterized 2-deoxy-D-glucose and another halogenated analog, 3-deoxy-3-fluoro-D-glucose.
Comparative Analysis of Glucose Analogs
While direct experimental data on this compound is limited, we can infer its potential properties based on its structure and the behavior of similar halogenated glucose analogs. The following table summarizes the key characteristics of these compounds.
| Feature | D-Glucose (Positive Control) | 2-deoxy-D-glucose (2-DG) | 3-deoxy-3-fluoro-D-glucose (3-FDG) | This compound (Predicted) |
| Structure | C6H12O6 | C6H12O5 | C6H11FO5 | C6H11ClO5 |
| Transport via GLUTs | Yes | Yes[1][2] | Yes[3][4][5] | Likely |
| Phosphorylation by Hexokinase | Yes | Yes[1][2] | Yes, but at a lower rate than 2-DG[5] | Likely, but potentially at a reduced rate |
| Further Metabolism | Glycolysis, Pentose Phosphate Pathway, etc. | No, 2-DG-6-phosphate accumulates[1][2] | Metabolized via alternative pathways (e.g., reduction and oxidation), not glycolysis[3] | Unlikely to proceed through glycolysis |
| Primary Use | Energy source and metabolic tracer | Glycolysis inhibitor, negative control for glucose metabolism[1][6] | Tracer for glucose transport and metabolism, potential negative control | Potential negative control for glucose transport and initial phosphorylation |
Mechanism of Action: A Comparative Overview
The utility of a glucose analog as a negative control is defined by its interaction with key components of the glucose metabolic pathway.
Glucose Transport
Both 2-DG and 3-FDG are recognized and transported by glucose transporters (GLUTs), a critical first step for any glucose analog intended to study intracellular glucose metabolism.[1][2][4][5][7] It is highly probable that this compound, due to its structural similarity to glucose, is also a substrate for GLUTs.
Intracellular Phosphorylation
Upon entering the cell, glucose is phosphorylated by hexokinase to glucose-6-phosphate, trapping it within the cell. 2-DG is an excellent substrate for hexokinase, forming 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[1][2] This phosphorylated form, however, cannot be isomerized by phosphoglucose (B3042753) isomerase, leading to its intracellular accumulation and the inhibition of glycolysis.[1] Studies on 3-FDG indicate that it is also phosphorylated, although potentially at a slower rate than 2-DG.[5] It is plausible that this compound would also be a substrate for hexokinase.
Subsequent Metabolic Fate
The key difference between these analogs lies in their downstream metabolic fate. While D-glucose enters glycolysis, 2-DG-6-P accumulates and inhibits the pathway.[1] In contrast, 3-FDG is metabolized through pathways other than glycolysis, such as reduction by aldose reductase and oxidation by glucose dehydrogenase.[3] The metabolic fate of this compound has not been extensively studied, but it is unlikely to be a substrate for the enzymes of the central glycolytic pathway due to the C-3 modification.
Experimental Protocols
The following are generalized protocols for assessing glucose uptake using glucose analogs. These can be adapted for use with this compound.
Radiolabeled Glucose Uptake Assay
This is a classic and highly sensitive method to measure glucose transport.
Materials:
-
Cultured cells (adherent or suspension)
-
Radiolabeled glucose analog (e.g., [³H]2-deoxy-D-glucose or [¹⁴C]2-deoxy-D-glucose)
-
Unlabeled glucose analog (for competition experiments)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Phloretin (B1677691) or Cytochalasin B (glucose transporter inhibitors)
-
Cell lysis buffer
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Seed cells in appropriate culture plates and grow to the desired confluency.
-
Wash cells twice with warm KRH buffer to remove glucose.
-
Pre-incubate cells in KRH buffer for 30 minutes at 37°C. For inhibitor controls, add phloretin or cytochalasin B during this step.
-
Initiate glucose uptake by adding KRH buffer containing the radiolabeled glucose analog. For competition experiments, also add increasing concentrations of the unlabeled analog.
-
Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C.
-
Terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer containing a glucose transporter inhibitor.
-
Lyse the cells with cell lysis buffer.
-
Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
Fluorescent Glucose Uptake Assay
This method offers a non-radioactive alternative for measuring glucose uptake.
Materials:
-
Cultured cells
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
Unlabeled glucose analog
-
Krebs-Ringer-HEPES (KRH) buffer
-
Fluorescence plate reader, flow cytometer, or fluorescence microscope
Procedure:
-
Culture cells in a multi-well plate suitable for fluorescence measurements.
-
Wash cells with warm KRH buffer.
-
Pre-incubate cells in KRH buffer for 30 minutes at 37°C.
-
Add the fluorescent glucose analog (e.g., 2-NBDG) to the cells, along with any experimental compounds or unlabeled analogs for competition.
-
Incubate for 15-60 minutes at 37°C, protected from light.
-
Remove the incubation medium and wash the cells with ice-cold KRH buffer.
-
Measure the fluorescence intensity using a plate reader, or visualize and quantify uptake in individual cells using a microscope or flow cytometer.
Visualizing the Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows discussed.
Caption: Comparative metabolic fates of glucose and its analogs.
Caption: General workflow for a glucose uptake assay.
Conclusion
While this compound is not as extensively characterized as 2-deoxy-D-glucose, its structural similarity to glucose and other 3-substituted analogs suggests its potential as a valuable negative control in glucose metabolism studies. It is likely transported into cells and phosphorylated, but its progression through the glycolytic pathway is expected to be blocked. Further experimental validation is necessary to fully elucidate its metabolic fate and to quantify its interaction with glucose transporters and hexokinase in comparison to established controls. The experimental protocols provided in this guide offer a framework for researchers to conduct such comparative studies and to explore the utility of this compound in their specific research contexts. As our understanding of the nuances of glucose metabolism continues to evolve, the development and characterization of novel glucose analogs will remain a critical endeavor.
References
- 1. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 2-deoxy-D-glucose as a chemotherapeutic agent: mechanism of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The interaction of 3-deoxy-3-fluoro-D-glucose with the hexose-transport system of the human erythrocyte - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer agents interacting with membrane glucose transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Glucose Transporter Inhibition: A Comparative Analysis Featuring 3-Chloro-3-deoxy-d-glucose
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the inhibition of glucose transporters (GLUTs). While direct experimental data on the inhibitory effects of "3-Chloro-3-deoxy-d-glucose" is not publicly available, this document outlines the essential experimental protocols and comparative data needed to assess its potential as a GLUT inhibitor against established alternatives.
Glucose transporters are crucial for cellular metabolism and are a significant target in various diseases, including cancer. The validation of new inhibitory compounds is a critical step in drug discovery. This guide details the primary methods for assessing inhibitor potency and provides a comparative landscape of well-characterized GLUT inhibitors.
Comparative Analysis of Glucose Transporter Inhibitors
A critical aspect of validating a potential GLUT inhibitor is comparing its performance against known inhibitors. Key metrics include the half-maximal inhibitory concentration (IC50), which indicates potency, and the selectivity towards different GLUT isoforms. The table below summarizes these values for several well-established GLUT inhibitors.
| Inhibitor | Target GLUT Isoform(s) | IC50 Value | Cell Line/System | Reference |
| Cytochalasin B | GLUT1, GLUT2, GLUT3, GLUT4 | ~0.5 µM | Human Erythrocytes | [1] |
| Phloretin | GLUT1, GLUT2 | µM range | Various | [2] |
| WZB117 | GLUT1 | µM range | Various cancer cell lines | [3] |
| BAY-876 | GLUT1 (highly selective) | 2 nM | HCT116 cells | [4] |
| Glutor | GLUT1, GLUT2, GLUT3 | 11 nM | Urinary cancer cell lines | [4] |
| Fasentin | GLUT1, GLUT4 | µM range | Docking studies | [4] |
| KL-11743 | GLUT1, GLUT3 | 87 nM (2DG transport) | HT-1080 fibrosarcoma cells | [5] |
| DRB18 | Pan-class I (GLUT1, 3, 4) | ~7-fold more potent than WZB117 | A549 cells | [6] |
Note: IC50 values can vary significantly based on the cell type, assay conditions, and specific GLUT isoform expression levels.
While "this compound" is a synthetic glucose analog, its primary reported use is in studying passive diffusion across membranes.[7] Further experimental validation is required to ascertain its potential as a specific GLUT inhibitor.
Experimental Protocols for Validating GLUT Inhibition
The following are detailed methodologies for key experiments used to validate the inhibition of glucose transport.
Glucose Uptake Assays
The most direct method to assess GLUT inhibition is to measure the uptake of a labeled glucose analog in the presence and absence of the test compound.
a) Radiolabeled Glucose Uptake Assay (using 2-Deoxy-D-[³H]glucose)
This is a gold-standard method for quantifying glucose uptake. 2-deoxy-D-glucose (2-DG) is transported by GLUTs and phosphorylated by hexokinase, trapping it inside the cell.[1]
-
Cell Culture: Plate cells at a desired density in a multi-well plate and culture overnight.
-
Pre-incubation: Wash cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and incubate with the test compound (e.g., "this compound") at various concentrations for a predetermined time (e.g., 15-30 minutes).
-
Glucose Uptake: Add 2-Deoxy-D-[³H]glucose to each well and incubate for a short period (e.g., 5-10 minutes).
-
Termination: Stop the uptake by washing the cells rapidly with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration in each sample. Calculate the percentage of inhibition relative to the untreated control and determine the IC50 value.
b) Fluorescent Glucose Uptake Assay (using 2-NBDG)
This method uses a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), and offers a non-radioactive alternative.[2]
-
Cell Culture and Pre-incubation: Follow the same procedure as the radiolabeled assay.
-
Glucose Uptake: Add 2-NBDG to each well and incubate.
-
Termination: Stop the uptake by washing with ice-cold buffer.
-
Quantification: Measure the fluorescence intensity using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition and IC50 value based on the fluorescence signal.
c) Luminescence-Based Glucose Uptake Assay (e.g., Glucose Uptake-Glo™ Assay)
This commercially available assay measures the amount of 2-DG taken up by cells through a series of enzymatic reactions that produce a luminescent signal.
-
Protocol: Follow the manufacturer's instructions for the Glucose Uptake-Glo™ Assay (Promega).
-
Principle: The assay measures the amount of 2-deoxyglucose-6-phosphate (2DG6P) that accumulates in cells. A series of enzymatic steps leads to the generation of a luminescent signal that is proportional to the 2DG6P concentration.[8]
Visualizing the Mechanisms and Workflows
Diagrams are essential for understanding the complex biological processes and experimental procedures involved in validating GLUT inhibitors.
Caption: Competitive inhibition of a glucose transporter by a glucose analog.
Caption: A typical workflow for a cell-based glucose uptake assay.
Conclusion
The validation of "this compound" as a glucose transporter inhibitor requires rigorous experimental investigation. The protocols and comparative data presented in this guide offer a clear pathway for researchers to assess its efficacy and mechanism of action. By employing these standardized assays, the scientific community can build a comprehensive understanding of novel GLUT inhibitors and their potential therapeutic applications. Further research is warranted to determine if "this compound" specifically interacts with and inhibits glucose transporters or if its effects on cellular processes are mediated through other mechanisms.
References
- 1. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | An appraisal of the current status of inhibition of glucose transporters as an emerging antineoplastic approach: Promising potential of new pan-GLUT inhibitors [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. A small-molecule pan-class I glucose transporter inhibitor reduces cancer cell proliferation in vitro and tumor growth in vivo by targeting glucose-based metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. Treatment resistance analysis reveals GLUT‐1‐mediated glucose uptake as a major target of synthetic rocaglates in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-Chloro-3-deoxy-D-glucose and Radiolabeled Glucose in Cellular Uptake Studies
For researchers, scientists, and drug development professionals, understanding the cellular uptake of glucose and its analogs is pivotal in the study of cancer metabolism and the development of targeted therapies. This guide provides a detailed comparison between the lesser-known compound 3-Chloro-3-deoxy-D-glucose (3-Cl-3-DG) and widely used radiolabeled glucose analogs, such as [18F]fluorodeoxyglucose ([18F]FDG) and tritiated 2-deoxy-D-glucose ([3H]2-DG).
While extensive data exists for radiolabeled glucose, research on the specific uptake mechanisms and kinetics of 3-Cl-3-DG is limited. This guide synthesizes the available information, drawing parallels with related compounds to offer a comprehensive overview for experimental design and data interpretation.
Overview of Cellular Glucose Uptake
In normal and cancerous cells, glucose is primarily transported across the cell membrane by a family of facilitative glucose transporters (GLUTs). Once inside the cell, glucose is phosphorylated by hexokinase to glucose-6-phosphate, trapping it within the cell for subsequent metabolism through glycolysis. Cancer cells often exhibit significantly higher rates of glucose uptake and glycolysis, a phenomenon known as the Warburg effect.
Radiolabeled Glucose Analogs: The Gold Standard
Radiolabeled glucose analogs, particularly [18F]FDG used in Positron Emission Tomography (PET) and [3H]2-DG or [14C]2-DG used in in vitro uptake assays, are the cornerstones of glucose metabolism research.
Mechanism of Uptake and Action
These analogs are recognized and transported into the cell by GLUT proteins, similar to natural glucose. Upon entry, they are phosphorylated by hexokinase to their respective 6-phosphate esters. However, these phosphorylated analogs cannot be further metabolized in the glycolytic pathway and thus accumulate within the cell. This intracellular trapping is directly proportional to the rate of glucose transport and phosphorylation, providing a robust method for quantifying glucose uptake.
Quantitative Comparison of Uptake Kinetics
The following table summarizes the kinetic parameters for the uptake of various glucose analogs. It is important to note the absence of direct kinetic data for 3-Cl-3-DG in the scientific literature. Therefore, data for the structurally similar compound, 3-deoxy-3-fluoro-D-glucose (3-F-3-DG), is included as a potential surrogate for comparative purposes.
| Compound | Cell/Tissue Type | Km (mM) | Vmax (nmol/mg protein/min) | Transport Mechanism | Reference |
| D-Glucose | Rat hepatocarcinoma AS-30D | 0.52 ± 0.7 (low glucose) | 55 ± 20 | GLUT-mediated | [1] |
| HeLa cells | 9.3 ± 3 (low glucose) | 17.2 ± 6 | GLUT-mediated | [1] | |
| 2-deoxy-D-glucose | LLC-PK1 renal epithelial cells | 1.5 | Not Reported | GLUT-mediated | [2] |
| 3-O-methyl-D-glucose | 3T3-L1 adipocytes | Not Reported | Not Reported | GLUT-mediated | |
| 3-deoxy-3-fluoro-D-glucose | Rat brain synaptosomes | 0.62 | 2.8 | Saturable transport, likely GLUT-mediated | [3] |
| This compound | Data Not Available | Data Not Available | Data Not Available | Suggested to be passive diffusion | [4][5] |
Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of Vmax. A lower Km indicates a higher affinity of the transporter for the substrate. Vmax (maximum transport velocity) represents the maximum rate of transport when the transporter is saturated with the substrate.
This compound: An Alternative Probe
3-Cl-3-DG is a synthetic glucose analog. Available information suggests it is a hydrophobic compound, with a proposed transport mechanism of passive diffusion across the cell membrane[4][5]. This is a significant departure from the carrier-mediated transport of glucose and its other analogs.
Postulated Mechanism of Action
If transport is indeed via passive diffusion, the uptake of 3-Cl-3-DG would be primarily driven by its concentration gradient across the cell membrane and its lipid solubility, rather than the expression and activity of GLUT proteins. Once inside the cell, its metabolic fate is not well-documented. It is plausible that, like other 3-deoxyglucose analogs, it may be a poor substrate for hexokinase, potentially acting as a competitive inhibitor of glucose phosphorylation.
Experimental Protocols
Standard Radiolabeled Glucose Uptake Assay
A common method for measuring glucose uptake in vitro involves the use of radiolabeled 2-deoxy-D-glucose[6].
-
Cell Culture: Plate cells in a multi-well format and grow to the desired confluency.
-
Glucose Starvation: Prior to the assay, wash the cells with a glucose-free buffer (e.g., Krebs-Ringer-HEPES buffer) and incubate for a defined period (e.g., 30-60 minutes) to deplete intracellular glucose.
-
Uptake Initiation: Add a solution containing a known concentration of radiolabeled 2-deoxy-D-glucose (e.g., [3H]2-DG or [14C]2-DG) to initiate uptake. For competitive inhibition studies, co-incubate with the test compound (e.g., 3-Cl-3-DG).
-
Uptake Termination: After a specific incubation time (e.g., 5-15 minutes), rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Measure the radioactivity in the cell lysates using a scintillation counter. The amount of radioactivity is proportional to the glucose uptake.
Visualizing the Pathways
Signaling Pathway of Glucose Uptake and Metabolism
Caption: Cellular uptake pathways for glucose and its analogs.
Experimental Workflow for a Comparative Uptake Study
Caption: Workflow for comparing glucose analog uptake.
Summary and Future Directions
Radiolabeled glucose analogs like [18F]FDG and [3H]2-DG are well-characterized and reliable tools for studying glucose uptake, primarily mediated by GLUT transporters. Their intracellular accumulation upon phosphorylation allows for sensitive and quantitative measurements.
In contrast, this compound is a poorly studied compound. The limited available information suggests a passive diffusion mechanism for its cellular entry, which would make its uptake profile fundamentally different from that of radiolabeled glucose. If it enters cells via passive diffusion, its uptake would not be reflective of GLUT transporter activity, a key hallmark of cancer cell metabolism.
For researchers considering the use of 3-Cl-3-DG, the following are critical next steps:
-
Basic Characterization: Perform fundamental studies to determine the transport mechanism of 3-Cl-3-DG in the cell line of interest. This would involve assessing whether its uptake is saturable and can be inhibited by known GLUT inhibitors.
-
Metabolic Fate: Investigate whether 3-Cl-3-DG is phosphorylated by hexokinase and if it has any downstream effects on glycolysis.
-
Direct Comparison: Conduct direct comparative uptake studies against a well-characterized radiolabeled glucose analog to determine its relative efficacy and utility as a research tool.
Until such data becomes available, researchers should exercise caution when interpreting results obtained with 3-Cl-3-DG and rely on the well-established methods using radiolabeled glucose for quantitative studies of glucose transport.
References
- 1. Glucose transporters: structure, function and consequences of deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polarity of transport of 2-deoxy-D-glucose and D-glucose by cultured renal epithelia (LLC-PK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 6. revvity.com [revvity.com]
Cross-Validation of 3-Chloro-3-deoxy-D-glucose: A Comparative Analysis with Alternative Glucopyranose Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-Chloro-3-deoxy-D-glucose with other established methods for studying glucose transport and metabolism. While direct comparative studies are limited, this document synthesizes available data to offer a cross-validation perspective against widely used glucose analogs, such as 2-deoxy-D-glucose (2-DG) and its radiolabeled and fluorinated variants.
Introduction to this compound
This compound is a synthetic analog of D-glucose where the hydroxyl group at the C-3 position is substituted with a chlorine atom. This modification alters its chemical properties and biological activity, making it a tool for investigating glucose transport mechanisms. Its chlorinated nature provides a unique probe to understand the structural requirements of glucose transporters.
Comparative Analysis of Glucopyranose Analogs
To evaluate the utility of this compound, it is essential to compare its characteristics with those of other glucose analogs routinely employed in research. The following tables summarize the key features and experimental data for this compound, 2-deoxy-D-glucose (2-DG), and 3-Deoxy-3-fluoro-D-glucose.
Table 1: Physicochemical and Biological Properties of Glucopyranose Analogs
| Property | This compound | 2-deoxy-D-glucose (2-DG) | 3-Deoxy-3-fluoro-D-glucose |
| Molecular Formula | C₆H₁₁ClO₅ | C₆H₁₂O₅ | C₆H₁₁FO₅ |
| Molecular Weight | 198.6 g/mol | 164.16 g/mol | 182.15 g/mol |
| Primary Mechanism | Glucose transport probe | Glycolysis inhibitor | Glucose transport and metabolism probe |
| Metabolic Fate | Not extensively metabolized | Phosphorylated to 2-DG-6-P, trapping it intracellularly | Can be metabolized to 3-fluoro-3-deoxy-D-sorbitol and 3-fluoro-3-deoxy-D-fructose in some tissues[1] |
| Key Application | Studying glucose transporter specificity | Measuring glucose uptake; inducing metabolic stress | In vivo monitoring of aldose reductase and glucose dehydrogenase activity using ¹⁹F NMR[1] |
Table 2: Experimental Data Comparison
Direct comparative experimental data for this compound is scarce in publicly available literature. The following table provides typical experimental values for related glucose analogs to serve as a benchmark.
| Parameter | 2-deoxy-D-glucose (2-DG) | 3-Deoxy-3-fluoro-D-glucose |
| Typical Concentration for Glycolysis Inhibition | 1-10 mM in vitro[2] | N/A (not primarily a glycolysis inhibitor) |
| Km for Synaptosomal Transport | N/A | 6.2 x 10⁻⁴ M[3] |
| Vmax for Synaptosomal Transport | N/A | 2.8 nmole x mg protein⁻¹[3] |
| Inhibition of Tumor Growth | Delays hepatocarcinogenesis and prolongs survival in rat models[4] | Limited data available |
| Effect on Neuronal Activity | Suppresses spontaneous neuronal firing and epileptiform bursts[5] | Limited data available |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are standardized protocols for key experiments involving glucose analogs.
Protocol 1: In Vitro Glucose Uptake Assay using Radiolabeled 2-deoxy-D-glucose
This protocol is a standard method to quantify the rate of glucose uptake in cultured cells.
Materials:
-
Cultured cells (e.g., adipocytes, myotubes, cancer cell lines)
-
Radiolabeled [³H] or [¹⁴C] 2-deoxy-D-glucose
-
Unlabeled 2-deoxy-D-glucose
-
Krebs-Ringer Phosphate (KRP) buffer
-
Insulin (B600854) (optional, for studying insulin-stimulated uptake)
-
Phloretin or Cytochalasin B (as inhibitors for negative controls)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate cells in 6-well or 12-well plates and grow to the desired confluency.
-
Serum Starvation: Prior to the assay, starve cells in serum-free medium for 3-4 hours to lower basal glucose uptake.
-
Pre-incubation: Wash cells with KRP buffer and pre-incubate with or without insulin (e.g., 100 nM for 30 minutes) to stimulate glucose transporters.
-
Uptake Initiation: Add KRP buffer containing a known concentration of radiolabeled 2-deoxy-D-glucose (e.g., 0.1-1.0 µCi/mL) and unlabeled 2-deoxy-D-glucose (to a final concentration of 10-100 µM).
-
Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold KRP buffer containing a glucose transport inhibitor (e.g., 20 µM cytochalasin B).
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Determine the protein concentration of the cell lysate from each well to normalize the radioactivity counts.
-
Data Analysis: Calculate the glucose uptake as nanomoles of 2-deoxy-D-glucose per milligram of protein per minute.
Protocol 2: Analysis of Glycolysis Inhibition by 2-deoxy-D-glucose
This protocol assesses the effect of 2-DG on the rate of glycolysis by measuring lactate (B86563) production.
Materials:
-
Cultured cells
-
2-deoxy-D-glucose
-
Glucose-containing culture medium
-
Lactate Assay Kit
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with varying concentrations of 2-deoxy-D-glucose (e.g., 0, 1, 5, 10 mM) for a specified duration (e.g., 24 hours).
-
Sample Collection: Collect the culture medium and/or cell lysates.
-
Lactate Measurement: Measure the lactate concentration in the collected samples using a commercial lactate assay kit according to the manufacturer's instructions.
-
Normalization: Normalize the lactate levels to the cell number or total protein concentration.
-
Data Analysis: Compare the lactate production in 2-DG-treated cells to that of untreated control cells to determine the extent of glycolysis inhibition.
Visualizing Cellular Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental procedures discussed in this guide.
Caption: Inhibition of glycolysis by 2-deoxy-D-glucose.
Caption: Workflow for a radiolabeled glucose uptake assay.
Conclusion
This compound serves as a valuable tool for probing the structural specificity of glucose transporters. However, for quantitative studies of glucose uptake and the functional consequences of its inhibition, 2-deoxy-D-glucose remains a more extensively characterized and validated alternative. The choice of glucose analog should be guided by the specific research question. For instance, when investigating the role of the hydroxyl group at the C-3 position in transporter interaction, this compound is a suitable candidate. In contrast, for studies on the metabolic effects of blocking glycolysis, 2-DG is the established standard. Future research involving direct, side-by-side comparisons of these analogs would be invaluable for a more definitive cross-validation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
Comparative Analysis of 3-Chloro-3-deoxy-d-glucose Specificity for Glucose Transporter Isoforms: A Data-Driven Guide
Introduction
Facilitative glucose transporters (GLUTs) are a family of membrane proteins essential for transporting glucose across cell membranes. With 14 known isoforms, each exhibiting distinct tissue distribution, kinetic properties, and physiological roles, the selective inhibition of these transporters has become a significant area of research, particularly in the context of metabolic diseases and oncology.[1][2] 3-Chloro-3-deoxy-d-glucose is a synthetic derivative of D-glucose. This guide aims to provide a comparative analysis of the specificity of this compound for different GLUT isoforms, supported by available experimental data and methodologies.
Comparative Specificity of this compound
Currently, there is a notable lack of publicly available experimental data specifically detailing the inhibitory effects and selectivity of this compound across the various GLUT transporter isoforms. Scientific literature searches do not yield studies that have systematically evaluated its binding affinity or transport inhibition for isoforms such as GLUT1, GLUT2, GLUT3, and GLUT4.
However, research on a closely related halogenated glucose analog, 3-deoxy-3-fluoro-D-glucose, provides some insight into how such compounds might interact with glucose transporters. A study on rat brain synaptosomes, which are rich in GLUT3, demonstrated that 3-deoxy-3-fluoro-D-glucose is transported via a saturable process.[3] This transport was competitively inhibited by D-glucose and the well-known GLUT inhibitor, cytochalasin B, which exhibited a Ki value of 6.0 x 10⁻⁷ M.[3] While this information pertains to the fluoro-analog and a mixed transporter population in synaptosomes, it suggests that modifications at the 3-position of the glucose molecule are tolerated by the transport machinery.
Without direct experimental data for this compound, a quantitative comparison of its specificity for different GLUT isoforms cannot be compiled. The following table is presented as a template to illustrate how such data would be structured if it were available.
Table 1: Comparative Inhibitory Activity of a Hypothetical GLUT Inhibitor
| GLUT Isoform | Inhibition Constant (Ki) | IC50 (µM) | Mode of Inhibition | Cellular Model |
| GLUT1 | Data not available | Data not available | Data not available | Data not available |
| GLUT2 | Data not available | Data not available | Data not available | Data not available |
| GLUT3 | Data not available | Data not available | Data not available | Data not available |
| GLUT4 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The determination of GLUT inhibitor specificity typically involves a series of well-established experimental procedures. These protocols are designed to measure the inhibition of glucose transport in cells that either endogenously express a specific GLUT isoform or have been engineered to overexpress a single isoform.
1. Cell Culture and GLUT Isoform Expression:
-
For studying specific GLUT isoforms, researchers often use cell lines that predominantly express a single type of transporter (e.g., human erythrocytes for GLUT1).
-
Alternatively, cell lines with low endogenous GLUT expression (e.g., HEK293 or CHO cells) are transfected to stably or transiently overexpress a specific human GLUT isoform (hGLUT1, hGLUT2, hGLUT3, hGLUT4, etc.).[4]
2. Glucose Uptake Assay:
-
The most common method to assess GLUT inhibition is to measure the uptake of a radiolabeled glucose analog, such as 2-deoxy-D-[³H]glucose or [¹⁴C]2-deoxy-D-glucose.[5]
-
Protocol Outline:
-
Cells expressing the target GLUT isoform are seeded in multi-well plates.
-
The cells are washed with a glucose-free buffer to remove any residual glucose.
-
Cells are then incubated with varying concentrations of the test inhibitor (e.g., this compound) for a predetermined period.
-
A solution containing the radiolabeled glucose analog is added, and uptake is allowed to proceed for a short time (e.g., 5-10 minutes).
-
The uptake is stopped by rapidly washing the cells with ice-cold buffer.
-
The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
The amount of radioactivity is proportional to the rate of glucose uptake.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
3. Kinetic Analysis:
-
To determine the mode of inhibition (e.g., competitive, non-competitive), glucose uptake assays are performed with varying concentrations of both the radiolabeled glucose analog and the inhibitor.
-
The data is then plotted using methods such as the Lineweaver-Burk plot to determine the inhibition constant (Ki).
Workflow for Assessing GLUT Inhibitor Specificity
Figure 1. A generalized workflow for determining the specificity of a compound for different GLUT isoforms.
Signaling Pathways and Logical Relationships
The primary mechanism of action for a competitive GLUT inhibitor involves binding to the glucose-binding site of the transporter protein, thereby preventing the uptake of glucose into the cell. This disruption of glucose influx can have significant downstream effects on cellular metabolism.
Figure 2. Competitive inhibition of a GLUT transporter by this compound.
References
- 1. Glucose uptake - Wikipedia [en.wikipedia.org]
- 2. Glucose transporter - Wikipedia [en.wikipedia.org]
- 3. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small‐Molecule Inhibition of Glucose Transporters GLUT‐1–4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Glucose Transporter (GLUT) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of the Metabolic Fate of 3-Chloro-3-deoxy-d-glucose and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic fate of "3-Chloro-3-deoxy-d-glucose" and its well-characterized analogs, 3-Deoxy-3-fluoro-D-glucose (3-FDG) and 2-Deoxy-D-glucose (2-DG). Due to the limited direct experimental data on the metabolism of this compound, this comparison draws upon the known metabolic pathways of its fluorinated counterpart and highlights the experimental approaches required to elucidate its specific metabolic profile.
Introduction to Glucose Analogs in Metabolic Research
Glucose analogs are structurally similar molecules to glucose that can be used to probe and perturb glucose metabolism. By substituting key hydroxyl groups with other atoms or functional groups, these analogs can exhibit altered affinities for glucose transporters and metabolic enzymes. This allows researchers to study specific steps in glucose uptake, glycolysis, and other metabolic pathways. Their applications range from basic research in cellular metabolism to clinical applications in medical imaging and as potential therapeutic agents.
Comparative Metabolic Fates
The metabolic journey of a glucose analog is primarily determined by its interaction with cellular transport proteins and metabolic enzymes. The position and nature of the chemical modification on the glucose ring are critical determinants of its fate.
This compound: An Unexplored Pathway
Currently, there is a notable lack of published experimental data detailing the complete metabolic fate of this compound in vivo. It is known as a synthetic compound utilized in studies of membrane transport, suggesting it can cross cell membranes.[1] Its hydrophobic nature may facilitate passive diffusion across membranes.[1]
Based on the metabolic pathway of its close analog, 3-Deoxy-3-fluoro-D-glucose (3-FDG), it is hypothesized that this compound is unlikely to be a substrate for hexokinase and, therefore, will not enter the glycolytic pathway. Instead, it may be metabolized through alternative pathways.
3-Deoxy-3-fluoro-D-glucose (3-FDG): A Tale of Reduction and Oxidation
In contrast to analogs modified at the C-2 position, 3-FDG is not a substrate for hexokinase and thus does not enter the glycolytic pathway.[2] Its metabolic fate is characterized by reduction and oxidation reactions. In tissues like the brain, 3-FDG is metabolized via the polyol pathway.[3] It is first reduced by aldose reductase to 3-deoxy-3-fluoro-D-sorbitol (3-FS).[2][3] Subsequently, 3-FS can be oxidized by sorbitol dehydrogenase to 3-deoxy-3-fluoro-D-fructose (3-FF).[2][3] In the liver and kidney, 3-FDG can also be directly oxidized by glucose dehydrogenase to form 3-deoxy-3-fluoro-D-gluconic acid.[2] In some organisms, such as the locust, metabolism of 3-FDG can lead to the inhibition of glycolysis.[4]
2-Deoxy-D-glucose (2-DG): The Glycolytic Trap
2-Deoxy-D-glucose is one of the most extensively studied glucose analogs. It is readily transported into cells by glucose transporters and is a substrate for hexokinase, which phosphorylates it to 2-deoxy-D-glucose-6-phosphate (2-DG-6-P).[5] However, due to the absence of the hydroxyl group at the C-2 position, 2-DG-6-P cannot be isomerized by phosphoglucose (B3042753) isomerase to fructose-6-phosphate (B1210287) and, therefore, cannot proceed through the subsequent steps of glycolysis.[5] This leads to the intracellular accumulation of 2-DG-6-P, effectively trapping the analog within the cell. This "metabolic trapping" makes radiolabeled 2-DG a valuable tool for measuring glucose uptake rates in various tissues.[5]
Data Presentation: Comparative Metabolic Parameters
| Feature | This compound | 3-Deoxy-3-fluoro-D-glucose (3-FDG) | 2-Deoxy-D-glucose (2-DG) |
| Cellular Uptake | Transported across membranes, potentially via passive diffusion.[1] | Transported into cells.[6] | Transported by glucose transporters.[5] |
| Substrate for Hexokinase | Hypothesized to be a poor substrate. | No.[2] | Yes.[5] |
| Primary Metabolic Pathway | Unknown, hypothesized to be similar to 3-FDG (reduction and oxidation). | Polyol pathway (reduction by aldose reductase) and direct oxidation.[2][3] | Phosphorylation by hexokinase, leading to intracellular trapping.[5] |
| Major Metabolites | Unknown. | 3-deoxy-3-fluoro-D-sorbitol, 3-deoxy-3-fluoro-D-fructose, 3-deoxy-3-fluoro-D-gluconic acid.[2][3] | 2-deoxy-D-glucose-6-phosphate.[5] |
| Effect on Glycolysis | Likely does not enter the pathway. | Does not enter the pathway in mammals, but can inhibit it in some organisms.[2][4] | Inhibits glycolysis by trapping as 2-DG-6-P.[5] |
Mandatory Visualizations
Caption: Comparative metabolic pathways of glucose analogs.
Caption: General experimental workflow for studying glucose analog metabolism.
Experimental Protocols
To elucidate the metabolic fate of this compound and for comparative analysis, a series of experiments are required. Below are detailed methodologies for key experiments.
Cellular Glucose Uptake Assay using 2-NBDG
This protocol is designed to measure the rate of glucose analog uptake into cultured cells.
Materials:
-
Cultured cells of interest
-
2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-d-glucose (2-NBDG)
-
Glucose-free culture medium
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Seed cells in a multi-well plate and culture until they reach the desired confluency.
-
Wash the cells twice with warm PBS to remove existing glucose.
-
Incubate the cells in glucose-free medium for 1-2 hours to deplete intracellular glucose stores.
-
Add 2-NBDG to the glucose-free medium at a final concentration of 50-200 µM.
-
Incubate the cells with 2-NBDG for 15-60 minutes at 37°C. The optimal time should be determined empirically for each cell line.
-
To stop the uptake, remove the 2-NBDG containing medium and wash the cells three times with ice-cold PBS.
-
Analyze the cells using a flow cytometer (FITC channel) or a fluorescence microscope to quantify the intracellular fluorescence, which is proportional to the amount of 2-NBDG taken up by the cells.
Hexokinase Activity Assay
This assay determines whether a glucose analog is a substrate for hexokinase.
Materials:
-
Cell lysate or purified hexokinase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)
-
ATP
-
NADP+
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Glucose analog to be tested (e.g., this compound)
-
D-Glucose (as a positive control)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, NADP+, and G6PDH.
-
Add the cell lysate or purified hexokinase to the reaction mixture.
-
Initiate the reaction by adding the glucose analog or D-glucose.
-
Immediately measure the increase in absorbance at 340 nm over time. The production of NADPH by G6PDH is coupled to the phosphorylation of glucose by hexokinase and results in an increase in absorbance at 340 nm.
-
The rate of increase in absorbance is proportional to the hexokinase activity. Compare the activity with the glucose analog to that with D-glucose.
In Vivo Metabolism and Metabolite Identification
This protocol outlines the steps for studying the metabolism of a glucose analog in an animal model.
Materials:
-
Animal model (e.g., mice or rats)
-
The glucose analog of interest (e.g., this compound)
-
Anesthesia
-
Surgical tools for tissue harvesting
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Administer the glucose analog to the animal model, typically via intravenous or intraperitoneal injection.
-
At various time points post-administration (e.g., 15 min, 30 min, 1 hr, 2 hr), anesthetize the animals and collect blood and tissues of interest (e.g., liver, brain, kidney, muscle).
-
Immediately freeze the tissues in liquid nitrogen to quench metabolic activity.
-
Extract metabolites from the tissues using a suitable solvent system (e.g., methanol/water/chloroform).
-
Analyze the metabolite extracts using an LC-MS system to separate, identify, and quantify the parent glucose analog and any potential metabolites. By comparing the mass spectra to known standards or using fragmentation patterns, the chemical structures of the metabolites can be determined.
Conclusion
The metabolic fate of this compound remains to be experimentally determined. However, based on the well-documented pathways of its fluorinated analog, 3-FDG, it is likely to be metabolized via reduction and oxidation pathways rather than glycolysis. This stands in contrast to 2-DG, which acts as a trap for the glycolytic enzyme hexokinase. The provided experimental protocols offer a roadmap for the comprehensive investigation of the metabolism of this compound. Such studies are crucial for understanding its biological effects and potential applications in research and medicine. Future research should focus on performing these experiments to build a complete metabolic profile of this compound and enable a direct and thorough comparison with other glucose analogs.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninvasive demonstration of in vivo 3-fluoro-3-deoxy-D-glucose metabolism in rat brain by 19F nuclear magnetic resonance spectroscopy: suitable probe for monitoring cerebral aldose reductase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The in vivo effects of 3-deoxy-3-fluoro-D-glucose metabolism on respiration in Locusta migratoria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-Glucose and its derivatives labeled with radioactive carbon and hydrogen: key tools for investigating biological processes and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
"3-Chloro-3-deoxy-d-glucose" efficacy as a biochemical probe compared to other analogs
In the landscape of biochemical probes for studying glucose transport and metabolism, a variety of glucose analogs have been developed, each with distinct properties and applications. This guide provides a comparative analysis of 3-Chloro-3-deoxy-d-glucose against other commonly used analogs, with a focus on its efficacy as a tool for researchers in cellular metabolism and drug development.
Introduction to Glucose Analogs as Biochemical Probes
Glucose analogs are structurally similar to D-glucose, allowing them to interact with glucose transporters (GLUTs) and metabolic enzymes. However, modifications to their chemical structure alter their transport kinetics and metabolic fate, making them valuable for dissecting specific cellular processes. An ideal biochemical probe for studying glucose transport should be efficiently transported into the cell but not further metabolized, allowing for the measurement of transport rates in isolation. Conversely, probes that are metabolized to a certain extent can provide insights into downstream enzymatic activities.
This guide focuses on the comparative efficacy of this compound, with particular reference to the well-characterized analog, 2-deoxy-D-glucose (2-DG), and the closely related 3-fluoro-3-deoxy-D-glucose.
Comparative Efficacy of Glucose Analogs
The utility of a glucose analog as a biochemical probe is determined by several key factors: its affinity for glucose transporters, its rate of transport, and its intracellular metabolic fate. The following sections and tables summarize the available data for this compound and its counterparts.
Transport Kinetics
The transport of glucose and its analogs across the cell membrane is primarily mediated by a family of facilitative glucose transporters (GLUTs). The efficiency of transport is characterized by the Michaelis-Menten constants, Km (substrate concentration at half-maximal velocity) and Vmax (maximum transport velocity).
For comparison, 2-deoxy-D-glucose, a widely used glucose analog, is also transported by GLUTs.[2] Kinetic studies in various cell types have established Km values for 2-DG transport. For instance, in Rhodotorula glutinis, two transport systems for 2-deoxy-D-glucose were identified with Km values of 18 µM and 120 µM.[3]
| Analog | Transporter Affinity (Km) | Maximum Velocity (Vmax) | Cell System |
| This compound | Data not available | Data not available | - |
| 3-fluoro-3-deoxy-D-glucose | 6.2 x 10-4 M | 2.8 nmol/mg protein/min | Rat brain synaptosomes[1] |
| 2-deoxy-D-glucose | 18 µM and 120 µM | 0.8 and 2.0 nmol/min/mg (wet weight) | Rhodotorula glutinis[3] |
| 2-fluoro-2-deoxy-D-glucose | 6.9 mM | 1.70 µmol/min/g | Rat brain[4] |
Table 1: Comparison of Transport Kinetics for Glucose Analogs.
Metabolic Fate and Mechanism of Action
The intracellular fate of a glucose analog is a critical determinant of its application as a biochemical probe.
2-deoxy-D-glucose (2-DG): Upon entering the cell, 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG-6P).[2] This phosphorylated form cannot be further metabolized in the glycolytic pathway and accumulates within the cell, effectively acting as an inhibitor of glycolysis.[2][5] This metabolic trapping is the basis for its use in measuring glucose uptake and as an anti-cancer agent.
3-deoxy-3-fluoro-D-glucose: In contrast to 2-DG, studies on 3-deoxy-3-fluoro-D-glucose indicate that it is not a substrate for glycolysis.[6] Instead, its primary metabolic routes are through the polyol pathway, where it is a substrate for aldose reductase, and oxidation by glucose dehydrogenase.[6] This suggests that 3-substituted glucose analogs may serve as probes for these alternative metabolic pathways rather than for glycolysis.
This compound: While direct metabolic studies on this compound are scarce, its structural similarity to the fluoro-analog suggests it is unlikely to be a potent inhibitor of glycolysis. The presence of the chloro group at the 3-position would likely hinder its processing by glycolytic enzymes. Some sources suggest that it may be transported across membranes by a passive diffusion mechanism due to its hydrophobic nature, though this is not extensively supported by experimental data.[7]
Caption: Comparative metabolic fates of glucose and its analogs.
Experimental Protocols
Measurement of Glucose Analog Uptake
A common method to assess the efficacy of glucose analogs as biochemical probes is to measure their uptake into cultured cells. This can be achieved using radiolabeled or fluorescently tagged analogs.
General Protocol for Radiolabeled Glucose Analog Uptake Assay:
-
Cell Culture: Plate cells in a multi-well format and culture to the desired confluency.
-
Starvation: To upregulate glucose transporters, cells are typically starved of glucose for a defined period (e.g., 1-2 hours) in a glucose-free buffer.
-
Uptake Initiation: The uptake experiment is initiated by adding a solution containing the radiolabeled glucose analog (e.g., [3H]-2-deoxy-D-glucose or a custom synthesized radiolabeled this compound) at a known concentration.
-
Incubation: Incubate the cells for a specific time period (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.
-
Uptake Termination: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular analog.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: The amount of radiolabeled analog taken up by the cells is quantified using a scintillation counter.
-
Data Analysis: The uptake rate is typically expressed as pmol or nmol of analog per mg of protein per minute.
Workflow for Glucose Uptake Assay:
Caption: A typical workflow for a radiolabeled glucose uptake assay.
Conclusion
This compound represents a glucose analog with potential applications as a biochemical probe. However, a comprehensive understanding of its efficacy is currently limited by the lack of direct comparative studies and detailed characterization of its transport kinetics and metabolic fate.
Based on the available information for the structurally related 3-fluoro-3-deoxy-D-glucose, it is plausible that this compound is recognized and transported by glucose transporters. Its primary utility may lie in probing pathways other than glycolysis, such as the polyol pathway.
In contrast, 2-deoxy-D-glucose remains the more established and well-characterized probe for studying glucose uptake and glycolysis inhibition due to its known mechanism of metabolic trapping.
For researchers considering the use of this compound, it is recommended to perform initial characterization studies to determine its transport kinetics and metabolic fate within their specific experimental system. This will be crucial for the accurate interpretation of experimental results. Further research is warranted to fully elucidate the biochemical properties of this compound and establish its role as a valuable tool in metabolic research.
References
- 1. The uptake of 3-deoxy-3-fluoro-D-glucose by synaptosomes from rat brain cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of D-glucose and 2-deoxy-D-glucose transport by Rhodotorula glutinis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics of transport and phosphorylation of 2-fluoro-2-deoxy-D-glucose in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycolysis inhibitor 2-deoxy-D-glucose suppresses carcinogen-induced rat hepatocarcinogenesis by restricting cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Simple Flow Cytometric Method to Measure Glucose Uptake and Glucose Transporter Expression for Monocyte Subpopulations in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking a Novel Glycolysis Inhibitor: A Comparative Guide Against Established Compounds
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of cancer metabolism has identified the inhibition of glycolysis as a promising therapeutic strategy. Cancer cells, exhibiting the Warburg effect, display a heightened reliance on aerobic glycolysis for their energy demands and biosynthetic processes. This guide provides a comparative benchmark of the novel compound "3-Chloro-3-deoxy-d-glucose" against well-established glycolysis inhibitors. Due to the limited publicly available data on "this compound," this document serves as a framework for its evaluation, drawing comparisons with known inhibitors: 2-deoxy-D-glucose (2-DG), 3-bromopyruvate (B3434600) (3-BP), and Lonidamine (B1675067).
Comparative Analysis of Glycolysis Inhibitors
The efficacy of a glycolysis inhibitor is determined by several factors, including its specific molecular target, its potency in inhibiting glycolysis, and its downstream effects on cellular bioenergetics and viability. This section provides a comparative overview of these key parameters.
Table 1: Comparison of Mechanistic and Efficacy Parameters of Glycolysis Inhibitors
| Parameter | This compound (Hypothesized) | 2-deoxy-D-glucose (2-DG) | 3-bromopyruvate (3-BP) | Lonidamine |
| Primary Target | Hexokinase | Hexokinase | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) & Hexokinase II | Mitochondrially-bound Hexokinase |
| Mechanism of Action | Competitive inhibition of Hexokinase, leading to the accumulation of the non-metabolizable this compound-6-phosphate. | Competitive inhibition of Hexokinase, leading to the accumulation of 2-deoxy-D-glucose-6-phosphate.[1][2][3] | Alkylating agent that inhibits GAPDH and Hexokinase II, leading to ATP depletion.[4][5][6] | Inhibits mitochondrially-bound hexokinase, disrupting the link between glycolysis and mitochondrial respiration.[7][8][9][10] |
| Reported IC50 Values | Data not available | Cell line and condition dependent (mM range)[11][12] | Cell line and condition dependent (µM range)[4][6] | Cell line and condition dependent (µM range)[7][10] |
| Effect on ATP Levels | Expected to decrease | Decreased[2] | Rapidly decreased[5][13] | Decreased[8] |
| Effect on Lactate (B86563) Levels | Expected to decrease | Decreased[11][12] | Decreased[6] | Decreased[9] |
| Selectivity for Cancer Cells | Potentially selective due to increased glucose uptake in cancer cells. | Selective for highly glycolytic cells.[3] | Shows some selectivity for cancer cells.[4][5] | Selective action on cancer cells.[9] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating "this compound," standardized experimental protocols are crucial. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the glycolysis inhibitors on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of "this compound" and the reference inhibitors (2-DG, 3-BP, Lonidamine) for 24, 48, and 72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Glucose Uptake Assay
Objective: To measure the effect of the inhibitors on glucose transport into the cells.
Principle: This assay utilizes a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose), which is taken up by glucose transporters. The intracellular fluorescence is proportional to the glucose uptake.
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and grow to 80-90% confluency.
-
Pre-treat the cells with the inhibitors at their respective IC50 concentrations for the desired time.
-
Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
-
Add 100 µM 2-NBDG in KRH buffer to each well and incubate for 30 minutes at 37°C.
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm).
Lactate Production Assay
Objective: To quantify the amount of lactate secreted by the cells, a key indicator of glycolytic activity.
Principle: The lactate assay is an enzymatic assay where lactate dehydrogenase catalyzes the conversion of lactate to pyruvate (B1213749) and NADH. The produced NADH can be measured colorimetrically or fluorometrically.
Procedure:
-
Seed cells in a 24-well plate and treat with inhibitors as described for the cell viability assay.
-
After the treatment period, collect the cell culture medium.
-
Centrifuge the medium to remove any cellular debris.
-
Use a commercial lactate assay kit according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence at the recommended wavelength.
-
Normalize the lactate concentration to the cell number or protein content.
ATP Measurement Assay
Objective: To determine the intracellular ATP levels, reflecting the cellular energy status.
Principle: This assay is based on the luciferin-luciferase reaction, where the amount of light produced is directly proportional to the amount of ATP present.
Procedure:
-
Seed cells in a 96-well white, clear-bottom plate and treat with inhibitors.
-
After treatment, lyse the cells to release the intracellular ATP.
-
Use a commercial ATP measurement kit according to the manufacturer's instructions.
-
Add the luciferase reagent to the cell lysate.
-
Measure the luminescence using a luminometer.
-
Normalize the ATP levels to the cell number or protein content.
Visualizing the Molecular Landscape
Diagrams are essential tools for understanding the complex biological processes involved in glycolysis and its inhibition.
Caption: The Glycolysis Pathway and Targets of Various Inhibitors.
Caption: General Experimental Workflow for Benchmarking Glycolysis Inhibitors.
Caption: Simplified Mechanism of Action for Different Glycolysis Inhibitors.
References
- 1. 2-Deoxy-D-Glucose: A Novel Pharmacological Agent for Killing Hypoxic Tumor Cells, Oxygen Dependence-Lowering in Covid-19, and Other Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents | MDPI [mdpi.com]
- 4. 3-bromopyruvate inhibits glycolysis, depletes cellular glutathione, and compromises the viability of cultured primary rat astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 6. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lonidamine - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Lonidamine? [synapse.patsnap.com]
- 10. Mechanism of antineoplastic activity of lonidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A comparative analysis of inhibitors of the glycolysis pathway in breast and ovarian cancer cell line models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. 3‐Bromopyruvate as inhibitor of tumour cell energy metabolism and chemopotentiator of platinum drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3-Substituted Deoxyglucose Analogs in Glycolysis Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research and oncology, the inhibition of glycolysis remains a pivotal strategy for targeting cancer cells, which often exhibit a heightened reliance on this pathway for energy production—a phenomenon known as the Warburg effect. While 2-deoxy-D-glucose (B1664073) (2-DG) is a well-established inhibitor, a range of 3-substituted deoxyglucose analogs have been synthesized with the aim of improving efficacy, selectivity, and imaging potential. This guide provides a head-to-head comparison of key 3-substituted deoxyglucose analogs, supported by available experimental data and detailed protocols for their evaluation.
Overview of Deoxyglucose Analogs and Their Mechanisms
Deoxyglucose analogs primarily function by competing with glucose for transport into the cell and for subsequent enzymatic reactions. Their efficacy is largely determined by their affinity for glucose transporters (GLUTs) and their interaction with hexokinase, the first enzyme in the glycolytic pathway.
Table 1: Comparison of Deoxyglucose Analogs
| Analog | Structure | Primary Mechanism of Action | Key Characteristics |
| 2-Deoxy-D-glucose (2-DG) | Glucose with the C2 hydroxyl group replaced by hydrogen. | Competitive inhibitor of hexokinase. It is phosphorylated to 2-DG-6-phosphate, which cannot be further metabolized and accumulates, leading to feedback inhibition of hexokinase and phosphoglucose (B3042753) isomerase.[1][2][3] | The most studied glycolysis inhibitor; serves as a benchmark for comparison. |
| 2-Fluoro-2-deoxy-D-glucose (2-FDG) | Glucose with the C2 hydroxyl group replaced by fluorine-18. | Similar to 2-DG, it is transported via GLUTs and phosphorylated by hexokinase, leading to intracellular trapping.[4][5] | Widely used in positron emission tomography (PET) for imaging glucose uptake. Some studies suggest it is a more potent inhibitor of glycolysis than 2-DG.[4] |
| 3-Fluoro-3-deoxy-D-glucose (3-FDG) | Glucose with the C3 hydroxyl group replaced by fluorine. | Primarily metabolized by aldose reductase and glucose dehydrogenase, rather than entering the glycolytic pathway.[6] It is transported into cells but is a poor substrate for hexokinase. | Its metabolic fate suggests it is not a direct inhibitor of glycolysis in the same manner as 2-DG. |
| 3-O-methyl-D-glucose | Glucose with a methyl group at the C3 hydroxyl position. | Acts as a competitive inhibitor of glucose transport. It is transported into the cell but is not significantly phosphorylated by hexokinase, and thus does not enter glycolysis.[7] | Primarily used to study glucose transport kinetics.[7] |
| 3-O-propargyl-2-deoxyglucose | 2-deoxyglucose with a propargyl group at the C3 hydroxyl position. | The biological activity and mechanism of action of this specific analog in the context of glycolysis inhibition are not well-documented in publicly available literature. The propargyl group can be used for "click" chemistry modifications. | Limited data available. |
Quantitative Comparison
Direct, head-to-head quantitative data comparing the inhibitory potency of 3-substituted deoxyglucose analogs on glycolysis in a single study is limited in the available literature. However, some studies have compared 2-DG and its 2-halogenated derivatives. For instance, one study found that 2-fluoro-deoxyglucose (a 2-substituted analog) was a more effective inhibitor of lactate (B86563) production (a key indicator of glycolysis) than 2-DG in HeLa cells under both normoxic and hypoxic conditions.[4]
To facilitate a direct comparison of the 3-substituted analogs, researchers can employ the standardized experimental protocols outlined below to determine key performance metrics such as the half-maximal inhibitory concentration (IC50) for cell viability and the impact on glycolytic flux.
Signaling Pathways and Experimental Workflows
Glycolysis and Inhibition by Deoxyglucose Analogs
The following diagram illustrates the primary steps of glycolysis and the points of inhibition by deoxyglucose analogs like 2-DG.
Caption: Glycolysis pathway and points of inhibition by deoxyglucose analogs.
Experimental Workflow for Comparing Deoxyglucose Analogs
The following diagram outlines a typical workflow for the head-to-head comparison of different deoxyglucose analogs.
Caption: Workflow for comparative analysis of deoxyglucose analogs.
Experimental Protocols
Cell Viability Assay to Determine IC50
This protocol is used to determine the concentration of a deoxyglucose analog that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Deoxyglucose analogs (e.g., 2-DG, 3-FDG, 3-O-methylglucose)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the deoxyglucose analogs in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the analogs. Include a vehicle control (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the analog concentration and determine the IC50 value using non-linear regression analysis.
Cellular Glucose Uptake Assay
This protocol measures the uptake of glucose into cells and can be used to assess the competitive inhibition by deoxyglucose analogs.
Materials:
-
Cancer cell line of interest
-
24-well plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Radiolabeled 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Deoxyglucose analogs for competition
-
Cell lysis buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Seed cells in a 24-well plate and grow to confluency.
-
Wash the cells twice with warm KRH buffer.
-
Pre-incubate the cells for 30 minutes in KRH buffer with or without the competing deoxyglucose analog.
-
Initiate glucose uptake by adding KRH buffer containing radiolabeled 2-deoxy-D-[³H]glucose or 2-NBDG, along with the competing analog.
-
Incubate for 10-15 minutes at 37°C.
-
Stop the uptake by aspirating the medium and washing the cells three times with ice-cold PBS.
-
Lyse the cells with lysis buffer.
-
For radiolabeled glucose, measure the radioactivity in the cell lysate using a scintillation counter. For fluorescent glucose, measure the fluorescence using a plate reader.
-
Normalize the uptake to the total protein content of each well.
Seahorse XF Glycolysis Stress Test
This assay measures the key parameters of glycolytic flux in real-time.
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin (B223565), and 2-DG)
-
XF Base Medium supplemented with L-glutamine
-
Cancer cell line of interest
Procedure:
-
Seed cells in a Seahorse XF Cell Culture Microplate and allow them to form a monolayer.
-
One hour before the assay, replace the culture medium with XF Base Medium supplemented with L-glutamine and incubate at 37°C in a non-CO2 incubator.
-
Load the sensor cartridge with the compounds from the Glycolysis Stress Test Kit:
-
Port A: Glucose
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: 2-DG (glycolysis inhibitor)
-
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture microplate in the analyzer and start the assay.
-
The instrument will measure the extracellular acidification rate (ECAR) at baseline and after the sequential injection of glucose, oligomycin, and 2-DG.
-
The data will be used to calculate key parameters of glycolysis:
-
Glycolysis: The ECAR after glucose injection.
-
Glycolytic Capacity: The maximum ECAR after oligomycin injection.
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
By employing these standardized protocols, researchers can generate robust and comparable data to elucidate the relative efficacy and mechanisms of action of various 3-substituted deoxyglucose analogs, thereby guiding the development of novel metabolic therapeutics.
References
- 1. A catabolic block does not sufficiently explain how 2-deoxy-d-glucose inhibits cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Non-radioactive 2-deoxy-2-fluoro-D-glucose inhibits glucose uptake in xenograft tumours and sensitizes HeLa cells to doxorubicin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sweet spot: FDG and other 2-carbon glucose analogs for multi-modal metabolic imaging of tumor metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo metabolism of 3-deoxy-3-fluoro-D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calculation of cerebral glucose phosphorylation from brain uptake of glucose analogs in vivo: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Relative Potency of Glycolysis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency of various inhibitors of the glycolytic pathway, a critical metabolic process often upregulated in cancer cells. While the initial focus of this assessment was "3-Chloro-3-deoxy-d-glucose," a comprehensive review of available scientific literature reveals a significant lack of data regarding its biological potency as a glycolysis inhibitor or a cytotoxic agent. The primary characterization of this compound is as a synthetic tool for studying membrane transport phenomena.[1][2][3]
Therefore, this guide will focus on well-characterized glycolysis inhibitors with substantial supporting experimental data, providing a valuable resource for researchers in the field. The compounds discussed include 2-deoxy-D-glucose (2-DG) and its halogenated analogs, as well as 3-bromopyruvate (B3434600) (3-BP).
Comparison of Glycolysis Inhibitor Potency
The following table summarizes the available quantitative data on the potency of selected glycolysis inhibitors. It is important to note that IC50 values can vary significantly depending on the cell line, experimental conditions, and assay used.
| Compound | Target(s) | Cell Line | IC50 Value | Reference |
| 2-Deoxy-D-glucose (2-DG) | Hexokinase | Various cancer cell lines | Varies widely (mM range) | [4][5][6][7] |
| 2-Fluoro-deoxy-D-glucose (2-FG) | Hexokinase | Osteosarcoma cells | More potent than 2-DG | [8] |
| 2-Chloro-deoxy-D-glucose (2-CG) | Hexokinase | Osteosarcoma cells | Less potent than 2-FG, more potent than 2-BG | [8] |
| 3-Bromopyruvate (3-BP) | Hexokinase II, GAPDH, other enzymes | Various cancer cell lines | Varies (µM range) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are generalized protocols for key experiments used to assess the potency of glycolysis inhibitors.
Cell Viability and Cytotoxicity Assays
-
Principle: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Methodology:
-
Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the glycolysis inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity, or a trypan blue exclusion assay to count viable cells.
-
Calculate the IC50 value from the dose-response curve.
-
Glycolysis Inhibition Assays
-
Principle: To measure the direct impact of the inhibitor on the rate of glycolysis.
-
Methodology (Lactate Production Assay):
-
Culture cells in the presence of the inhibitor for a defined period.
-
Collect the cell culture medium.
-
Measure the concentration of lactate (B86563), the end product of glycolysis, using a commercially available lactate assay kit. A decrease in lactate production indicates inhibition of glycolysis.
-
-
Methodology (Glucose Uptake Assay):
-
Incubate cells with the inhibitor.
-
Add a fluorescently labeled glucose analog (e.g., 2-NBDG) for a short period.
-
Measure the fluorescence intensity of the cells using a flow cytometer or fluorescence microscope to quantify glucose uptake.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the mechanism of action of glycolysis inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action for 2-DG and 3-BP in inhibiting glycolysis.
Caption: A typical experimental workflow for evaluating glycolysis inhibitors.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 22933-89-7 | MC04677 [biosynth.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Inhibition of Glycolysis and Glutaminolysis: An Emerging Drug Discovery Approach to Combat Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycolysis inhibition by 2-deoxy-D-glucose reverts the metastatic phenotype in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Deoxy-D-glucose increases the sensitivity of glioblastoma cells to BCNU through the regulation of glycolysis, ROS and ERS pathways: In vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Characterizing the unique properties of "3-Chloro-3-deoxy-d-glucose" relative to its bromo- and iodo- counterparts
For researchers, scientists, and drug development professionals, understanding the nuanced differences between halogenated analogs of bioactive molecules is crucial for rational drug design and development. This guide provides a comprehensive comparison of the physicochemical properties, chemical reactivity, and biological activity of 3-Chloro-3-deoxy-D-glucose and its bromo- and iodo- counterparts, supported by available experimental data.
This document delves into the unique characteristics imparted by the substitution of a halogen atom at the C-3 position of the glucose scaffold, offering insights into how the nature of the halogen (chlorine, bromine, or iodine) influences key parameters relevant to medicinal chemistry and chemical biology.
Physicochemical Properties: A Comparative Overview
The introduction of a halogen atom at the third carbon of the glucose molecule significantly alters its physical and chemical properties. While comprehensive experimental data for all three analogs is not uniformly available in the literature, a comparative summary based on existing information and well-established chemical principles is presented below.
| Property | This compound | 3-Bromo-3-deoxy-D-glucose | 3-Iodo-3-deoxy-D-glucose |
| Molecular Formula | C₆H₁₁ClO₅[1][2] | C₆H₁₁BrO₅ | C₆H₁₁IO₅[3] |
| Molecular Weight ( g/mol ) | 198.60[1][2] | 243.05 | 290.05[3] |
| Melting Point (°C) | 140-144[4] | Not available | Not available |
| Solubility | Soluble in Methanol (B129727), Water[4] | Not available | Not available |
Key Observations:
-
Molecular Weight: As expected, the molecular weight increases significantly with the size of the halogen atom, from chlorine to iodine. This progressive increase can influence various properties, including crystal packing and membrane permeability.
-
Melting Point and Solubility: The melting point of the chloro-analog is documented, but experimental data for the bromo- and iodo-derivatives are scarce. Generally, for organic compounds, an increase in molecular weight and size of the halogen can lead to stronger intermolecular forces (van der Waals interactions), which might result in higher melting points. However, crystal lattice energy is a complex function of molecular shape and packing, making direct extrapolation challenging. The solubility in polar solvents like water and methanol is noted for the chloro-derivative[4]; it is anticipated that the bromo- and iodo-analogs will exhibit decreasing solubility in polar solvents due to their increasing lipophilicity.
Chemical Reactivity: Nucleophilic Substitution at C-3
The carbon-halogen bond at the C-3 position is the most reactive site for nucleophilic substitution in these molecules. The nature of the halogen atom plays a pivotal role in determining the rate of these reactions, primarily due to the differing leaving group abilities of the halide ions.
The generally accepted order of leaving group ability for halides is I⁻ > Br⁻ > Cl⁻ > F⁻. This trend is attributed to a combination of factors, including the strength of the carbon-halogen bond and the stability of the resulting halide anion. The C-I bond is the longest and weakest, making iodide the best leaving group. Conversely, the C-Cl bond is the shortest and strongest among the three, rendering chloride a poorer leaving group in comparison.
Predicted Order of Reactivity in Sₙ2 Reactions:
3-Iodo-3-deoxy-D-glucose > 3-Bromo-3-deoxy-D-glucose > this compound
This predicted trend is fundamental for synthetic chemists aiming to further modify the C-3 position of the glucose scaffold. For instance, the iodo-derivative would be the preferred starting material for introducing a wide range of nucleophiles under milder conditions.
Predicted order of reactivity for nucleophilic substitution.
Biological Activity: Glycosidase Inhibition
Halogenated sugar analogs are known to be of significant interest in medicinal chemistry, often acting as inhibitors of carbohydrate-metabolizing enzymes. For instance, various halogenated compounds have been shown to inhibit α-glucosidase, an enzyme involved in the breakdown of complex carbohydrates into glucose. Inhibition of this enzyme can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management.
While a direct comparative study of the α-glucosidase inhibitory activity of 3-chloro-, 3-bromo-, and 3-iodo-3-deoxy-D-glucose with specific IC₅₀ values is not available in the reviewed literature, studies on other halogenated compounds suggest that the nature and position of the halogen can significantly impact inhibitory potency. The electronic and steric properties of the halogen at the C-3 position will influence the binding affinity of these analogs to the active site of glycosidases.
Further experimental investigation is required to determine the precise IC₅₀ values and to elucidate the structure-activity relationship for this specific series of compounds. Such studies would be invaluable for the development of more potent and selective glycosidase inhibitors.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3-Chloro-3-deoxy-d-glucose
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. 3-Chloro-3-deoxy-d-glucose, as a chlorinated organic compound, requires specific handling and disposal procedures. This guide provides a comprehensive, step-by-step approach to its safe disposal, in line with general best practices for halogenated organic waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
-
Waste Identification and Classification : this compound is classified as a halogenated organic compound. This classification is critical for proper segregation and disposal.
-
Waste Segregation : It is essential to segregate halogenated organic waste from non-halogenated waste streams to prevent dangerous reactions and to facilitate proper disposal.[1] Mixing these waste types can increase disposal costs and complexity. Keep this compound waste separate from other chemical waste categories such as acids, bases, and oxidizers.
-
Containerization :
-
Use a designated, leak-proof, and chemically compatible waste container. The original container, if in good condition, is often a suitable choice.[2]
-
The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "Halogenated Organic Compounds" and specifically "this compound."
-
Ensure the container is kept securely closed except when adding waste.[2]
-
-
Accumulation and Storage :
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from sources of ignition and incompatible materials.
-
Secondary containment is recommended to mitigate spills.
-
-
Request for Pickup : Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by a licensed hazardous waste disposal service. Do not attempt to transport hazardous waste off-site yourself.
-
Spill Management : In the event of a spill, absorb the material with an inert absorbent (such as vermiculite (B1170534) or sand). The contaminated absorbent material must then be collected and disposed of as hazardous waste in the same manner as the chemical itself.
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₆H₁₁ClO₅ |
| Molecular Weight | 198.6 g/mol |
| Physical State | Solid |
| Known Incompatibilities | Strong oxidizing agents |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. The procedures outlined are based on established safety protocols for handling halogenated organic compounds in a laboratory setting.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
